Cyanate
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Organic salts of cyanic acid containing the -OCN radical.
Structure
3D Structure
Properties
CAS No. |
71000-82-3 |
|---|---|
Molecular Formula |
CNO- |
Molecular Weight |
42.017 g/mol |
IUPAC Name |
isocyanate |
InChI |
InChI=1S/CNO/c2-1-3/q-1 |
InChI Key |
IQPQWNKOIGAROB-UHFFFAOYSA-N |
Canonical SMILES |
C(=[N-])=O |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a New Chemistry: A Technical History of the Discovery of Cyanate
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the cyanate (B1221674) ion and its role in the groundbreaking synthesis of urea (B33335) in the early 19th century marks a pivotal moment in the history of chemistry. This period not only witnessed the artificial production of an organic molecule from inorganic precursors for the first time but also led to the fundamental concept of isomerism. This technical guide provides an in-depth exploration of the core discoveries related to this compound, detailing the key experiments, the methodologies employed by the pioneering scientists, and the quantitative data that reshaped our understanding of chemical compounds.
The Dawn of a New Era: Wöhler's Synthesis of Urea
In 1828, the German chemist Friedrich Wöhler conducted an experiment that would irrevocably blur the lines between the living and non-living worlds in chemistry.[1] His synthesis of urea from ammonium (B1175870) this compound is widely regarded as a turning point that challenged the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.[2]
Experimental Protocol: The Synthesis of Urea from Ammonium this compound
Wöhler's original 1828 publication in Annalen der Physik und Chemie described several approaches to the formation of urea from this compound salts.[3] While the original paper lacks the detailed step-by-step format of modern experimental sections, the procedures can be reconstructed from his descriptions and subsequent analyses.[4]
One of the primary methods involved the reaction of silver this compound with an aqueous solution of ammonium chloride.[5] Another successful approach utilized the reaction of lead this compound with aqueous ammonia (B1221849).[3]
Methodology 1: Reaction of Silver this compound and Ammonium Chloride
-
Preparation of Ammonium this compound Solution: Silver this compound (AgOCN) was treated with a solution of ammonium chloride (NH₄Cl). A double displacement reaction was expected to yield silver chloride (AgCl) and ammonium this compound (NH₄OCN).
-
Isolation of Ammonium this compound: The insoluble silver chloride was removed by filtration, leaving an aqueous solution of ammonium this compound.[6]
-
Conversion to Urea: The ammonium this compound solution was then evaporated by heating. During this process, the ammonium this compound rearranged to form urea.[6]
-
Purification: The resulting white crystalline solid was purified, likely by recrystallization, to yield pure urea.
Methodology 2: Reaction of Lead this compound and Aqueous Ammonia
-
Reaction Mixture: Lead this compound (Pb(OCN)₂) was treated with aqueous ammonia (NH₃).[3]
-
Formation of Ammonium this compound: This reaction also produces ammonium this compound in solution through a double displacement reaction, precipitating lead hydroxide.[5]
-
Conversion and Purification: Similar to the first method, the solution was heated to evaporate the solvent and induce the rearrangement of ammonium this compound to urea. The final product was then purified.
Chemical Pathways and Logical Relationships
The core of Wöhler's discovery lies in the isomerization of ammonium this compound to urea. This transformation represents a rearrangement of atoms within the molecule without any change in the overall elemental composition.
Quantitative Data and Analysis
A crucial aspect of Wöhler's work was the confirmation that the synthesized substance was identical to urea isolated from natural sources. He compared the physical and chemical properties and, importantly, the elemental composition.[5] At the time, elemental analysis was a cornerstone of chemical identification. William Prout had published the elemental composition of natural urea in 1817.[1][5]
| Element | Prout's Analysis of Natural Urea (1817) | Wöhler's Calculated Composition of Ammonium this compound | Modern Values for Urea |
| Nitrogen | 46.65% | 46.67% | 46.65% |
| Carbon | 19.975% | 20.00% | 20.00% |
| Oxygen | 26.65% | 26.67% | 26.66% |
| Hydrogen | 6.67% | 6.66% | 6.71% |
The Isomerism Puzzle: this compound vs. Fulminate (B1208216)
The intellectual groundwork for understanding Wöhler's synthesis was laid by the curious case of silver this compound and silver fulminate. Research by Justus von Liebig on silver fulminate and Wöhler's own work on silver this compound revealed that two compounds could have the same elemental composition yet possess dramatically different properties.[7] This discovery led to the formulation of the concept of isomerism by Jöns Jacob Berzelius.[8]
Experimental Protocols: Synthesis of Silver this compound and Silver Fulminate
The synthesis of these two isomers required distinct procedures, highlighting their different chemical natures from the outset.
Methodology: Synthesis of Silver Fulminate (Liebig, c. 1823)
Liebig's work with the highly explosive silver fulminate was perilous. The synthesis involves the reaction of silver with nitric acid and ethanol.[9]
-
Dissolution of Silver: Silver metal is dissolved in concentrated nitric acid.
-
Reaction with Ethanol: The resulting silver nitrate (B79036) solution is then carefully added to ethanol.
-
Precipitation: The reaction is exothermic and proceeds vigorously, leading to the precipitation of silver fulminate (AgCNO). Extreme caution is necessary as the precipitate is highly sensitive to shock and friction.[9]
Methodology: Synthesis of Silver this compound (Wöhler)
The synthesis of the more stable silver this compound involved the reaction of a soluble silver salt with a this compound salt.
-
Preparation of Reactant Solutions: Separate aqueous solutions of silver nitrate (AgNO₃) and a this compound salt (e.g., potassium this compound, KOCN) are prepared.
-
Precipitation: The two solutions are mixed, resulting in the immediate precipitation of the sparingly soluble silver this compound (AgOCN).
-
Isolation and Purification: The precipitate is collected by filtration, washed, and dried.
Logical Relationship: The Concept of Isomerism
The stark contrast in the properties of silver this compound and silver fulminate, despite their identical elemental composition, was a major puzzle for early 19th-century chemists.
Quantitative Data: Elemental Analysis of Isomers
The confirmation of isomerism relied heavily on the accuracy of elemental analysis. Liebig, a master of this technique, provided precise data for silver fulminate.
| Compound | Element | Experimental Percentage (Liebig, 1823) | Calculated Percentage |
| Silver Fulminate | Silver (Ag) | 72.187% | 71.97% |
| Cyanogen (B1215507) (CN) | 17.160% | 17.35% | |
| Oxygen (O) | 10.653% | 10.67% |
These results, when compared to the analysis of silver this compound, demonstrated that while the constituent elements were present in the same proportions, their arrangement must be different, giving rise to the distinct properties of the two compounds.
Precursors to the Discovery: Cyanic Acid and Early Cyanogen Compounds
The groundbreaking work of Wöhler and Liebig was built upon earlier investigations into cyanogen and its derivatives. Wöhler himself had discovered cyanic acid in 1824.[10]
Experimental Protocol: Preparation of Cyanic Acid
Wöhler's preparation of cyanic acid involved the thermal decomposition of its polymer, cyanuric acid.
-
Thermal Decomposition: Cyanuric acid (C₃H₃N₃O₃) is heated in a stream of carbon dioxide.
-
Condensation: The vapors produced are passed through a freezing mixture to condense the volatile cyanic acid (HOCN).
-
Properties: The resulting liquid was found to be highly volatile, with a strong acidic character, and was only stable at temperatures below 0°C.
Historical Timeline of Key Discoveries
The understanding of this compound chemistry evolved over several decades, with each discovery building upon the last.
Conclusion
The discovery of this compound and its central role in the synthesis of urea and the elucidation of isomerism represent a paradigm shift in the history of chemistry. The meticulous, albeit dangerous, experimental work of Friedrich Wöhler and Justus von Liebig, validated by the powerful tool of elemental analysis, dismantled the theory of vitalism and laid the foundation for modern organic chemistry. This technical guide has revisited these seminal experiments, providing a framework for understanding the methodologies and quantitative reasoning that propelled this chemical revolution. The legacy of these discoveries continues to influence contemporary research in chemical synthesis, materials science, and drug development, underscoring the enduring importance of fundamental chemical principles.
References
- 1. quora.com [quora.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]
- 8. CHEM 125a - Lecture 21 - Berzelius to Liebig and Wöhler (1805-1832) | Open Yale Courses [oyc.yale.edu]
- 9. grokipedia.com [grokipedia.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide to the Physicochemical Properties of the Cyanate Ion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyanate (B1221674) ion (OCN⁻), a small, linear, and pseudohalide anion, has garnered significant interest in the scientific community due to its diverse chemical reactivity and profound biological implications. This guide provides a comprehensive overview of the core physicochemical properties of the this compound ion, detailed experimental protocols for its analysis, and an exploration of its role in biological signaling pathways, particularly through the post-translational modification of proteins.
Core Physicochemical Properties
The this compound ion is a versatile chemical entity with a unique electronic structure that dictates its reactivity and physical characteristics.
Structure and Bonding
The this compound ion is a linear triatomic anion with the atoms arranged in the order O-C-N. Its structure is best described as a resonance hybrid of three contributing forms, with the most significant contributor having a triple bond between the carbon and nitrogen atoms.
The linear geometry of the this compound ion is a consequence of the sp hybridization of the central carbon atom. This arrangement minimizes electron pair repulsion, resulting in a stable configuration.
Table 1: Structural and Bonding Properties of the this compound Ion
| Property | Value | Reference |
| Molecular Formula | OCN⁻ | |
| Molecular Geometry | Linear | [1][2] |
| Bond Angle (O-C-N) | 180° | [1][2] |
| C-N Bond Length | ~1.17 - 1.19 Å | |
| C-O Bond Length | ~1.22 Å |
Spectroscopic Properties
Spectroscopic techniques are invaluable for the identification and characterization of the this compound ion. Infrared (IR) and Raman spectroscopy are particularly useful for probing its vibrational modes.
Table 2: Vibrational Frequencies of the this compound Ion
| Vibrational Mode | Description | IR Frequency (cm⁻¹) | Raman Active |
| ν₁ | Symmetric Stretch | ~1207 - 1300 | Yes |
| ν₂ | Bending (degenerate) | ~630 | Yes |
| ν₃ | Asymmetric Stretch | ~2096 - 2165 | Yes |
The intense absorption band around 2096 cm⁻¹ in the IR spectrum is a characteristic feature of the C≡N triple bond and serves as a useful diagnostic marker for the presence of the this compound ion[3].
Thermodynamic Properties
The thermodynamic stability of the this compound ion is crucial for understanding its formation and reactivity in various chemical and biological systems.
Table 3: Thermodynamic Properties of the this compound Ion (Aqueous)
| Property | Value | Units |
| Standard Enthalpy of Formation (ΔHf°) | -147.7 ± 4.2 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -97.1 | kJ/mol |
| Standard Molar Entropy (S°) | 115.1 | J/mol·K |
Chemical Reactivity
The this compound ion is an ambidentate nucleophile, meaning it can react with electrophiles at either the nitrogen or the oxygen atom. In biological systems, its most significant reaction is the carbamoylation of primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) and thiols (e.g., the sulfhydryl group of cysteine residues). This non-enzymatic post-translational modification can alter the structure, function, and stability of proteins.
Experimental Protocols for this compound Ion Analysis
Accurate quantification of the this compound ion is essential for studying its role in both chemical and biological processes. Two common methods for its determination are spectrophotometry and ion chromatography.
Spectrophotometric Determination of this compound
This method is based on the reaction of this compound with 2-aminobenzoic acid to form a product that can be quantified by its absorbance.
Principle: this compound reacts with 2-aminobenzoic acid in an acidic medium. Subsequent cyclization of the product forms 2,4(1H,3H)-quinazolinedione, which has a strong absorbance at 310 nm[1].
Reagents:
-
2-aminobenzoic acid solution (10 mM in 0.1 M HCl)
-
Hydrochloric acid (HCl), 6 M
-
Potassium this compound (KOCN) standard solutions (0.01 to 2 mM in deionized water)
Procedure:
-
To 1.0 mL of the sample or standard solution, add 1.0 mL of the 2-aminobenzoic acid solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Add 1.0 mL of 6 M HCl to induce cyclization.
-
Incubate at 37°C for a further 60 minutes.
-
Cool the solution to room temperature.
-
Measure the absorbance at 310 nm against a reagent blank.
-
Construct a calibration curve using the standard solutions to determine the concentration of this compound in the sample.
Ion Chromatography (IC) Analysis of this compound
Ion chromatography offers a sensitive and selective method for the separation and quantification of this compound in complex matrices, such as biological fluids.
Principle: The sample is injected into an ion chromatograph, where anions are separated on an anion-exchange column based on their affinity for the stationary phase. The separated ions are then detected by a conductivity detector.
Instrumentation and Conditions:
-
Instrument: Ion Chromatograph equipped with a conductivity detector.
-
Column: A high-capacity anion-exchange column (e.g., Dionex IonPac AS15).
-
Eluent: A potassium hydroxide (B78521) or sodium hydroxide gradient.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Injection Volume: 10-100 µL.
-
Detection: Suppressed conductivity.
Procedure:
-
Sample Preparation: For biological samples like plasma, protein precipitation is necessary. This can be achieved by adding a precipitating agent (e.g., acetonitrile (B52724) or perchloric acid), followed by centrifugation to remove the precipitated proteins. The supernatant is then filtered through a 0.22 µm filter.
-
Calibration: Prepare a series of potassium this compound standards in a matrix that matches the prepared samples as closely as possible.
-
Analysis: Inject the prepared samples and standards into the ion chromatograph.
-
Quantification: Identify the this compound peak based on its retention time compared to the standards. Quantify the concentration by integrating the peak area and comparing it to the calibration curve.
Biological Significance and Signaling Pathways
In biological systems, the this compound ion is primarily known for its ability to cause protein carbamoylation. This non-enzymatic modification can have significant consequences for protein function and has been implicated in the pathophysiology of several diseases, particularly cardiovascular disease and chronic kidney disease.
Protein Carbamoylation
The reaction of this compound with the primary amino groups of proteins, predominantly the ε-amino group of lysine residues, results in the formation of homocitrulline. This modification neutralizes the positive charge of the lysine residue, which can lead to alterations in protein structure, stability, and function.
Signaling Pathways Affected by Carbamoylation
The carbamoylation of specific proteins can trigger or disrupt cellular signaling pathways, contributing to disease progression.
Low-density lipoprotein (LDL) is a key player in the development of atherosclerosis. Carbamoylation of LDL (cLDL) enhances its atherogenic properties. cLDL is recognized by scavenger receptors on macrophages, such as LOX-1 (lectin-like oxidized LDL receptor-1), leading to foam cell formation, a hallmark of atherosclerotic plaques. The binding of cLDL to LOX-1 activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which promotes inflammation and endothelial dysfunction.
Collagen, a major component of the extracellular matrix (ECM), can also be carbamoylated. This modification can alter its structural integrity and its interaction with cell surface receptors like integrins. Carbamylation of collagen can impair its ability to form stable fibrils and may disrupt integrin-mediated cell adhesion and signaling, potentially contributing to fibrosis and tissue dysfunction.
Recent studies have shown that histones, the proteins responsible for packaging DNA into chromatin, can be carbamoylated. This modification can alter chromatin structure and accessibility, thereby influencing gene expression. Histone carbamoylation may act in concert with other post-translational modifications to regulate transcriptional programs, although the precise mechanisms are still under investigation.
Conclusion
The this compound ion, with its distinct physicochemical properties, plays a multifaceted role in chemistry and biology. Its ability to induce protein carbamoylation has emerged as a critical factor in the pathogenesis of various diseases. A thorough understanding of its fundamental properties, coupled with robust analytical methods, is essential for elucidating its mechanisms of action and for the development of novel therapeutic strategies targeting the consequences of its reactivity. This guide provides a foundational resource for researchers and professionals dedicated to advancing our knowledge in this important area of study.
References
- 1. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 3. The Determination of Trace Levels of Cyanide by Ion Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Resonance Structures and Stability of the Cyanate Ion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyanate (B1221674) ion (OCN⁻) is a linear, ambidentate ligand of significant interest in both inorganic and organic chemistry. Its reactivity and coordination properties are direct consequences of its electronic structure, which is best described as a resonance hybrid of three contributing structures. This guide provides a comprehensive technical overview of the resonance structures of the this compound ion, their relative stability, and the experimental and theoretical methods used for their characterization. Detailed experimental protocols, quantitative data, and visual representations of the underlying chemical principles are presented to serve as a valuable resource for researchers in chemistry and drug development.
Resonance Structures of the this compound Ion
The electronic structure of the this compound ion cannot be represented by a single Lewis structure. Instead, it is a resonance hybrid of the three structures shown below. The actual structure of the ion is a weighted average of these contributors, with the electron density delocalized across the oxygen, carbon, and nitrogen atoms.
Caption: The three resonance structures of the this compound ion.
Stability of the Resonance Structures
The relative contribution of each resonance structure to the overall hybrid is determined by its stability. The stability of a resonance structure can be estimated by considering the following factors:
-
Octet Rule: Structures where all atoms have a complete octet of valence electrons are more stable. All three resonance structures of the this compound ion satisfy the octet rule.
-
Formal Charge: Structures with the smallest formal charges on the atoms are more stable.
-
Electronegativity: For structures with formal charges, the most stable structure is the one that places the negative charge on the most electronegative atom.
The formal charges for each atom in the three resonance structures are calculated as follows:
-
Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - (1/2 * Bonding Electrons)
A summary of the formal charges for each resonance structure is presented in the table below.
| Structure | Oxygen Formal Charge | Carbon Formal Charge | Nitrogen Formal Charge |
| A | 0 | 0 | -1 |
| B | -1 | 0 | 0 |
| C | +1 | 0 | -2 |
Based on this analysis:
-
Structure C is the least stable due to the large formal charges and the placement of a positive formal charge on the highly electronegative oxygen atom.
-
Structure A and Structure B are more stable as they have smaller formal charges.
-
Structure B is the most stable and therefore the major contributor to the resonance hybrid. This is because the negative formal charge resides on the oxygen atom, which is the most electronegative atom in the ion.
Quantitative Data
The resonance hybrid nature of the this compound ion is supported by experimental and theoretical data, which show that the bond lengths and vibrational frequencies are intermediate between those expected for single, double, or triple bonds.
Bond Lengths
The experimentally determined and theoretically calculated bond lengths in the this compound ion are a blend of the different bond orders predicted by the resonance structures.
| Bond | Experimental Bond Length (Å) (X-ray Diffraction of NaNCO)[1] | Theoretical Bond Length (Å) (DFT B3LYP/6-311++G(3df,3pd))[1] |
| C-O | 1.21 | 1.224 |
| C-N | 1.13 | 1.187 |
These values are intermediate between typical single, double, and triple bond lengths, confirming the delocalized electronic structure.
Vibrational Frequencies
Vibrational spectroscopy provides further evidence for the resonance hybrid structure. The observed frequencies for the stretching and bending modes of the this compound ion are consistent with the delocalized bonding picture.
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) (FTIR) | Experimental Frequency (cm⁻¹) (Raman, solid KOCN) |
| ν₁ (symm. stretch) | Σ⁺ | ~1207 | 1218 |
| ν₂ (bend) | Π | ~630 | 628, 638 (split) |
| ν₃ (asymm. stretch) | Σ⁺ | ~2165 | 2170 |
Experimental Protocols
The characterization of the this compound ion's structure relies on several key experimental techniques.
Single-Crystal X-ray Diffraction
This technique provides precise measurements of bond lengths and angles in the crystalline state.
Methodology:
-
Crystal Growth: Single crystals of a this compound salt (e.g., potassium this compound, KOCN) are grown from a saturated aqueous solution by slow evaporation. A suitable crystal with dimensions of approximately 0.1-0.3 mm is selected.
-
Mounting: The crystal is mounted on a goniometer head using a suitable adhesive or oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to reduce thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the electron density map, and the structure is refined to obtain accurate bond lengths and angles.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational modes.
Methodology:
-
Sample Preparation (Solid): A small amount of the this compound salt is finely ground with potassium bromide (KBr) powder (typically 1-2% by weight). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. Then, the spectrum of the sample pellet is recorded over a specific range (e.g., 4000-400 cm⁻¹). The final absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR, based on the inelastic scattering of monochromatic light.
Methodology:
-
Sample Preparation: A solid sample of the this compound salt can be analyzed directly as a powder in a capillary tube or pressed into a pellet.
-
Data Acquisition: The sample is placed in the spectrometer and illuminated with a monochromatic laser source. The scattered light is collected at a 90° or 180° angle and passed through a monochromator to separate the Raman scattered light from the Rayleigh scattered light. The intensity of the Raman scattered light is then plotted as a function of the frequency shift from the excitation source.
Computational Analysis: Natural Bond Orbital (NBO) Theory
Theoretical Workflow:
-
Quantum Chemical Calculation: The electronic structure of the this compound ion is calculated using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set).
-
NBO Analysis: The calculated wave function is then analyzed using an NBO program. The program identifies the localized bonds and lone pairs that correspond to the ideal Lewis structures.
-
Resonance Delocalization: The NBO analysis quantifies the delocalization of electron density from the ideal Lewis structures to "non-Lewis" orbitals (e.g., antibonding orbitals).
-
Resonance Weighting: The extent of this delocalization is used to calculate the percentage contribution of each resonance structure to the overall resonance hybrid.
Caption: Workflow for NBO Analysis of Resonance.
Based on qualitative rules, the expected trend in resonance contributions is: Structure B > Structure A >> Structure C . A full NBO analysis would provide the precise numerical values for these contributions.
Conclusion
The this compound ion provides a classic example of resonance, where the delocalization of π-electrons leads to a hybrid structure with enhanced stability. The combination of experimental techniques like X-ray diffraction and vibrational spectroscopy, along with theoretical methods such as NBO analysis, provides a complete picture of the bonding in this important chemical species. Understanding the nuances of its electronic structure is crucial for predicting its reactivity and designing novel molecules and materials for applications in various scientific fields, including drug development.
References
The Dawn of a New Chemical Era: The Discovery of Cyanate and the Unraveling of Isomerism
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The early 19th century was a period of revolutionary change in the field of chemistry. The long-held doctrine of vitalism, which posited that organic compounds could only be produced by living organisms, was about to be challenged by a series of groundbreaking discoveries. At the heart of this scientific upheaval was a simple anion: cyanate (B1221674). This technical guide provides an in-depth exploration of the discovery of this compound and its pivotal role in the development of isomerism theory, a concept that fundamentally reshaped our understanding of molecular structure and chemical identity.
The Serendipitous Synthesis of Urea (B33335) and the Challenge to Vitalism
In 1828, the German chemist Friedrich Wöhler was attempting to synthesize ammonium (B1175870) this compound by reacting silver this compound with ammonium chloride.[1][2] His goal was to prepare a pure sample of the inorganic salt. However, upon heating the resulting solution, he obtained crystalline solid that was not ammonium this compound. To his astonishment, analysis revealed the compound to be urea, a well-known organic substance found in urine.[3][4]
This unexpected synthesis of an organic compound from inorganic starting materials was a landmark achievement.[5] Wöhler himself recognized the significance of his finding, famously writing to his mentor Jöns Jacob Berzelius, "I must tell you that I can prepare urea without requiring a kidney of an animal, either man or dog."[3] While the overthrow of vitalism was a gradual process, Wöhler's synthesis of urea delivered a significant blow to the theory, demonstrating that the chemical laws governing the inorganic world were also applicable to the organic realm.[1][5]
A Tale of Two Silvers: The Fulminate-Cyanate Controversy and the Birth of Isomerism
The story of this compound's role in chemical history began even before Wöhler's synthesis of urea. It was a scientific dispute between Wöhler and another prominent German chemist, Justus von Liebig, that laid the groundwork for the theory of isomerism.
In 1823, Liebig, known for his work on explosive compounds, had meticulously analyzed silver fulminate (B1208216).[6][7] A few years later, Wöhler analyzed silver this compound and found, to his surprise, that it had the same elemental composition as silver fulminate.[3] This was a perplexing discovery, as the two substances had vastly different properties. Silver fulminate is a highly explosive and sensitive compound, while silver this compound is a stable, harmless white powder.[8][9]
Liebig initially dismissed Wöhler's findings, believing them to be the result of analytical error.[8] However, upon repeating the experiments, he was forced to concede that Wöhler was correct.[8] This led to a crucial question: how could two substances with the same elemental composition exhibit such different chemical properties?
The resolution to this puzzle was proposed by the Swedish chemist Jöns Jacob Berzelius, a towering figure in 19th-century chemistry.[10] In 1830, after reviewing the work of Wöhler and Liebig, Berzelius introduced the term isomerism (from the Greek isomeres, meaning "having equal parts") to describe the phenomenon of two or more compounds having the same elemental composition but different properties.[11][12][13] He correctly postulated that the difference between isomers lay in the arrangement of their atoms in space.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that led to the discovery of this compound and the development of isomerism theory.
Synthesis of Silver this compound
Silver this compound can be prepared by the reaction of potassium this compound with silver nitrate (B79036) in an aqueous solution.[14]
Materials:
-
Potassium this compound (KOCN)
-
Silver nitrate (AgNO₃)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filter paper and funnel
-
Drying oven
Procedure:
-
Prepare a solution of potassium this compound by dissolving a known quantity in distilled water.
-
Prepare a separate solution of silver nitrate by dissolving a stoichiometric amount in distilled water.
-
Slowly add the silver nitrate solution to the potassium this compound solution while stirring continuously.
-
A white precipitate of silver this compound will form immediately.
-
Continue stirring for a few minutes to ensure complete precipitation.
-
Filter the precipitate using filter paper and a funnel.
-
Wash the precipitate with distilled water to remove any soluble impurities.
-
Carefully transfer the filtered silver this compound to a watch glass and dry it in an oven at a low temperature (e.g., 60-70°C) to avoid decomposition.
Synthesis of Silver Fulminate
Caution: Silver fulminate is a primary explosive and is extremely sensitive to shock, friction, and heat. This synthesis should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
The synthesis of silver fulminate involves the reaction of silver, nitric acid, and ethanol (B145695).[15][16]
Materials:
-
Silver metal or silver nitrate (AgNO₃)
-
Concentrated nitric acid (HNO₃)
-
Ethanol (C₂H₅OH)
-
Distilled water
-
Heating mantle or water bath
-
Erlenmeyer flask
-
Fume hood
Procedure:
-
In a fume hood, dissolve silver metal or silver nitrate in concentrated nitric acid. The reaction is exothermic and produces toxic nitrogen oxides.
-
Carefully heat the solution to between 80-90°C.[16]
-
Slowly and cautiously add ethanol to the hot solution. A vigorous reaction will occur, with the evolution of more gases.
-
White crystals of silver fulminate will precipitate out of the solution.
-
Allow the solution to cool, and then carefully collect the crystals by filtration.
-
The crystals should be handled with extreme care and kept wet to reduce their sensitivity. Only very small quantities should be prepared at a time.[17]
Wöhler's Synthesis of Urea
Wöhler's original synthesis can be replicated by heating an aqueous solution of ammonium this compound, which is typically formed in situ from the reaction of potassium this compound and ammonium chloride.[1][18]
Materials:
-
Potassium this compound (KOCN)
-
Ammonium chloride (NH₄Cl)
-
Distilled water
-
Beaker
-
Bunsen burner or hot plate
-
Evaporating dish
-
Crystallizing dish
Procedure:
-
Prepare separate aqueous solutions of potassium this compound and ammonium chloride.
-
Mix the two solutions in a beaker. A double displacement reaction occurs, forming potassium chloride and ammonium this compound in solution.
-
Gently heat the solution. The ammonium this compound will begin to isomerize into urea.[1]
-
Continue heating to evaporate the water, concentrating the solution.
-
Transfer the concentrated solution to an evaporating dish and continue to heat gently until a crystalline solid begins to form.
-
Allow the solution to cool slowly in a crystallizing dish.
-
Crystals of urea will form. These can be separated from the potassium chloride by recrystallization from ethanol, in which urea is more soluble.
Data Presentation
The stark difference in properties between silver this compound and silver fulminate, despite their identical elemental composition, was the key observation that led to the theory of isomerism.
| Property | Silver this compound (AgOCN) | Silver Fulminate (AgCNO) |
| Appearance | Grayish powder | White crystalline solid |
| Molar Mass | 149.89 g/mol | 149.89 g/mol |
| Density | ~4.0 g/cm³ | 3.938 g/cm³ |
| Melting/Decomposition | Stable, with a melting point of 320°C | Highly unstable, explodes at 170°C |
| Stability | Relatively stable | Extremely sensitive to shock, friction, and heat; a primary explosive |
| Solubility | Slightly soluble in water | Slightly soluble in cold water, can be recrystallized from hot water |
| Elemental Composition | Identical to Silver Fulminate (Ag, C, N, O) | Identical to Silver this compound (Ag, C, N, O) |
Table 1: Comparison of the Physical and Chemical Properties of Silver this compound and Silver Fulminate.[9][16]
Visualizing the Concepts
Logical Development of Isomerism Theory
Experimental Workflow: Wöhler's Synthesis of Urea
Conclusion
The discovery of this compound and the subsequent resolution of the fulminate-cyanate paradox were pivotal moments in the history of chemistry. They not only led to the formulation of the theory of isomerism, a cornerstone of modern structural chemistry, but also played a crucial role in the gradual erosion of the vitalistic worldview. The work of Wöhler, Liebig, and Berzelius in this area laid the foundation for organic chemistry as a rational and predictive science, opening the door to the synthesis of a vast array of novel molecules with profound implications for medicine, materials science, and all aspects of modern life. For researchers and professionals in drug development, this historical episode serves as a powerful reminder of how unexpected experimental results and the rigorous pursuit of scientific truth can lead to paradigm shifts that redefine the boundaries of a scientific discipline.
References
- 1. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedrich Wöhler [chemistry.msu.edu]
- 4. mun.ca [mun.ca]
- 5. Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. JOST A MON: this compound or Fulminate [jostamon.blogspot.com]
- 9. Silver this compound vs. Silver Fulminate | Study.com [study.com]
- 10. Jöns Jacob Berzelius - Atomism, Nomenclature, Chemistry | Britannica [britannica.com]
- 11. Isomer.html [chem125-oyc.webspace.yale.edu]
- 12. Jöns Jacob Berzelius - Geniuses [geniuses.club]
- 13. Jöns Jacob Berzelius - Wikipedia [en.wikipedia.org]
- 14. Silver this compound Preparation & Uses | Study.com [study.com]
- 15. Silver Fulminate | Properties, Solubility & Reactions | Study.com [study.com]
- 16. Silver fulminate - Wikipedia [en.wikipedia.org]
- 17. Silver this compound vs Silver Fulminate [chem.rutgers.edu]
- 18. elearning.uniroma1.it [elearning.uniroma1.it]
theoretical studies on the electronic structure of cyanate
An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of the Cyanate (B1221674) Anion
Introduction
The this compound anion, [OCN]⁻, is a linear, triatomic pseudohalide of significant interest in both inorganic and organic chemistry. Its ambidentate nature, allowing it to act as a nucleophile at either the nitrogen or oxygen terminus, makes it a versatile building block and ligand.[1][2] A thorough understanding of its electronic structure is paramount for rationalizing its bonding, spectroscopic properties, and chemical reactivity. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the electronic landscape of the this compound anion, targeting researchers, scientists, and professionals in drug development.
The electronic structure of this compound is best described as a resonance hybrid of multiple forms, with the most significant contributors being [O⁻–C≡N] and [O=C=N⁻].[1] This delocalization of electrons across the O-C-N framework is central to its properties. Theoretical chemistry, through a variety of computational methods, has provided deep insights that complement and explain experimental observations.
Theoretical Models of Bonding and Electronic Structure
Valence Bond Theory (VBT)
Valence Bond Theory describes the bonding in this compound through localized orbitals and resonance. The central carbon atom is sp-hybridized, forming a σ-bond with both the oxygen and nitrogen atoms.[3] The remaining unhybridized p-orbitals on carbon overlap with p-orbitals on the terminal oxygen and nitrogen atoms to form two perpendicular π-bonds.
The true electronic distribution is a weighted average of several resonance structures. Quantum chemical calculations suggest the primary contributors are:
-
Structure A: [:Ö̤−C≡N:]⁻ (major contributor, ~61%)
-
Structure B: [:Ö̤=C=N̤̈]⁻ (significant contributor, ~30%)
-
Structure C: [:O≡C−N̤̈:]⁻ (minor contributor, ~4%)[1]
This resonance hybridization explains the partial double-bond character of the C-O bond and the partial triple-bond character of the C-N bond, which is consistent with experimental and computational data.
Molecular Orbital (MO) Theory
Molecular Orbital Theory provides a more delocalized picture of the electronic structure. The atomic orbitals of oxygen, carbon, and nitrogen combine to form a set of molecular orbitals that extend over the entire anion. For linear OCN⁻, these are classified as σ and π orbitals. Computational studies have shown that the Highest Occupied Molecular Orbital (HOMO) is a pair of degenerate π-orbitals, which are primarily involved in nucleophilic reactions.[4]
Computational and Spectroscopic Studies
Modern computational chemistry provides highly accurate quantitative data on the electronic and geometric structure of molecules. These theoretical results are often validated by and used to interpret experimental data from techniques like photoelectron and vibrational spectroscopy.
Computational Protocols
A typical theoretical study of the this compound anion involves several key steps, often employing ab initio or Density Functional Theory methods.
-
Protocol 1: Density Functional Theory (DFT) Calculations
-
Method Selection: A common and effective method is DFT, which calculates the electron density to determine the energy and properties of the system. The B3LYP functional is frequently used as it provides a good balance of accuracy and computational cost.[4][5][6]
-
Basis Set Selection: A flexible basis set is crucial for accurately describing anions. The Pople-style 6-311++G(3df,3pd) basis set is a high-level choice, incorporating diffuse functions (++) to handle the anion's diffuse electron density and multiple polarization functions (3df, 3pd) for accurately describing bonding.[4][5][6]
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. For this compound, this confirms its linear arrangement.[4]
-
Frequency Analysis: Vibrational frequencies are calculated to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared spectrum.
-
Property Calculation: Following optimization, electronic properties are calculated. This often involves techniques like Natural Bond Orbital (NBO) analysis to determine atomic charges and bond orders, or Quantum Theory of Atoms in Molecules (QTAIM) to analyze electron density topology.[4][5][6]
-
Data from Theoretical and Experimental Studies
The combination of computational and experimental methods provides a well-rounded picture of the this compound anion's properties.
Table 1: Geometric Parameters for the this compound Anion (OCN⁻)
| Parameter | Theoretical (B3LYP)[4] | Experimental (X-ray)[4] | Experimental (PES)[7] |
|---|---|---|---|
| C—O Bond Length (Å) | 1.224 | 1.21 | 1.26 ± 0.01 |
| C—N Bond Length (Å) | 1.187 | 1.13 | 1.17 ± 0.01 |
| O—C—N Bond Angle (°) | 180.0 | Linear | Linear |
Note: The accuracy of the early X-ray data for bond lengths has been noted as potentially low.[4]
Table 2: Calculated and Experimental Electronic Properties of the this compound Anion (OCN⁻)
| Property | Value | Method/Source |
|---|---|---|
| Natural Charge on O | -0.776 e | NBO Analysis (B3LYP)[4] |
| Natural Charge on C | +0.600 e | NBO Analysis (B3LYP)[4] |
| Natural Charge on N | -0.823 e | NBO Analysis (B3LYP)[4] |
| C—O Bond Order | 1.493 | NBO Analysis (B3LYP)[4] |
| C—N Bond Order | 2.444 | NBO Analysis (B3LYP)[4] |
| Adiabatic Electron Affinity (EA) | 3.609 ± 0.005 eV | Photoelectron Spectroscopy[7][8] |
| IR Absorption (C≡N character) | ~2096 cm⁻¹ | Infrared Spectroscopy[1] |
Protocol: Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful experimental technique that provides direct information about electron binding energies.
-
Principle: Based on the photoelectric effect, a sample is irradiated with high-energy photons (e.g., from a 266 nm laser), causing electrons to be ejected.[7][9]
-
Instrumentation: Anions like OCN⁻ are generated in the gas phase and guided into a high-vacuum chamber. They are irradiated by a laser pulse.
-
Analysis: The kinetic energy of the ejected photoelectrons is measured by a detector, such as a time-of-flight analyzer. The electron binding energy is then determined by subtracting the measured kinetic energy from the photon energy.
-
Data Interpretation: The lowest binding energy at which a transition is observed corresponds to the adiabatic electron affinity (EA) of the neutral NCO radical. Vibrational progressions in the spectrum can be analyzed (Franck-Condon analysis) to determine changes in geometry between the anion and the neutral molecule.[7]
Correlation of Electronic Structure with Reactivity
The theoretical data provides a clear rationale for the observed ambident reactivity of the this compound anion.
-
Charge Distribution: NBO analysis shows that the negative charge is distributed on the terminal oxygen and nitrogen atoms, with the nitrogen atom being slightly more negative (-0.823 vs -0.776 for oxygen).[4]
-
Frontier Orbitals: The HOMO, a π-orbital, has significant electron density on both N and O, making both sites available for reaction with electrophiles.
-
Local Hardness: A concept derived from DFT, local hardness, can predict the more favorable reaction site. For this compound, calculations show the oxygen atom to be the "harder" nucleophilic center (O > N), suggesting it will react preferentially with "hard" electrophiles, while the nitrogen atom is the "softer" center.[4][6]
This dual reactivity allows OCN⁻ to form either isocyanates (R-N=C=O) via attack at the nitrogen or this compound esters (R-O-C≡N) via attack at the oxygen, depending on the nature of the electrophile and reaction conditions.[2]
Conclusion
Theoretical studies, primarily leveraging Density Functional Theory and high-level ab initio methods, have provided a detailed and quantitative picture of the electronic structure of the this compound anion. These computational approaches, validated by experimental data from photoelectron and vibrational spectroscopy, confirm its linear geometry and reveal a delocalized π-system. Key findings, such as the distribution of negative charge on the terminal atoms and the nature of the frontier molecular orbitals, directly explain the anion's characteristic ambident reactivity. The synergy between theory and experiment continues to deepen our understanding of this fundamental chemical species, aiding in the prediction and control of its chemical behavior.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In the this compound ion, OCN-, carbon is the central atom. (d) - McMurry 8th Edition Ch 8 Problem 111 [pearson.com]
- 4. shd-pub.org.rs [shd-pub.org.rs]
- 5. researchgate.net [researchgate.net]
- 6. The cyanide, this compound, thiothis compound ambident anions: Structure, topological analysis of electron density and homolytic oxidative coupling regioselectivity | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 7. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
The Pivotal Role of Cyanate in Prebiotic Chemical Evolution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the quest to understand the origins of life, the small, reactive molecule cyanate (B1221674) (NCO⁻) has emerged as a critical player in prebiotic chemical evolution. Its ability to act as a condensing and carbamoylating agent under plausible early Earth conditions positions it as a key intermediate in the synthesis of fundamental biomolecules. This technical guide provides an in-depth analysis of the multifaceted role of this compound, summarizing quantitative data, detailing experimental protocols for key reactions, and visualizing the intricate chemical pathways it mediates. Understanding the prebiotic significance of this compound not only illuminates the potential routes to the first life forms but also offers insights for the development of novel synthetic methodologies.
Introduction: The Prebiotic Plausibility of this compound
The presence of this compound on the early Earth is supported by multiple lines of evidence. It can be formed through the hydrolysis of cyanogen, a molecule produced in spark discharge experiments simulating prebiotic atmospheric conditions.[1][2] Furthermore, an equilibrium exists between urea (B33335) and ammonium (B1175870) this compound in aqueous solutions, providing a continuous, albeit low-concentration, source of this compound.[3][4] Meteorites, particularly carbonaceous chondrites, have been found to contain cyanide, a direct precursor to this compound, suggesting an extraterrestrial delivery route.[5][6][7]
Quantitative Data on this compound-Mediated Reactions
The following tables summarize key quantitative data from experimental studies on the role of this compound in prebiotic synthesis.
Table 1: this compound in Prebiotic Pyrimidine (B1678525) Synthesis
| Reaction | Reactants and Conditions | Product | Yield | Reference |
| Cytosine Synthesis | 1 M Urea + 1 M Cyanoacetylene (B89716), 100°C, 20 hr | Cytosine | 4.8% | [3] |
| Cytosine Synthesis | Concentrated urea solution with cyanoacetaldehyde | Cytosine | 30-50% | [1][8] |
| Cyanovinylurea Synthesis | 0.1 M Cyanoacetylene + 0.1 M this compound, pH 8, Room Temp., 9 days | Cyanovinylurea | 4.7% | |
| Cyanovinylurea Synthesis | 0.1 M Cyanoacetylene + 0.1 M Cyanogen, pH 8, Room Temp., 9 days | Cyanovinylurea | 3.0% | [3] |
| Cyanovinylurea Synthesis | 0.1 M Cyanoacetylene + 0.1 M Cyanoformamide, pH 8, Room Temp., 9 days | Cyanovinylurea | 2.9% | [3] |
Table 2: Urea-Ammonium this compound Equilibrium
| Parameter | Value | Conditions | Reference |
| Equilibrium Constant (Ke) | 1.04 x 10-4 | 60°C | [4] |
Table 3: this compound Hydrolysis Kinetics
| Reaction | Rate Law | Rate Constant (k) | Conditions | Reference |
| Hydrolysis in Pure Water | First-order | (2.67 ± 0.53) × 10-4 min-1 | 22°C | |
| Reaction with Ammonium | Second-order | (4.64 ± 0.93) × 10-4 M-1min-1 | 22°C |
Table 4: Cyanide Content in CM Chondrites
| Meteorite | Cyanide Concentration (nmol CN·g-1) | Reference |
| LEW 85311 | 2472 ± 38 | [5] |
| Murchison | 95 ± 1 | [5] |
Key Chemical Pathways Involving this compound
This compound's reactivity allows it to participate in several crucial prebiotic pathways, which are visualized below using the DOT language for Graphviz.
Urea-Cyanate Equilibrium: A Prebiotic Reservoir
Urea, formed from the hydrolysis of cyanamide (B42294) or directly in spark discharge experiments, exists in a dynamic equilibrium with ammonium this compound in aqueous solutions. This equilibrium serves as a persistent, low-level source of this compound for other prebiotic reactions.
This compound-Mediated Peptide Synthesis
This compound plays a crucial role in the formation of peptide bonds, a fundamental step towards the emergence of proteins. It reacts with amino acids to form N-carbamoyl amino acids, which can then be activated to form peptide linkages.
This compound in Prebiotic Nucleotide Synthesis
The phosphorylation of nucleosides to form nucleotides is a critical step in the formation of RNA and DNA. This compound acts as a condensing agent, facilitating this phosphorylation in the presence of phosphate (B84403) sources. This process can lead to the formation of key molecules like AMP, ADP, and ATP.
Prebiotic Synthesis of Pyrimidines
This compound is a key reactant in the proposed prebiotic synthesis of pyrimidine nucleobases, such as cytosine. It reacts with cyanoacetylene or its hydrolysis product, cyanoacetaldehyde, to form the pyrimidine ring structure.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in a prebiotic context, based on available literature.
Synthesis of N-Carbamoyl Amino Acids
This protocol describes the synthesis of N-carbamoyl amino acids from amino acids and potassium this compound.[6][9][10]
-
Materials:
-
Amino acid (e.g., glycine, L-alanine)
-
Potassium this compound (KOCN)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
pH meter
-
Reaction vessel (e.g., round-bottom flask with a stirrer)
-
Heating and stirring apparatus
-
-
Procedure:
-
Dissolve the desired amino acid in deionized water to a concentration of 0.1 M in the reaction vessel.
-
Add an equimolar amount of potassium this compound to the amino acid solution.
-
Adjust the pH of the reaction mixture to between 8.5 and 9.0 using a dilute HCl solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-50°C) with continuous stirring.
-
Monitor the reaction progress over several hours using a suitable analytical technique (e.g., HPLC, as described in section 4.4).
-
Once the reaction is complete (as indicated by the consumption of the starting amino acid), cool the reaction mixture to room temperature.
-
The N-carbamoyl amino acid product can be isolated and purified using standard techniques such as crystallization or chromatography.
-
Prebiotic Synthesis of Cytosine
This protocol is based on the reaction of cyanoacetaldehyde with a concentrated urea solution, where this compound is in equilibrium.[1][3][8][11]
-
Materials:
-
Cyanoacetaldehyde
-
Urea
-
Deionized water
-
Sealed reaction tube
-
Oven or heating block
-
-
Procedure:
-
Prepare a concentrated aqueous solution of urea (e.g., 1 M or higher).
-
Add cyanoacetaldehyde to the urea solution to a final concentration of, for example, 0.1 M.
-
Transfer the reaction mixture to a sealed glass tube.
-
Heat the sealed tube at a constant temperature (e.g., 100°C) for an extended period (e.g., 20 hours).
-
After the heating period, allow the tube to cool to room temperature.
-
Open the tube and analyze the reaction mixture for the presence of cytosine using analytical techniques such as HPLC with UV detection or mass spectrometry.
-
This compound-Mediated Phosphorylation of Nucleosides
This protocol outlines a general procedure for the phosphorylation of a nucleoside using this compound as a condensing agent in a wet-dry cycle, which is considered a plausible prebiotic scenario.[12][13]
-
Materials:
-
Nucleoside (e.g., adenosine)
-
Sodium phosphate (NaH₂PO₄)
-
Potassium this compound (KOCN)
-
Deionized water
-
Reaction vial
-
Evaporation setup (e.g., a warm plate or vacuum desiccator)
-
-
Procedure:
-
Prepare an aqueous solution containing the nucleoside (e.g., 20 mM), sodium phosphate (e.g., 20 mM), and potassium this compound (e.g., 230 mM).
-
Adjust the pH of the solution to approximately 7.3.
-
Allow the solution to stand at room temperature for 24 hours to facilitate the formation of carbamoyl phosphate in situ.
-
Evaporate the solution to a paste-like consistency over 48 hours at room temperature.
-
To simulate a subsequent "wet" cycle, re-dissolve the paste in a fresh solution of potassium this compound.
-
Repeat the evaporation (drying) step.
-
After the desired number of wet-dry cycles, dissolve the final paste in water.
-
Analyze the sample for the presence of phosphorylated nucleosides (e.g., AMP, ADP, ATP) using techniques such as ³¹P NMR spectroscopy or HPLC-MS.
-
Analytical Methodology: HPLC Analysis of N-Carbamoyl Amino Acids
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of N-carbamoyl amino acids.[10][14]
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
-
Mobile Phase:
-
A gradient of two solvents is typically used:
-
Solvent A: An aqueous buffer (e.g., 0.05 M sodium acetate, pH 6.4).
-
Solvent B: A mixture of acetonitrile (B52724) and water or methanol.
-
-
-
Procedure:
-
Prepare standards of the expected N-carbamoyl amino acids.
-
Filter the reaction mixture and standards through a 0.22 µm syringe filter before injection.
-
Inject a small volume (e.g., 10-20 µL) of the sample onto the HPLC column.
-
Run a gradient program, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the compounds.
-
Monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., 210 nm).
-
Identify and quantify the N-carbamoyl amino acids by comparing their retention times and peak areas to those of the prepared standards.
-
Conclusion and Future Directions
The evidence strongly supports a central role for this compound in the prebiotic synthesis of a diverse range of biomolecules essential for life. Its availability on the early Earth, coupled with its reactivity as a condensing and carbamoylating agent, makes it a compelling candidate for bridging the gap between simple inorganic molecules and the complex building blocks of life.
Future research should focus on several key areas:
-
Elucidating more detailed reaction mechanisms: While the overall pathways are understood, the precise mechanistic details of many this compound-mediated reactions under various prebiotic conditions remain to be fully elucidated.
-
Investigating the role of mineral catalysts: The influence of mineral surfaces, which were abundant on the early Earth, on the kinetics and selectivity of this compound reactions is an area ripe for further exploration.
-
Exploring this compound chemistry in complex prebiotic mixtures: Most studies have been conducted with a limited number of reactants. Investigating the reactivity of this compound in more complex, "messy" prebiotic soups will provide a more realistic picture of its role.
-
Developing more sensitive analytical techniques: The ability to detect and quantify this compound and its reaction products at very low concentrations will be crucial for understanding its role in dilute prebiotic environments.
By continuing to unravel the intricacies of this compound chemistry, the scientific community can move closer to a comprehensive understanding of the chemical origins of life.
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prebiotic phosphorylation enabled by microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [christie.openrepository.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. deepdyve.com [deepdyve.com]
- 12. Prebiotic synthesis: phosphorylation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. usp.org [usp.org]
An In-depth Technical Guide to the Natural Sources and Environmental Occurrence of Cyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanate (B1221674) (OCN⁻), a reactive nitrogen-containing compound, is increasingly recognized for its significant role in biogeochemical cycles and as a potential nitrogen source for a diverse range of microorganisms. While historically studied in the context of industrial pollution and as a decomposition product of urea (B33335), recent research has illuminated its natural production pathways and widespread, albeit typically low-level, presence in various terrestrial and aquatic ecosystems. This technical guide provides a comprehensive overview of the natural sources, environmental occurrence, and key transformations of this compound, with a focus on the quantitative data, experimental methodologies, and biochemical pathways relevant to researchers, scientists, and professionals in drug development who may encounter this molecule in their studies.
Natural Sources of this compound
This compound is generated through both abiotic and biotic processes, contributing to a dynamic environmental pool.
1. Abiotic Formation:
-
Urea Decomposition: A primary abiotic source of this compound is the chemical decomposition of urea (CO(NH₂)₂), a widely used nitrogen fertilizer and a natural excretory product. In aqueous solutions, urea can slowly hydrolyze to ammonium (B1175870) and this compound. This process is temperature-dependent, with the transformation to ammonium this compound occurring at around 152°C, which further decomposes to ammonia (B1221849) and isocyanic acid (HNCO), the conjugate acid of this compound, at temperatures above 160°C[1].
-
Cyanide Oxidation: this compound is an oxidation product of cyanide (CN⁻)[2]. This can occur through reactions with various oxidizing agents present in the environment or through photochemical processes.
-
Photochemical Production from Dissolved Organic Matter (DOM): A significant source of this compound in marine and freshwater environments is the photochemical degradation of dissolved organic matter (DOM)[3][4][5]. Sunlight-induced reactions, particularly involving phytoplankton-derived DOM, can lead to the formation of this compound[3][4][5]. Studies have shown that the presence of certain nitrogen-containing compounds within DOM, such as peptides and small aromatic compounds, can enhance this compound production upon exposure to light[3][4].
2. Biotic Production:
-
Intracellular Metabolism: this compound is formed intracellularly as a byproduct of metabolic processes involving urea and carbamoyl (B1232498) phosphate[6].
-
Microbial Production: While many microorganisms are known to consume this compound, some are also capable of producing it. For instance, certain bacteria can produce cyanide, which can then be oxidized to this compound[7]. The enzymatic pathways for direct microbial production of this compound are an area of ongoing research.
Environmental Occurrence of this compound
This compound has been detected in a variety of environmental matrices, with concentrations varying depending on the proximity to sources and the prevailing biogeochemical conditions.
1. Aquatic Environments:
This compound is found in freshwater, estuarine, and marine ecosystems, typically at nanomolar concentrations[3].
-
Freshwater: Higher concentrations of this compound are often observed in freshwater environments, which may be linked to agricultural runoff containing urea-based fertilizers[3].
-
Estuarine and Coastal Waters: These areas can also exhibit elevated this compound levels due to inputs from both terrestrial sources and in-situ production from high biological productivity[3].
-
Marine Waters: In the open ocean, this compound concentrations are generally lower. However, photochemical production from DOM is a significant source, and this compound can be an important nitrogen source for marine microbes, especially in nitrogen-limited regions[3][4][5].
Table 1: this compound Concentrations in Various Aquatic Environments
| Environment | Concentration Range (nmol/L) | Reference |
| Freshwater (Florida, USA) | 4.17 - 18.7 | [3] |
| Estuarine (Chesapeake Bay Mouth, USA) | A few to tens of nanomoles | [3] |
| Coastal (Florida, USA) | 15.4 - 18.7 | [3] |
| Marine (North Atlantic Ocean) | Generally lower than coastal/estuarine | [3] |
| Wastewater Effluent | 0.1020 - 0.1200 (mg/L) | [8][9] |
| Drinking Water | 0.0008 - 0.0070 (mg/L) | [8][9] |
| Irrigation Water | 0.0077 - 0.0140 (mg/L) | [8][9] |
| Groundwater | 0.05 - 19.7 (mg/L as total cyanide) | [10] |
2. Terrestrial Environments:
In soils, this compound is present at low concentrations but is actively cycled by microorganisms[11].
-
Agricultural Soils: The application of urea fertilizers can lead to a transient increase in this compound concentrations[12].
-
General Soil Environment: The average concentration of soil this compound has been reported to be around 33.6 (±8.1 SE) pmol g⁻¹ soil dry weight[11]. The availability and persistence of this compound in soil are influenced by pH, with greater stability at higher pH[11].
Table 2: this compound Concentrations in Soil
| Soil Type/Condition | Concentration Range | Reference |
| Various European Soils | Average of 33.6 (±8.1 SE) pmol g⁻¹ | [11] |
| Urea-amended Arable Soil | Peak of ~180 nM after 30h | [12] |
Key Biochemical Transformations
1. Microbial Assimilation and Degradation:
A wide array of microorganisms, including bacteria, archaea, and fungi, can utilize this compound as a source of nitrogen and, in some cases, carbon and energy. The key enzyme in this process is cyanase (this compound hydratase), which catalyzes the decomposition of this compound.
-
Cyanase Reaction: Cyanase catalyzes the bicarbonate-dependent conversion of this compound to ammonia and carbon dioxide[4]. The reaction proceeds in two steps: first, the enzymatic conversion of this compound and bicarbonate to carbamate (B1207046), followed by the spontaneous decomposition of carbamate to ammonia and carbon dioxide[4].
Equation 1: Cyanase-catalyzed reaction OCN⁻ + HCO₃⁻ + 2H⁺ → 2CO₂ + NH₃
dot
Caption: Enzymatic conversion of this compound by cyanase.
-
This compound Assimilation Pathways: In some bacteria, such as Pseudomonas pseudoalcaligenes CECT5344, a specific gene cluster (cynFABDS) is responsible for this compound transport and assimilation[6]. This allows the organism to use this compound as its sole nitrogen source.
dot
Caption: Microbial this compound assimilation pathway.
Experimental Protocols
Accurate quantification of this compound in environmental samples is crucial for understanding its biogeochemical cycling. Below are generalized protocols for the spectrophotometric and high-performance liquid chromatography (HPLC) determination of this compound.
1. Spectrophotometric Determination of this compound in Aqueous Samples
This method is based on the reaction of this compound with a specific reagent to produce a colored compound that can be quantified using a spectrophotometer.
-
Principle: Cyanide is first converted to thiothis compound, which then reacts with ferric ions to form a colored complex. The absorbance of this complex is measured.
-
Reagents:
-
Acetone
-
Sulfur solution (0.01 M in acetone)
-
Ferric chloride solution (6.0 mM)
-
Standard cyanide solutions
-
Sodium hydroxide (B78521) (NaOH) for sample preservation and absorption
-
Sulfuric acid (H₂SO₄) for distillation
-
-
Procedure:
-
Sample Collection and Preservation: Collect water samples and preserve by adding NaOH to raise the pH.
-
Distillation (for samples with interfering substances): Acidify the sample with H₂SO₄ and distill to separate cyanide as HCN gas. Trap the HCN in a NaOH solution.
-
Conversion to Thiothis compound: In a 10 mL volumetric flask, mix 3.0 mL of acetone, 2.0 mL of the sulfur solution, and 2.0 mL of the sample or standard solution.
-
Complexation: After 2 minutes, add 3.0 mL of the ferric chloride solution.
-
Measurement: Measure the absorbance of the resulting red ferric-thiothis compound complex at 465 nm using a spectrophotometer.
-
Quantification: Determine the this compound concentration from a calibration curve prepared with standard solutions.
-
dot
Caption: Workflow for spectrophotometric analysis of this compound.
2. HPLC Method for this compound Determination in Water and Soil Extracts
HPLC provides a more specific and sensitive method for this compound quantification.
-
Principle: Anion exchange chromatography is used to separate this compound from other anions in the sample, followed by detection using UV, conductivity, or amperometric detectors.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Anion exchange column (e.g., Dionex IonPac AS17)
-
Guard column
-
Detectors (UV, conductivity, and/or amperometric)
-
-
Sample Preparation (Water):
-
Filter the water sample through a 0.22 µm filter.
-
Adjust the pH if necessary.
-
-
Sample Preparation (Soil):
-
Extraction: Extract a known weight of soil with a suitable solvent (e.g., 1 N NaOH or deionized water) by shaking.
-
Centrifugation and Filtration: Centrifuge the mixture and filter the supernatant through a 0.22 µm filter.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of sodium hydroxide and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV, suppressed conductivity, and/or amperometric detection.
-
-
Quantification: Identify and quantify the this compound peak based on the retention time and response of known standards.
Logical Relationships of this compound Sources and Sinks
The environmental concentration of this compound is a result of the balance between its various formation and consumption pathways.
dot
Caption: Major sources and sinks of environmental this compound.
Conclusion
This compound is a ubiquitous, though often low-concentration, component of the nitrogen cycle in both terrestrial and aquatic ecosystems. Its formation from natural precursors like urea and dissolved organic matter, coupled with its role as a substrate for microbial metabolism, highlights its importance in biogeochemical processes. For researchers in environmental science and drug development, an understanding of the sources, occurrence, and analytical methods for this compound is essential for accurately interpreting environmental data and for assessing potential interactions of this reactive molecule in biological systems. The methodologies and pathways outlined in this guide provide a foundational understanding for further investigation into the multifaceted role of this compound in the environment.
References
- 1. youtube.com [youtube.com]
- 2. Structural mechanism of Escherichia coli cyanase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Unraveling sources of this compound in the marine environment: insights from this compound distributions and production during the photochemical degradation of dissolved organic matter [frontiersin.org]
- 6. This compound Assimilation by the Alkaliphilic Cyanide-Degrading Bacterium Pseudomonas pseudoalcaligenes CECT5344: Mutational Analysis of the cyn Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Assimilation of Cyanide via Pterin-Dependent Oxygenolytic Cleavage to Ammonia and Formate in Pseudomonas fluorescens NCIMB 11764 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of cyanide and nitrate concentrations in drinking, irrigation, and wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
cyanate formation from urea decomposition in soil
An In-depth Technical Guide on the Formation of Cyanate (B1221674) from Urea (B33335) Decomposition in Soil
Abstract
Urea is the most widely used nitrogen fertilizer globally, and its transformation in soil is critical to nitrogen availability and loss. While the enzymatic hydrolysis of urea to ammonium (B1175870) by urease is the dominant and well-documented pathway, a secondary, non-enzymatic decomposition route resulting in the formation of this compound (NCO⁻) also occurs. Though present in low concentrations, this compound is a highly reactive and actively cycled nitrogen compound. This technical guide provides a comprehensive overview of the abiotic formation of this compound from urea in the soil environment. It details the chemical pathways, analyzes the key factors influencing its formation and persistence—such as pH and temperature—and presents quantitative data on its concentration and turnover rates. Furthermore, this guide outlines detailed experimental protocols for the extraction and quantification of soil this compound, and includes visualizations of the core chemical and experimental processes to support researchers, soil scientists, and environmental chemists.
Introduction: The Dual Fates of Urea in Soil
When urea [(NH₂)₂CO] is applied to soil, it undergoes two primary transformation pathways. The most rapid and biologically significant is the enzymatic hydrolysis catalyzed by the urease enzyme, which is ubiquitous in soils. This process converts urea into ammonium (NH₄⁺), a plant-available form of nitrogen.[1][2] However, a slower, purely chemical (abiotic) decomposition pathway also occurs, where urea is converted into ammonium this compound, which exists in equilibrium with ammonia (B1221849) (NH₃) and isocyanic acid (HNCO).[3][4] In aqueous soil solution, this results in the formation of the this compound ion (NCO⁻).
While this compound concentrations in soil are typically three orders of magnitude lower than ammonium or nitrate, its high reactivity and rapid turnover make it a significant, albeit transient, component of the soil nitrogen cycle.[5][6] Understanding the mechanisms of its formation is crucial for accurately modeling nitrogen dynamics and for assessing the potential phytotoxic effects of urea-derived this compound during fertilizer application.[7]
Chemical Pathways of Urea Decomposition in Soil
The fate of urea in soil is dictated by the competition between a rapid enzymatic pathway and a slower chemical equilibrium.
Pathway 1: Enzymatic Hydrolysis (Urease-Catalyzed)
The predominant pathway for urea breakdown is hydrolysis catalyzed by the nickel-containing enzyme urease, which is produced by a wide range of soil microorganisms and plants.[1][4] The reaction proceeds in two stages: first, urea is hydrolyzed to ammonia and carbamic acid. The carbamic acid intermediate is unstable and spontaneously decomposes to form a second molecule of ammonia and carbon dioxide.[4] This process is extremely efficient, with a half-life of about 20 milliseconds at 25°C.[4]
Reaction: (NH₂)₂CO + H₂O ---(Urease)--> NH₃ + NH₂COOH (Carbamic Acid) NH₂COOH ---> NH₃ + CO₂
Pathway 2: Abiotic Decomposition to Ammonium this compound
In parallel with enzymatic hydrolysis, urea in aqueous solution slowly decomposes via a non-catalyzed elimination reaction to form ammonium this compound (NH₄OCN).[3][8] This is an equilibrium reaction that favors urea, but provides a continuous, albeit small, source of this compound.[7][9] Ammonium this compound further dissociates into ammonium (NH₄⁺) and this compound (NCO⁻) ions.
Equilibrium Reaction: CO(NH₂)₂ ⇌ NH₄⁺ + NCO⁻
This abiotic pathway is significantly slower than the enzymatic one but is the direct source of this compound formation from urea in the soil matrix.[3]
Caption: Urea Decomposition Pathways in Soil
Factors Influencing this compound Formation and Persistence
The rate of abiotic urea decomposition and the subsequent stability of this compound are governed by several key soil physicochemical properties.
Soil pH
Soil pH is a master variable controlling this compound availability and reactivity.[9] this compound (NCO⁻) exists in an acid-base equilibrium with isocyanic acid (HNCO), which has a pKa of approximately 3.66.[5]
-
Neutral to Alkaline Soils (pH > 5.7): this compound (NCO⁻) is the dominant and more stable species. In these soils, this compound is more readily detectable and extractable, as its adsorption to soil minerals like ferric oxide decreases with increasing pH.[5][9]
-
Acidic Soils (pH < 4): Isocyanic acid (HNCO) predominates. HNCO is highly reactive and can undergo rapid hydrolysis or react with soil organic matter (e.g., carbamoylation of amino groups), leading to lower detectable concentrations.[5]
Temperature
The equilibrium reaction between urea and ammonium this compound is temperature-dependent. An increase in temperature shifts the equilibrium toward the formation of ammonium this compound, thereby increasing the potential rate of this compound production.[10][11] Conversely, storing urea solutions at low temperatures (e.g., 4°C) minimizes spontaneous this compound formation.[8]
Soil Moisture
Water is the medium for urea dissolution and decomposition. While hydrolysis stops in very dry soil, sufficient moisture is necessary for the chemical equilibrium to proceed.[1]
Ammonium and Urea Concentration
The conversion of urea to ammonium this compound is a reversible reaction.[7] Therefore, high concentrations of ammonium in the soil solution can, via the common ion effect, shift the equilibrium back towards urea, reducing the net accumulation of this compound.[8] The rate of this compound formation is also dependent on the pool size of urea itself.[3]
Caption: Key Factors Influencing Soil this compound Dynamics
Quantitative Analysis of this compound Dynamics in Soil
Recent analytical advancements have enabled the quantification of the minute but dynamic pool of this compound in soils. Studies on urea-amended soils provide critical data on the concentration, production, and consumption rates.
Table 1: Typical this compound Concentrations in Soils
This table summarizes typical background concentrations of this compound found in different soil types.
| Soil Type | pH | This compound Concentration (pmol g⁻¹ dry soil) | Reference |
| Grassland Soil | 7.4 | 27.3 (± 4.7 SE) | [7] |
| Arable Soil | 7.4 | 21.2 (± 4.5 SE) | [7] |
| Various European Soils | > 5.7 | Detectable, up to 33.6 (± 8.1 SE) | [5] |
Table 2: Rates of this compound Production and Consumption in a Urea-Amended Arable Soil
These data are from an incubation experiment where urea was added at a rate equivalent to 180 kg N ha⁻¹.[3][7]
| Parameter | Value | Timeframe | Reference |
| Gross this compound Production from Urea | 86.8 nM | 30 hours | [7] |
| Average Gross this compound Production Rate | 2.9 nM h⁻¹ | 30 hours | [7] |
| Gross this compound Consumption Rate | 6.0 nM h⁻¹ | 30 hours | [7] |
| Abiotic Half-life of this compound | ~13.4 - 15.1 hours | - | [5] |
| Biotic vs. Abiotic Consumption Ratio | 3:1 to 8:1 | - | [5] |
Environmental Fate of Soil this compound
Despite its continuous formation from urea, this compound does not accumulate in soil due to its rapid turnover, which is dominated by biotic consumption.[5][7]
-
Microbial Utilization: Many soil microorganisms, including bacteria, archaea, and fungi, can utilize this compound as a source of nitrogen and/or carbon. They possess the enzyme cyanase (or this compound lyase), which decomposes this compound into ammonia and carbon dioxide.[9]
-
Abiotic Reactions: In addition to microbial uptake, this compound can be consumed through abiotic processes. The most relevant reactions at neutral to alkaline pH are the reversion to urea in the presence of ammonium and the irreversible carbamoylation of amino groups on amino acids and proteins.[5] At low pH, hydrolysis of isocyanic acid to ammonia is a significant sink.[5]
Experimental Protocols for Soil this compound Analysis
The accurate quantification of this compound in soil matrices has been a significant challenge due to its low concentration and high reactivity. The following protocol is based on methodologies demonstrated to be effective for soil extracts and solutions.[5][9]
Principle
Soil is extracted with a potassium chloride (KCl) solution to desorb this compound ions from soil particles. For experiments tracking transformations over time, soil solution can be collected directly via centrifugation. The this compound in the extract or solution is then quantified using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC), often involving a derivatization step to enhance detection.[5][9]
Reagents and Materials
-
Extractant: 1 M Potassium Chloride (KCl) solution.
-
Standards: Potassium this compound (KOCN) for calibration curves.
-
Equipment: Centrifuge, 0.2 µm syringe filters, HPLC system with a suitable detector (e.g., fluorescence or MS/MS).
-
Derivatization Reagents (Example for HPLC-Fluorescence): 2,3-naphthalenedialdehyde (NDA) and taurine, which react with this compound to form a highly fluorescent product.[12][13]
Sample Preparation and Extraction
-
Soil Extraction:
-
Weigh 5 g of fresh soil into a 50 mL centrifuge tube.
-
Add 25 mL of 1 M KCl solution (1:5 soil-to-solution ratio).
-
Shake horizontally for 1 hour at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the soil.
-
Immediately filter the supernatant through a 0.2 µm syringe filter into a clean vial.
-
Store the extract at -80°C until analysis to prevent degradation.[9]
-
-
Soil Solution Collection (for incubation experiments):
-
Incubate soil samples in 5 mL centrifuge tubes with a pierced bottom.
-
Place the sample tube inside a larger 15 mL collection tube.
-
Centrifuge the assembly at 12,000 x g for 20 minutes at 4°C to collect the soil solution.
-
Store the collected solution at -80°C until analysis.[9]
-
This compound Quantification (HPLC-based method)
This section outlines a general workflow for HPLC analysis, which would require optimization for specific instrumentation.
-
Derivatization: Pre-column derivatization is often required. An aliquot of the soil extract is mixed with derivatizing agents (e.g., NDA and taurine) under specific pH and temperature conditions to convert this compound into a stable, detectable derivative.[12][13]
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system, typically equipped with a reversed-phase column (e.g., C18).
-
Detection: The derivative is quantified using a fluorescence detector or a mass spectrometer, offering high sensitivity and selectivity.
-
Quantification: The concentration of this compound in the original sample is determined by comparing the peak area to a calibration curve prepared from KOCN standards that have undergone the same extraction and derivatization procedure.
Caption: Workflow for Soil this compound Extraction and Analysis
Conclusion
The formation of this compound from the abiotic decomposition of urea represents a small but significant pathway in soil nitrogen dynamics. While enzymatic hydrolysis to ammonium remains the dominant fate of urea fertilizer, the slow chemical equilibrium ensures a continuous source of highly reactive this compound. The persistence and concentration of this this compound pool are primarily controlled by soil pH and temperature. Although present at low (pmol to nmol) levels, this compound is actively consumed by soil microorganisms, highlighting its role as a transient nitrogen source. The analytical protocols outlined herein provide a robust framework for researchers to further investigate the dynamics and ecological significance of this often-overlooked nitrogen compound in agricultural and natural ecosystems.
References
- 1. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]
- 2. UREASE ACTIVITY AND KINETICS OF UREA TRANSFORMATION IN SOILS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. vbn.aau.dk [vbn.aau.dk]
- 7. biorxiv.org [biorxiv.org]
- 8. Urea - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. riyoniz.com [riyoniz.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. High performance liquid chromatography determination of cyanide in urine by pre-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Alkali Metal Cyanates from Urea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of alkali metal cyanates (sodium, potassium, and lithium cyanate) from the readily available and inexpensive starting material, urea (B33335). The described methods are based on the thermal reaction of urea with corresponding alkali metal carbonates or hydroxides.
Introduction
Alkali metal cyanates are versatile reagents in organic synthesis, serving as precursors for the preparation of isocyanates, ureas, carbamates, and other valuable compounds in the pharmaceutical and agrochemical industries. The synthesis from urea is a common and industrially relevant method. This document outlines the key reaction principles and provides detailed experimental procedures for laboratory-scale preparations.
The general principle involves the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia (B1221849) (NH₃)[1][2]. The in-situ generated isocyanic acid then reacts with an alkali metal base (carbonate or hydroxide) to form the corresponding alkali metal This compound (B1221674).
General Reaction Schemes:
-
With alkali metal carbonates: 2 CO(NH₂)₂ + M₂CO₃ → 2 MOCN + CO₂ + 2 NH₃ + H₂O (where M = Na, K)[3]
-
With alkali metal hydroxides: CO(NH₂)₂ + MOH → MOCN + NH₃ + H₂O (where M = K)
Reaction Mechanisms and Pathways
The synthesis proceeds through several key steps. Initially, molten urea undergoes thermolysis to produce ammonia and isocyanic acid[1][2]. Isocyanic acid is a reactive intermediate that readily reacts with the basic alkali metal source. Side reactions can occur, especially at higher temperatures, leading to the formation of byproducts such as biuret, triuret, and cyanuric acid from the self-condensation of urea or isocyanic acid[1][4][5]. At temperatures exceeding 500°C, decomposition of the this compound product to undesirable cyanides can occur[6].
Figure 1: General reaction pathway for the synthesis of alkali metal cyanates from urea.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of sodium, potassium, and lithium cyanates from urea based on various reported procedures.
Table 1: Synthesis of Sodium this compound (NaOCN)
| Parameter | Value | Reference |
| Reactants | Urea, Sodium Carbonate | [3][6][7][8] |
| Molar Ratio (Urea:Na₂CO₃) | 2:1 to 2.6:1 | [8] |
| Temperature | 525-650°C (fused state) | [8] |
| 130-180°C (in solvent) | [6] | |
| Reaction Time | < 4 minutes (fused state) | [8] |
| 2.6 hours (in solvent) | [6] | |
| Solvent (optional) | 1,2-dichlorobenzene | [6] |
| Yield | 85-90% | [7] |
| 87.5% (in solvent) | [6] |
Table 2: Synthesis of Potassium this compound (KOCN)
| Parameter | Value | Reference |
| Reactants | Urea, Potassium Carbonate | [9][10] |
| Urea, Potassium Hydroxide (B78521) | [11][12] | |
| Molar Ratio (Urea:K₂CO₃) | 2:1 | [9] |
| Molar Ratio (Urea:KOH) | 1.75-2.15:1 | [12] |
| Temperature (with K₂CO₃) | 400°C | [9] |
| Temperature (with KOH) | Up to 240°C | [12] |
| Yield (with K₂CO₃) | >95% | [9] |
| Yield (with KOH) | Up to 100% (at 1.9:1 ratio) | [12] |
Table 3: Synthesis of Lithium this compound (LiOCN)
| Parameter | Value | Reference |
| Reactants | Urea, Lithium Carbonate | [13] |
| Molar Ratio (Urea:Li₂CO₃) | 2-3:1 | [13] |
| Temperature | ~600°C (clear melt) | [7][13] |
| Reaction Time | 2-5 minutes (in clear molten state) | [13] |
| Yield | High (not specified quantitatively) | [13] |
Experimental Protocols
The following are detailed protocols for the laboratory synthesis of sodium and potassium this compound.
Protocol 1: Synthesis of Sodium this compound via Fusion
This protocol is based on the high-temperature fusion reaction of urea and sodium carbonate.
Materials:
-
Urea (CO(NH₂)₂)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
High-temperature reaction vessel (e.g., nickel or ceramic crucible)
-
Furnace or high-temperature heating mantle
-
Mortar and pestle
Procedure:
-
Thoroughly grind a mixture of urea and anhydrous sodium carbonate. A molar ratio of approximately 2.3 moles of urea to 1 mole of sodium carbonate is recommended[8].
-
Place the powdered mixture into the reaction vessel.
-
Heat the mixture rapidly to a temperature range of 525-575°C to achieve a clear, fused state[8].
-
Maintain the molten state for no more than 3 minutes to minimize the formation of sodium cyanide as a byproduct[8].
-
Quickly remove the molten product from the heat and cool it rapidly. This can be achieved by pouring the melt onto a cool, dry metal plate.
-
Once cooled, the solid sodium this compound can be crushed and stored in a desiccator.
Figure 2: Workflow for the fusion synthesis of sodium this compound.
Protocol 2: Synthesis of Potassium this compound from Urea and Potassium Carbonate
This protocol describes the preparation of potassium this compound by heating urea with potassium carbonate[9][10].
Materials:
-
Urea (80 g)
-
Anhydrous Potassium Carbonate (70 g)
-
Porcelain or ceramic dish
-
Bunsen burner or heating mantle
-
Mortar and pestle
Procedure:
-
Thoroughly grind 80 g of urea and 70 g of anhydrous potassium carbonate together in a mortar[10].
-
Transfer the mixture to a dish and heat with a slowly increasing flame. Do not stir the mixture initially, but tamp it down occasionally[10].
-
The mixture will partially melt, and a large volume of ammonia will be evolved. The reaction mixture will then re-solidify before finally melting again to a clear liquid[10].
-
Once a clear liquid is formed, lower the heat slightly and quickly stir in an additional 1 g of urea[10].
-
When the gas evolution ceases, immediately pour the molten product into a large, dry mortar and grind it while it is still hot to obtain a powdered product[10].
-
Store the resulting potassium this compound in a tightly sealed container to protect it from atmospheric moisture.
Figure 3: Workflow for the synthesis of potassium this compound.
Protocol 3: Synthesis of Potassium this compound from Urea and Potassium Hydroxide
This protocol details the synthesis using potassium hydroxide, which can provide very high yields[12].
Materials:
-
Urea
-
Potassium Hydroxide (KOH)
-
Beaker
-
Hot plate
-
Oven
Procedure:
-
In a beaker, mix urea and potassium hydroxide in a molar ratio of 1.9 moles of urea to 1 mole of potassium hydroxide for optimal yield[12].
-
Heat the mixture on a hot plate. The mixture will become molten at approximately 100°C[12].
-
Continue heating until the reaction mixture solidifies at around 180°C[12].
-
Transfer the solidified mass to an oven preheated to 240°C[12].
-
Heat the material in the oven until no further weight loss is observed, indicating the completion of the reaction[12].
-
Allow the product to cool and then crush it into a powder. Store in a desiccator.
Safety and Handling
-
These reactions should be performed in a well-ventilated fume hood due to the evolution of ammonia gas.
-
High temperatures are involved; appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn.
-
Alkali metal hydroxides are corrosive. Handle with care.
-
The final this compound products should be protected from moisture to prevent hydrolysis back to the carbonate[10].
Troubleshooting
-
Low Yield: This can be due to incomplete reaction or side reactions. Ensure accurate temperature control and reaction times. For fusion methods, rapid heating and cooling are crucial[7]. The molar ratio of reactants is also critical for achieving high yields[12].
-
Product Contamination: The primary contaminant is often the unreacted alkali metal carbonate. Using a slight excess of urea can help to drive the reaction to completion[14]. At excessively high temperatures, cyanide formation can occur[6].
-
Hydrolysis: The final product is susceptible to hydrolysis. It is essential to store the alkali metal this compound in a dry, tightly sealed container[10].
References
- 1. Urea - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Sodium this compound - Wikipedia [en.wikipedia.org]
- 4. Thermodynamics and reaction mechanism of urea decomposition [publikationen.bibliothek.kit.edu]
- 5. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 6. US4495107A - Process for producing alkali metal cyanates - Google Patents [patents.google.com]
- 7. US2690957A - Process for making alkali metal cyanates or alkali metal thiocyanates - Google Patents [patents.google.com]
- 8. US2690956A - Process of making sodium this compound - Google Patents [patents.google.com]
- 9. Potassium this compound - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. chemplayer.com [chemplayer.com]
- 12. US3935300A - Process for preparing potassium this compound from potassium hydroxide and urea - Google Patents [patents.google.com]
- 13. US2699418A - Process of applying lithium this compound to mites - Google Patents [patents.google.com]
- 14. Sciencemadness Discussion Board - KOCN - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Industrial Production of Potassium Cyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the primary industrial production methods for potassium cyanate (B1221674) (KOCN), a versatile reagent with applications in organic synthesis and pharmaceutical research. Detailed protocols for laboratory-scale synthesis are provided, along with safety information and a summary of its applications in drug development.
Introduction
Potassium this compound is a white, crystalline solid that serves as a valuable precursor in various chemical syntheses.[1] In the pharmaceutical and drug development sectors, it is of particular interest for its role in the carbamoylation of proteins and its historical investigation as a therapeutic agent. This document outlines the key industrial methods for its production, providing detailed protocols for再現reproducible synthesis in a laboratory setting.
Industrial Production Methods
The industrial-scale production of potassium this compound is primarily achieved through three main methods. The choice of method often depends on factors such as raw material availability, desired purity, and production scale.
Reaction of Urea (B33335) with Potassium Carbonate
This is a widely used method that involves the high-temperature reaction between urea and potassium carbonate.[2] The overall reaction is as follows:
2 OC(NH₂)₂ + K₂CO₃ → 2 KOCN + (NH₄)₂CO₃
The ammonium (B1175870) carbonate formed decomposes at the high reaction temperatures to ammonia, water, and carbon dioxide.
Reaction of Urea with Potassium Hydroxide (B78521)
Another common industrial method is the reaction of urea with potassium hydroxide.[3] This method can achieve high yields and is represented by the following equation:
(NH₂)₂CO + KOH → KOCN + NH₃ + H₂O
Oxidation of Potassium Cyanide
Potassium this compound can also be produced by the oxidation of potassium cyanide.[4] This method is less common for large-scale industrial production due to the hazardous nature of potassium cyanide. The oxidation can be achieved using various oxidizing agents, including oxygen at high temperatures or in aqueous solution with reagents like hypochlorites or hydrogen peroxide.
2 KCN + O₂ → 2 KOCN
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different industrial production methods of potassium this compound.
Table 1: Reaction of Urea with Potassium Carbonate
| Parameter | Value | Reference |
| Reactant Molar Ratio (Urea:K₂CO₃) | 3.5:1 | [5] |
| Reaction Temperature | 130°C (in DMSO/DMF) | [5] |
| Reaction Time | 8 hours | [5] |
| Initial Purity | 96% | [5] |
| Purity after Washing | >98% | [5] |
Table 2: Reaction of Urea with Potassium Hydroxide
| Parameter | Value | Reference |
| Reactant Molar Ratio (Urea:KOH) | 1.75:1 to 2.15:1 | [6] |
| Reaction Temperature | Up to 240°C | [6] |
| Reaction Time | 3 - 5 hours | [4] |
| Yield | 90 - 100% | [4] |
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of potassium this compound.
Protocol 1: Synthesis from Urea and Potassium Carbonate
Materials:
-
Anhydrous potassium carbonate (K₂CO₃)
-
Urea (CO(NH₂)₂)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Anhydrous ethanol (B145695)
-
Mortar and pestle
-
Reaction flask with a stirrer and heating mantle
-
Condenser
-
Filtration apparatus (vacuum)
-
Drying oven
Procedure:
-
Thoroughly grind 70 g of anhydrous potassium carbonate and 80 g of urea together in a mortar.[7]
-
Transfer the mixture to a reaction flask.
-
Add the solvent (DMSO or DMF) with a mass ratio of 7:1 to the urea.[5]
-
Heat the mixture to 130°C with constant stirring.[5]
-
Maintain the reaction at this temperature for 8 hours.[5]
-
After 8 hours, cool the reaction mixture to room temperature.
-
Filter the solid product under vacuum.
-
Wash the product with anhydrous ethanol (3-4 times the volume of the product).[5]
-
Dry the purified potassium this compound in an oven.
Protocol 2: Synthesis from Urea and Potassium Hydroxide
Materials:
-
Potassium hydroxide (KOH)
-
Urea (CO(NH₂)₂)
-
Beaker
-
Hot plate
-
Oven
Procedure:
-
Mix urea and potassium hydroxide in a molar ratio between 1.75:1 and 2.15:1 in a beaker.[6]
-
Heat the mixture on a hot plate until it melts (around 100°C).[6]
-
Continue heating until the mixture solidifies at approximately 180°C.[6]
-
Transfer the solidified mixture to an oven preheated to 240°C.[6]
-
Heat the mixture at 240°C until there is no further weight loss, indicating the completion of the reaction.[6]
-
Cool the product and grind it to a powder.
Visualizations
Experimental Workflow for Potassium this compound Synthesis
References
- 1. m.youtube.com [m.youtube.com]
- 2. Potassium this compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Potassium this compound | CKNO | CID 11378442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101412523A - Preparation of high-purity potassium this compound - Google Patents [patents.google.com]
- 6. US3935300A - Process for preparing potassium this compound from potassium hydroxide and urea - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for the Laboratory Synthesis of Aryl Cyanate Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aryl cyanate (B1221674) esters are a class of thermosetting monomers that polymerize to form polycyanurate networks. These polymers exhibit exceptional properties, including high thermal stability, low dielectric constants, low water absorption, and inherent flame retardancy.[1][2] These characteristics make them highly desirable for applications in aerospace, electronics, and as matrices for advanced composite materials.[1][3] The synthesis of aryl this compound esters in a laboratory setting is typically achieved through the reaction of a phenolic compound with a cyanogen (B1215507) halide in the presence of a base. This document provides detailed protocols and data for the synthesis of these valuable compounds.
I. General Reaction Scheme
The most common laboratory synthesis of aryl this compound esters involves the cyanation of a phenol (B47542) or bisphenol with a cyanogen halide, typically cyanogen bromide (CNBr), in the presence of a tertiary amine base such as triethylamine (B128534) (Et₃N).[1][2][4] The reaction proceeds via a nucleophilic substitution mechanism.
Reaction: Ar-OH + CNBr + Et₃N → Ar-O-C≡N + Et₃N·HBr
II. Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of various aryl this compound esters as reported in the literature.
| Starting Phenol | Product | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| Phenol | Phenyl this compound | 119.12 | 75-85 | - | [4] |
| Bisphenol A | Bisphenol A Dithis compound (BADCy) | 278.31 | ~91 | 79-81 | [5] |
| 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one (HPDO) | 1,5-bis(4-cyanatophenyl)penta-1,4-dien-3-one (CPDO) | 314.30 | 87 | 171 | [1][6] |
| 4-((4-methoxyphenyl)thio)phenol | (4-cyanatophenyl)(4'-methoxyphenyl)sulfane | 257.31 | - | - | [2] |
III. Detailed Experimental Protocols
A. Synthesis of Phenyl this compound [4]
This protocol describes a one-pot procedure for the preparation of phenyl this compound from phenol.
Materials:
-
Bromine (Br₂)
-
Sodium Cyanide (NaCN)
-
Phenol
-
Triethylamine (Et₃N)
-
Tetrachloromethane (CCl₄)
-
Water
-
Polyphosphoric anhydride (B1165640) (P₂O₅) or other suitable drying agent
-
Polyphosphate ester (stabilizer)
Procedure:
-
Preparation of Cyanogen Bromide Solution: In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, charge 160 g (1.0 mol) of bromine and 150 mL of water.
-
Cool the mixture to -5°C in an ice-salt bath with rapid stirring.
-
Slowly add a solution of 49.0 g (1.0 mol) of sodium cyanide in 150 mL of water dropwise over 40-50 minutes, maintaining the reaction temperature between -5°C and 5°C.
-
Stir for an additional 5-10 minutes after the addition is complete.
-
Cyanation of Phenol: To the freshly prepared cyanogen bromide solution, add a solution of 89.5 g (0.95 mol) of phenol in 300 mL of tetrachloromethane in one portion.
-
Stir the mixture vigorously while adding 96.0 g (0.95 mol) of triethylamine dropwise over 30-40 minutes, ensuring the temperature does not exceed 5-10°C.
-
After the addition, continue stirring for another 15 minutes.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with 50-mL portions of tetrachloromethane.
-
Combine the organic phases and wash them three times with 50-mL portions of water.
-
Dry the organic layer over polyphosphoric anhydride.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation at 20°C.
-
Add a few drops of polyphosphate ester as a stabilizer and distill the product under reduced pressure. The product, phenyl this compound, is a colorless liquid.
B. Synthesis of Bisphenol A Dithis compound (BADCy) [5][7]
This protocol details the synthesis of a common bifunctional this compound ester monomer.
Materials:
-
Bisphenol A
-
Cyanogen Bromide (CNBr) or Cyanogen Chloride (CNCl)
-
Triethylamine (Et₃N)
-
Acetone
-
Deionized/Distilled Water
Procedure:
-
Dissolution of Reactants: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve Bisphenol A and cyanogen bromide (or chloride) in acetone. In a separate container, prepare a solution of triethylamine in acetone.
-
Reaction: Cool the flask containing the Bisphenol A solution to a low temperature (typically between -10°C and 0°C) using an ice bath or other cooling system.[5][7]
-
Add the triethylamine solution dropwise to the reaction mixture with continuous, vigorous stirring.[1]
-
Maintain the low temperature and continue stirring for a period of 0.5 to 5 hours after the addition is complete.[5]
-
Precipitation and Filtration: A precipitate of triethylamine hydrobromide (or hydrochloride) will form. Filter the reaction mixture under vacuum to remove this salt.
-
Product Isolation: Pour the filtrate into cold distilled water to precipitate the Bisphenol A dithis compound ester.[1]
-
Washing and Drying: Collect the white, solid product by filtration. Wash the product thoroughly with water to remove any remaining salts and impurities. Drying the product under vacuum yields the final Bisphenol A dithis compound.
C. Characterization of Aryl this compound Esters
The successful synthesis of aryl this compound esters can be confirmed using various analytical techniques:
-
Fourier Transform Infrared (FT-IR) Spectroscopy: The most characteristic feature is the sharp absorption band of the this compound (-O-C≡N) group, which appears in the region of 2200-2300 cm⁻¹.[8] The disappearance of the broad hydroxyl (-OH) peak from the starting phenol is also indicative of a complete reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used to confirm the structure of the synthesized ester.[2][9] The chemical shifts of the aromatic protons and carbons will be altered upon conversion of the hydroxyl group to the this compound ester. The carbon of the this compound group typically appears around 110-120 ppm in the ¹³C-NMR spectrum.
-
Mass Spectrometry (MS): This technique is employed to confirm the molecular weight of the synthesized compound.[2]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the monomer and to study its curing behavior.[1][2]
IV. Visualizations
A. General Reaction Mechanism
Caption: Reaction mechanism for aryl this compound ester synthesis.
B. Experimental Workflow
Caption: General experimental workflow for aryl this compound ester synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of this compound Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ester - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1629137A - Preparation method of bisphenol A this compound ester - Google Patents [patents.google.com]
- 6. Synthesis and characterization of this compound ester and its blends with bisphenol dithis compound ester | Academic Journals and Conferences [science2016.lp.edu.ua]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyanate Ester Resin Formulation for Aerospace Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanate (B1221674) ester resins are a class of high-performance thermosetting polymers increasingly utilized in the aerospace industry for manufacturing advanced composite materials.[1][2] Their desirability stems from a unique combination of properties including high thermal stability with glass transition temperatures (Tg) reaching up to 400°C, low moisture absorption, excellent dielectric properties, and inherent flame retardancy.[3] These characteristics make them suitable for demanding applications such as satellite structures, radomes, missile components, and primary aircraft structures.[3][4]
This document provides detailed application notes and experimental protocols for the formulation, curing, and characterization of this compound ester resin-based composites for aerospace applications.
Key Performance Characteristics
This compound ester resins offer a significant performance advantage over traditional epoxy systems, particularly in high-temperature and electronically sensitive applications.[5] The key to their performance lies in the formation of a highly cross-linked polycyanurate network through a cyclotrimerization reaction during curing.[5] This stable triazine ring structure imparts the resin with its exceptional thermal and mechanical properties.
Benefits of this compound Ester Resins:
-
High Thermal Stability: Capable of continuous use at elevated temperatures.[3]
-
Low Dielectric Constant and Loss Tangent: Ideal for applications requiring transparency to radar and other electromagnetic signals.[3][5]
-
Low Moisture Absorption: Ensures dimensional stability and consistent performance in varying humidity environments.[5][6]
-
Low Outgassing: Critical for applications in the vacuum of space.[6]
-
Good Processability: Can be processed using techniques similar to epoxy resins, including prepreg layup, resin transfer molding (RTM), and filament winding.[1][3]
Formulations and Modifications
While neat this compound ester resins offer excellent performance, they can be brittle due to their high cross-link density.[3] To enhance their toughness and tailor their properties for specific applications, various modifications are employed.
-
Toughening Agents: Thermoplastics such as polyethersulfone (PES) and polyetherimide (PEI) are often blended with this compound esters to improve fracture toughness.[7][8]
-
Reactive Diluents: These can be used to reduce viscosity for improved processing in techniques like RTM, while still participating in the curing reaction to maintain thermal performance.[9]
-
Fillers: The incorporation of fillers like silica (B1680970) can enhance thermal conductivity and modify the coefficient of thermal expansion.[10]
-
Flame Retardants: While inherently flame retardant, the performance can be further enhanced with additives like phosphorus-containing compounds to meet stringent FAA regulations.[3]
Data Presentation: Properties of this compound Ester Resin Systems
The following tables summarize the quantitative data for various this compound ester resin formulations.
| Resin System | Cure Cycle | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation (%) | Glass Transition Temp. (Tg) (°C) | Reference |
| YLA RS-14A | 3h at 138°C + 4h at 250°C (N₂ atmosphere) | 82 - 90 | 2.6 - 3.0 | 4.1 - 5.5 | 262 - 263 | [1][6] |
| YLA RS-14 | 3h at 138°C + 4h at 250°C (N₂ atmosphere) | 82 - 90 | 2.6 - 3.0 | 4.1 - 5.5 | 242 - 255 | [1][6] |
| AroCy B (Neat) | 2h at 140°C + 1h at 250°C + 1h at 280°C | ~60 | ~3.0 | - | - | [10] |
| BADCy (Neat) | - | 99.5 | - | - | 210.6 (Heat Resistance Index) | [11] |
| 20 wt% EFPAEK/BADCy | - | 131.8 | - | - | 219.5 (Heat Resistance Index) | [11] |
| Composite System | Reinforcement | Cure Cycle | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Dielectric Constant (1 MHz) | Dielectric Loss (1 MHz) | Reference |
| T800/RTM this compound Ester | T800 Carbon Fiber | 130°C/2h + 160°C/2h + 200°C/2h + 220°C/4h | - | - | - | - | [12] |
| BADCy (Neat) | - | - | 99.5 | 11.8 | 3.09 | 0.008 | [11] |
| 20 wt% EFPAEK/BADCy | - | - | 131.8 | 30.6 | 2.64 | 0.006 | [11] |
Experimental Protocols
Protocol 1: Neat Resin Casting and Curing
This protocol describes the preparation of neat this compound ester resin panels for mechanical and thermal characterization.
Materials:
-
This compound ester resin (e.g., YLA RS-14A)
-
Mold release agent
-
Steel mold
-
Vacuum oven
-
Nitrogen-purged oven or furnace
Procedure:
-
Mold Preparation: Thoroughly clean the steel mold and apply a suitable mold release agent according to the manufacturer's instructions.
-
Resin Degassing: Heat the this compound ester resin to a processing temperature of 80°C to reduce its viscosity.[10] Place the heated resin in a vacuum oven and degas for 1 hour to remove any entrapped air or volatile components.[10]
-
Casting: Carefully pour the degassed resin into the prepared mold, avoiding the introduction of air bubbles.
-
Curing: Place the filled mold into a nitrogen-purged oven or furnace. An inert atmosphere is crucial for achieving optimal properties, as curing in air can lead to degradation of tensile properties.[1][6]
-
Cure Schedule: A typical cure schedule involves a multi-step process to control the exothermic reaction and ensure complete conversion. For example:
-
Cooling: Allow the cured panel to cool slowly to room temperature within the oven to minimize residual thermal stresses.
-
Demolding: Once cooled, carefully demold the resin panel.
Protocol 2: Composite Panel Fabrication via Resin Transfer Molding (RTM)
This protocol outlines the fabrication of a carbon fiber reinforced this compound ester composite panel using the RTM process.
Materials:
-
This compound ester resin suitable for RTM (e.g., a low-viscosity formulation)
-
Carbon fiber preform (e.g., T800 grade)
-
RTM mold
-
Resin injection system
-
Vacuum pump
-
Heated press or oven
Procedure:
-
Preform Placement: Place the dry carbon fiber preform into the RTM mold.
-
Mold Closure: Close the mold and ensure a proper seal.
-
Vacuum Application: Apply vacuum to the mold to remove air and compact the preform.
-
Resin Preparation and Injection:
-
Curing:
-
Transfer the filled mold to a heated press or oven.
-
Execute the prescribed cure cycle, for instance: 130°C for 2 hours, followed by 160°C for 2 hours, 200°C for 2 hours, and a final post-cure at 220°C for 4 hours.[12]
-
-
Cooling and Demolding: After the cure cycle is complete, cool the mold to room temperature before demolding the finished composite panel.[12]
Protocol 3: Material Characterization
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the curing characteristics (onset temperature, peak exotherm) and glass transition temperature (Tg) of the resin.[9][13]
-
Procedure: A small sample (5-10 mg) of uncured or cured resin is placed in an aluminum DSC pan. The sample is heated at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere. The heat flow to or from the sample is measured as a function of temperature.[13]
2. Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the viscoelastic properties of the cured resin or composite, including the storage modulus, loss modulus, and a precise determination of the glass transition temperature (often defined as the peak of the tan delta curve).[12]
-
Procedure: A rectangular specimen of the cured material is subjected to a sinusoidal oscillating stress. The resulting strain and the phase lag between the stress and strain are measured as the temperature is ramped.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition temperature of the cured material.[9][12]
-
Procedure: A small sample of the cured material is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight of the sample is continuously monitored as a function of temperature.
Visualizations
Caption: Cyclotrimerization of this compound ester monomers to form a stable triazine ring.
Caption: Typical workflow for fabricating and characterizing this compound ester composites.
References
- 1. osti.gov [osti.gov]
- 2. EP2539391B1 - Thermoplastic-toughened this compound ester resin composites with low heat release properties - Google Patents [patents.google.com]
- 3. www-eng.lbl.gov [www-eng.lbl.gov]
- 4. You are being redirected... [toraytac.com]
- 5. m.youtube.com [m.youtube.com]
- 6. www-eng.lbl.gov [www-eng.lbl.gov]
- 7. CN102770482A - Thermoplastic-toughened this compound ester resin composites with low heat release properties - Google Patents [patents.google.com]
- 8. A Manufacturing Process Simulation of Toughened this compound-Ester-Based Composite Structures with Respect to Stress Relaxation | MDPI [mdpi.com]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. This compound ester resins toughened with epoxy-terminated and fluorine-containing polyaryletherketone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. cdn.techscience.cn [cdn.techscience.cn]
- 13. ecommons.udayton.edu [ecommons.udayton.edu]
Application Notes and Protocols for the Study of Cyanate Ester Cyclotrimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanate (B1221674) esters are a class of thermosetting monomers that undergo a characteristic [2+2+2] cyclotrimerization reaction to form highly cross-linked polycyanurate networks. These networks exhibit exceptional thermal stability, low dielectric properties, and inherent flame retardancy, making them valuable materials in aerospace, electronics, and automotive industries. Understanding the mechanism and kinetics of the cyclotrimerization reaction is crucial for optimizing curing processes, controlling material properties, and developing new applications. This document provides a detailed overview of the cyclotrimerization mechanism, experimental protocols for its study, and relevant kinetic data.
Mechanism of this compound Ester Cyclotrimerization
The cyclotrimerization of this compound esters (-O-C≡N) to form stable 1,3,5-triazine (B166579) rings is the fundamental reaction in the formation of polycyanurate networks.[1][2] This polymerization can proceed through several pathways, often influenced by the presence of catalysts or impurities such as phenols and water.[1][3]
Non-Catalyzed Cyclotrimerization: In the absence of catalysts, the thermal curing of this compound esters occurs at high temperatures. The proposed mechanism is complex and may involve the formation of various intermediates.[3]
Catalyzed Cyclotrimerization: The curing temperature of this compound esters can be significantly reduced by the addition of catalysts.[3][4]
-
Phenol-Catalyzed Mechanism: Residual phenols from the synthesis of this compound ester monomers are common impurities that act as catalysts.[1][2] The generally accepted mechanism involves the initial reaction of a phenol (B47542) with a this compound ester to form an imidocarbonate intermediate.[1][5][6] This intermediate then reacts successively with two more this compound ester molecules, followed by cyclization to yield the 1,3,5-triazine ring and regenerate the phenol catalyst.[1][6]
-
Water-Catalyzed Mechanism: Traces of water can also catalyze the cyclotrimerization. The proposed mechanism involves the formation of an imidocarbonic acid monoester, which can then react with other this compound ester molecules.[7]
-
Metal-Catalyzed Mechanism: Transition metal complexes, such as metal acetylacetonates (B15086760) (e.g., Cu(AcAc)₂, Co(AcAc)₂), naphthenates, and octoates, are effective catalysts for cyclotrimerization.[4][8] These coordination catalysts facilitate the reaction, often in the presence of a co-catalyst like nonylphenol.[4][8]
The overall reaction kinetics can be complex, often exhibiting autocatalytic behavior where the formed triazine rings can further accelerate the reaction.[6][9] At later stages of the curing process, the reaction can become diffusion-controlled due to the increasing viscosity of the polymerizing system.[3][9]
Key Experimental Protocols
Monitoring the extent of the cyclotrimerization reaction is essential for kinetic studies and process control. Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) are two powerful and commonly used techniques for this purpose.
Protocol 1: Kinetic Analysis using Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the exothermic cyclotrimerization reaction, allowing for the determination of the degree of cure and kinetic parameters.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound ester resin into a standard aluminum DSC pan. If using a catalyst, ensure it is homogeneously mixed with the resin.
-
Non-isothermal Scans:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to a temperature where the reaction is complete (e.g., 380 °C) at several different constant heating rates (e.g., 2.5, 5, 10, 20 °C/min).[10][11]
-
Record the heat flow as a function of temperature. The total heat of reaction (ΔHtotal) is determined by integrating the area under the exothermic peak.[12]
-
-
Isothermal Scans:
-
Heat the sample rapidly to a desired isothermal curing temperature.
-
Hold the sample at this temperature and record the heat flow as a function of time until the reaction is complete (the heat flow returns to the baseline).
-
The degree of cure (α) at any time (t) can be calculated as α = ΔHt / ΔHtotal, where ΔHt is the heat evolved up to time t.
-
-
Data Analysis:
-
Isoconversional Analysis: This model-free method is used to determine the activation energy (Ea) as a function of the degree of cure.[5] It involves analyzing data from non-isothermal scans at different heating rates. The activation energy can vary during the reaction, indicating a complex mechanism or a change from kinetic to diffusion control.[5]
-
Model-Fitting Analysis: The experimental data can be fitted to various kinetic models (e.g., n-th order, autocatalytic) to determine the reaction order (n), the pre-exponential factor (A), and the activation energy (Ea). The Kamal model is often used for describing the autocatalytic kinetics of this compound ester polymerization.[6]
-
Protocol 2: In-situ Monitoring using Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy allows for real-time monitoring of the disappearance of the this compound ester functional group and the appearance of the triazine ring.[13]
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the uncured resin with dry potassium bromide (KBr) powder and press it into a thin pellet. The curing can be performed directly on this pellet inside a heated FTIR cell.[13]
-
Thin Film Method: Cast a thin film of the resin onto a salt plate (e.g., KBr, NaCl) or a silicon wafer.
-
-
Isothermal Curing:
-
Place the prepared sample into a heated transmission or ATR (Attenuated Total Reflectance) cell within the FTIR spectrometer.
-
Rapidly heat the sample to the desired isothermal curing temperature.
-
Collect FTIR spectra at regular time intervals throughout the curing process.
-
-
Data Analysis:
-
The concentration of the this compound ester group is monitored by the intensity of its characteristic absorption band around 2236-2270 cm⁻¹.[13][14]
-
The formation of the triazine ring can be followed by the appearance of its characteristic absorption bands around 1565 cm⁻¹ and 1366 cm⁻¹.[13][14]
-
An internal reference peak that does not change during the reaction (e.g., a C-H stretching vibration) is used for normalization.[13]
-
The degree of conversion (α) can be calculated from the change in the area or height of the this compound peak relative to the reference peak.
-
The kinetic parameters can then be determined by fitting the conversion versus time data to appropriate kinetic models.[13][15]
-
Quantitative Data Summary
The following table summarizes typical kinetic parameters for the cyclotrimerization of this compound esters obtained from DSC and FTIR studies.
| This compound Ester System | Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Catalyst | Reference |
| Phenol-catalyzed this compound ester | DSC (Isoconversional) | ~40 (early stage) | - | Phenol | [5] |
| Phenol-catalyzed this compound ester | DSC (Isoconversional) | ~70 (late stage) | - | Phenol | [5] |
| Structurally similar this compound esters | DSC (Isoconversional) | 50 - 100 | - | Uncatalyzed | [2] |
| Dithis compound ester monomer | FTIR | - | Second-order | Cobalt | [15] |
| Epoxy-Cyanate Ester Blend | DSC | - | - | Imidazole | [16] |
Note: The activation energy and reaction order can be significantly influenced by the specific monomer structure, catalyst type and concentration, and the presence of co-monomers or modifiers.
Visualizations
Reaction Mechanism and Experimental Workflow Diagrams
Caption: Proposed mechanisms for phenol- and metal-catalyzed this compound ester cyclotrimerization.
Caption: Experimental workflows for studying cyclotrimerization kinetics using DSC and FTIR.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the reactivity of this compound esters in [2+2+2] cyclotrimerization: meeting the challenge by augmenting differential scanning calorimetry with kinetic computations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Epoxy: High Performance Thermosets Part Four – this compound Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the curing behavior of this compound ester resin systems | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Analysis of the Curing Behavior of this compound/Epoxy Resins for Fusion Magnets | Scientific.Net [scientific.net]
- 12. mdpi.com [mdpi.com]
- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application of Cyanate in Protein Carbamylation Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein carbamylation is a non-enzymatic post-translational modification (PTM) where cyanate (B1221674) reacts with primary amine groups, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues, to form a carbamoyl (B1232498) group.[1][2] This modification can alter the structure and function of proteins and has been implicated in the pathophysiology of various diseases, including atherosclerosis, chronic kidney disease, and rheumatoid arthritis.[1][3] this compound, the reactive molecule in this process, can be generated from the breakdown of urea (B33335) or through the myeloperoxidase (MPO)-mediated oxidation of thiothis compound (B1210189) at sites of inflammation.[4] The study of protein carbamylation is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. This document provides detailed protocols for the in vitro carbamylation of proteins using potassium this compound, and for the subsequent analysis of this modification by Western blotting and liquid chromatography-mass spectrometry (LC-MS/MS).
I. In Vitro Protein Carbamylation using Potassium this compound
This protocol describes the carbamylation of proteins in a controlled in vitro setting.
Materials:
-
Protein of interest
-
Potassium this compound (KOCN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction tubes
-
Incubator or water bath at 37°C
Protocol:
-
Protein Preparation: Dissolve the protein of interest in PBS to a final concentration of 1-5 mg/mL.
-
This compound Solution Preparation: Prepare a fresh stock solution of KOCN in PBS. The final concentration of KOCN in the reaction will depend on the desired level of carbamylation. A range of concentrations from 150 nM to 150 mM can be tested.[5] For cellular studies, a concentration of 10 mM KOCN has been used.
-
Carbamylation Reaction:
-
In a reaction tube, combine the protein solution with the KOCN solution.
-
Incubate the reaction mixture at 37°C for a specified period. Incubation times can range from 1 hour to 24 hours, depending on the desired extent of modification.[5]
-
-
Reaction Termination: To stop the reaction, remove the excess KOCN by dialysis against PBS at 4°C or by using a desalting column.
-
Storage: Store the carbamylated protein at -20°C or -80°C for further analysis.
II. Analysis of Protein Carbamylation
A. Western Blotting for Carbamylated Proteins
This protocol outlines the detection of carbamylated proteins using an antibody specific for carbamyl-lysine.
Materials:
-
Carbamylated and non-carbamylated (control) protein samples
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST))[6][7]
-
Primary antibody: Rabbit anti-carbamyl-lysine antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 10-20 µg of each protein sample per well and run the gel according to standard procedures.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[6][7]
-
Primary Antibody Incubation: Incubate the membrane with the anti-carbamyl-lysine primary antibody, diluted in blocking buffer according to the manufacturer's recommendation, overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5-15 minutes each with TBST.[7][8]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[6]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
B. LC-MS/MS Analysis of Carbamylation Sites
This protocol provides a general workflow for the identification and quantification of carbamylation sites on proteins.
Materials:
-
Carbamylated protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer
-
Formic acid
-
LC-MS/MS system (e.g., Orbitrap)
Protocol:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a buffer containing a chaotropic agent (e.g., 8 M urea, taking precautions to avoid artificial carbamylation by using fresh solutions and moderate temperatures).[9]
-
Reduce disulfide bonds by adding DTT and incubating at 37°C.
-
Alkylate free cysteine residues by adding IAA and incubating in the dark.
-
-
Enzymatic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of the denaturing agent.
-
Add trypsin and incubate overnight at 37°C to digest the protein into peptides.
-
-
Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a reverse-phase LC column.
-
Separate the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluted peptides using a mass spectrometer operating in data-dependent acquisition (DDA) mode. The mass spectrometer will perform a full MS scan followed by MS/MS scans of the most intense precursor ions.[10][11]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Sequest, Mascot) to identify the peptides.
-
Specify carbamylation of lysine (+43.0058 Da) as a variable modification in the search parameters.
-
Validate the identified carbamylated peptides and localize the modification sites.
-
Quantify the relative abundance of carbamylated peptides using label-free or label-based quantification methods.[12]
-
III. Quantitative Data Summary
The following tables summarize quantitative data from studies on protein carbamylation.
Table 1: Effect of this compound on Protein Function and Detection
| Protein | This compound Concentration | Incubation Conditions | Observed Effect | Reference |
| C-reactive protein | 150 mM KOCN | 37°C, 24 hours | 61-72% decrease in detection by immunoturbidimetry | [5] |
| Hemoglobin | 10 mM KNCO | 1 hour | Increased oxygen affinity | [4] |
| Red Blood Cell Enzymes | 10 mM KNCO | 1 hour | ~25% decrease in pyruvate (B1213749) kinase activity | [4] |
Table 2: Carbamylation of Hemoglobin in vitro
| Condition | Relative Carbamylation |
| Fully Oxygenated Whole Blood | 1 |
| Partially Deoxygenated Whole Blood (40-50% saturation) | ~2.5-fold increase |
IV. Signaling Pathways and Experimental Workflows
A. Carbamylated LDL-Induced Monocyte Adhesion in Atherosclerosis
Carbamylated low-density lipoprotein (cLDL) plays a significant role in the pathogenesis of atherosclerosis by promoting the adhesion of monocytes to endothelial cells.[13][14] This process is mediated by the upregulation of adhesion molecules on the endothelial cell surface.
Caption: cLDL promotes monocyte adhesion and atherosclerosis.
B. This compound and the mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[15][16] Carbamylation has been shown to suppress mTOR signaling, which can have significant physiological consequences.
Caption: this compound can inhibit the mTOR signaling pathway.
C. Experimental Workflow for In Vitro Carbamylation and Analysis
This diagram illustrates the overall workflow for studying protein carbamylation in the laboratory.
Caption: Workflow for in vitro carbamylation and analysis.
References
- 1. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 2. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 3. Protein carbamylation in atherosclerotic plaques correlates with uremia and disease progression, localizing predominantly to foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDL biochemical modifications: a link between atherosclerosis and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential interference of in vitro carbamylation on C-reactive protein laboratory measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. old.57357.org [old.57357.org]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Carbamylated LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Utilizing Cyanate as a Nitrogen Source in Microbial Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanate (B1221674) (OCN⁻), a reactive and potentially toxic anion, can be utilized by a variety of microorganisms as a sole source of nitrogen for growth. This ability is primarily conferred by the enzyme cyanase (also known as this compound hydratase or this compound lyase), which catalyzes the decomposition of this compound into ammonia (B1221849) and carbon dioxide. The genetic machinery for this compound metabolism is often encoded in the cyn operon, which includes genes for a this compound transporter and regulatory proteins. Understanding and harnessing this metabolic capability has applications in bioremediation, industrial fermentation, and fundamental microbial physiology research. These application notes provide detailed protocols and data for researchers interested in cultivating microorganisms using this compound as a nitrogen source.
Metabolic Pathway of this compound Utilization
The primary pathway for this compound assimilation in many bacteria, such as Escherichia coli, involves the products of the cyn operon. This compound is actively transported into the cell by a permease. Intracellularly, cyanase catalyzes the bicarbonate-dependent conversion of this compound to carbamate, which then spontaneously decomposes into ammonia and carbon dioxide. The resulting ammonia can then be assimilated into central nitrogen metabolism.
Figure 1: Metabolic pathway for this compound utilization.
Data Presentation
Microbial Growth on this compound
The ability to utilize this compound as a sole nitrogen source varies among microorganisms. The following table summarizes the generation times of Pseudomonas pseudoalcaligenes CECT5344 grown on different nitrogen sources.
| Nitrogen Source | Generation Time (hours) |
| Ammonium (B1175870) | 2.5 |
| Nitrate | 2.6 |
| This compound | 5.0 |
| Table 1: Generation times of Pseudomonas pseudoalcaligenes CECT5344 on various nitrogen sources. Data sourced from[1]. |
Cyanase Activity
Cyanase activity is often induced by the presence of this compound and can be repressed by readily available nitrogen sources like ammonium. The table below shows the specific activity of cyanase in P. pseudoalcaligenes CECT5344 grown under various conditions.
| Nitrogen Source(s) | Cyanase Specific Activity (U/g of protein) |
| This compound | 562 ± 53 |
| Ammonium | 0 |
| Ammonium + this compound | 0 |
| Nitrate | 0 |
| Nitrate + this compound | 495 ± 30 |
| Sodium Cyanide (NaCN) | 960 ± 64 |
| Nitrogen Limitation | 41 ± 20 |
| LB Medium | 0 |
| Table 2: Cyanase activity in P. pseudoalcaligenes CECT5344 grown with different nitrogen sources.[1] |
Experimental Protocols
Protocol 1: Culturing Microorganisms with this compound as the Sole Nitrogen Source
This protocol describes how to grow bacteria in a minimal medium with potassium this compound as the exclusive nitrogen source.
Materials:
-
Microorganism of interest (e.g., E. coli, P. pseudoalcaligenes)
-
M9 Minimal Medium components (see below)
-
Potassium this compound (KOCN)
-
Carbon source (e.g., glucose)
-
Sterile culture flasks or tubes
-
Incubator shaker
-
Spectrophotometer
M9 Minimal Medium (1 L):
-
5x M9 Salts:
-
64 g Na₂HPO₄·7H₂O
-
15 g KH₂PO₄
-
2.5 g NaCl
-
5.0 g NH₄Cl (Omit for this compound experiments)
-
Add dH₂O to 1 L and autoclave.
-
-
To prepare 1 L of 1x M9 Medium:
-
200 mL of sterile 5x M9 Salts (without NH₄Cl)
-
Sterile dH₂O to 1 L
-
After autoclaving and cooling, add the following sterile solutions:
-
2 mL of 1 M MgSO₄
-
100 µL of 1 M CaCl₂
-
10 mL of 20% (w/v) glucose (or other carbon source)
-
Sterile potassium this compound solution to the desired final concentration (e.g., 2 mM, 5 mM, 10 mM).
-
-
Procedure:
-
Prepare Inoculum: Grow a starter culture of the microorganism overnight in a rich medium (e.g., LB broth).
-
Wash Cells: Pellet the cells from the starter culture by centrifugation (e.g., 5000 x g for 10 minutes). Resuspend the cell pellet in sterile M9 salts solution (without a nitrogen or carbon source) to wash away residual medium. Repeat this step twice.
-
Inoculation: Resuspend the final washed cell pellet in M9 salts and use this to inoculate the M9 minimal medium containing this compound and a carbon source. The initial optical density at 600 nm (OD₆₀₀) should be between 0.05 and 0.1.
-
Incubation: Incubate the cultures at the optimal temperature for the microorganism with shaking (e.g., 37°C for E. coli at 200 rpm).
-
Monitor Growth: Measure the OD₆₀₀ of the cultures at regular intervals (e.g., every 1-2 hours) to generate a growth curve.
Figure 2: Experimental workflow for microbial growth on this compound.
Protocol 2: Colorimetric Assay for Cyanase Activity
This protocol is adapted from a method for determining ammonia production from this compound.
Materials:
-
Cell-free extract from microbial culture
-
Potassium this compound (KOCN)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Sodium salicylate (B1505791) solution
-
Sodium nitroprusside solution
-
Sodium hypochlorite (B82951) solution
-
Ammonia standard solution
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
Cell-free extract (containing cyanase)
-
2 mM potassium this compound
-
3 mM sodium bicarbonate
-
50 mM potassium phosphate buffer, pH 7.4
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Color Development:
-
Add 50 µL of a solution containing 0.6 M sodium salicylate and 1.34 mM sodium nitroprusside.
-
Add 50 µL of a 0.83% sodium hypochlorite solution.
-
-
Second Incubation: Incubate at 37°C for 15-30 minutes for color to develop.
-
Measurement: Measure the absorbance at 660 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of ammonium chloride to quantify the ammonia produced in the enzymatic reaction. One unit of cyanase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the assay conditions.
Signaling Pathway and Regulation
The expression of the cyn operon is tightly regulated. In E. coli, the LysR-type transcriptional regulator, CynR, positively regulates the operon in the presence of this compound. In the absence of this compound, CynR may act as a repressor of its own transcription.
Figure 3: Regulation of the E. coli cyn operon.
Conclusion
The ability of microorganisms to utilize this compound as a nitrogen source is a fascinating metabolic trait with practical implications. The protocols and data presented here provide a framework for researchers to explore this capability in their own work. Careful consideration of media composition, inoculum preparation, and growth conditions is essential for successful cultivation. Further investigation into the diversity of this compound metabolism across different microbial species will continue to expand our understanding of microbial nitrogen cycling and its potential biotechnological applications.
References
Analytical Methods for Cyanate Detection in Water Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of cyanate (B1221674) in aqueous samples. Three distinct analytical methods are presented: a spectrophotometric method, an ion chromatography method, and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Each method offers unique advantages in terms of sensitivity, selectivity, and throughput, catering to diverse research and drug development needs.
Spectrophotometric Determination of this compound using 2-Aminobenzoic Acid
This colorimetric method provides a simple and cost-effective approach for the determination of this compound in water samples. The method is based on the reaction of this compound with 2-aminobenzoic acid in an acidic medium, followed by cyclization to form 2,4(1H,3H)-quinazolinedione, which can be quantified spectrophotometrically.[1]
Experimental Protocol
1. Reagent Preparation:
-
2-Aminobenzoic Acid Solution: Prepare a solution of 2-aminobenzoic acid in a suitable solvent (e.g., dilute acid) at a concentration optimized for the expected this compound range.
-
Hydrochloric Acid (HCl), 6 N: Prepare by diluting concentrated HCl with deionized water.
-
Glacial Acetic Acid: Use analytical grade glacial acetic acid.
-
This compound Stock Standard Solution (e.g., 1000 mg/L): Dissolve a precisely weighed amount of potassium this compound (KOCN) in deionized water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 0.01 to 60.0 mg/L).
2. Sample Preparation:
-
Filter water samples through a 0.45 µm syringe filter to remove particulate matter.
-
Adjust the pH of the sample to be within the optimal range for the reaction (pH 1-6).
3. Analytical Procedure:
-
To a known volume of the prepared sample or standard, add the 2-aminobenzoic acid solution.
-
Add 32% HCl and glacial acetic acid to facilitate the reaction and subsequent cyclization.
-
Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete formation of 2,4(1H,3H)-quinazolinedione.
-
Measure the absorbance of the resulting solution at 310 nm using a spectrophotometer.[1]
-
Use a reagent blank (deionized water treated with the same reagents) to zero the spectrophotometer.
4. Quantification:
-
Construct a calibration curve by plotting the absorbance of the working standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the calibration curve.
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 0.01 to 60.0 mg/L | |
| Detection Limit (LOD) | 0.02 mg/L | |
| Wavelength (λmax) | 310 nm | [1] |
| Recovery | 87-96% |
Experimental Workflow
Caption: Spectrophotometric detection of this compound workflow.
Ion Chromatography with Conductivity Detection
Ion chromatography (IC) offers a more selective and sensitive method for the determination of this compound in water samples, particularly in complex matrices. This method separates this compound from other anions based on their interaction with an ion-exchange column, followed by detection using a conductivity detector.
Experimental Protocol
1. Reagent and Equipment:
-
Eluent Solution: Prepare an appropriate eluent solution, for example, a mixture of sodium carbonate and sodium bicarbonate in deionized water.
-
This compound Stock Standard Solution (e.g., 1000 mg/L): Dissolve a precisely weighed amount of potassium this compound (KOCN) in deionized water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water.
-
Ion Chromatograph: Equipped with a guard column, an analytical anion-exchange column (e.g., Dionex IonPac AS15), a suppressor, and a conductivity detector.[2]
2. Sample Preparation:
-
Filter water samples through a 0.45 µm syringe filter.
-
For samples with high concentrations of interfering ions, a dilution step may be necessary.
3. Analytical Procedure:
-
Set up the ion chromatograph with the appropriate column and eluent flow rate (e.g., 1 mL/min).[2]
-
Equilibrate the column with the eluent until a stable baseline is achieved.
-
Inject a known volume of the prepared sample or standard into the IC system.
-
The separated this compound ion is detected by the conductivity detector.
4. Quantification:
-
Identify the this compound peak based on its retention time, as determined by the analysis of standard solutions.
-
Construct a calibration curve by plotting the peak area or height of the working standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by comparing their peak areas or heights to the calibration curve.
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 20.0 mg/L | |
| Detection Limit (LOD) | 0.05 mg/L | |
| Column | Anion-exchange column (e.g., Dionex IonPac AS15) | [2] |
| Detector | Conductivity Detector |
Experimental Workflow
Caption: Ion chromatography workflow for this compound detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification of this compound, especially in complex biological or environmental matrices, an LC-MS/MS method is recommended. This approach involves derivatization of this compound to a more amenable compound for reverse-phase chromatography and mass spectrometric detection.
Experimental Protocol
1. Reagent and Equipment:
-
Derivatization Reagent: Anthranilic acid solution. It is crucial to use an aged reagent solution to minimize interference from urea.[3][4]
-
Internal Standard: Isotope-labeled this compound (e.g., K¹³C¹⁵NO).
-
Mobile Phase: A suitable gradient of solvents for reverse-phase chromatography (e.g., acetonitrile (B52724) and water with formic acid).
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
2. Sample Preparation and Derivatization:
-
To a known volume of the water sample, add the internal standard solution.
-
Add the aged anthranilic acid solution.
-
Adjust the pH to the optimal level for the derivatization reaction.
-
Incubate the mixture under controlled temperature and time to ensure complete derivatization.
-
The reaction is then stopped, and the sample is prepared for injection (e.g., by centrifugation or filtration).
3. LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Separate the derivatized this compound from other matrix components using a reverse-phase column.
-
Detect and quantify the derivatized this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
4. Quantification:
-
Calculate the ratio of the peak area of the derivatized this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting this ratio for the working standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Quantitative Data
| Parameter | Value (for plasma, adaptable to water) | Reference |
| Lower Limit of Quantification (LLOQ) | 1 µM | |
| Linearity Range | 1 - 1000 µM | |
| Precision (RSD) | < 15% | |
| Accuracy | 85-115% |
Experimental Workflow
References
- 1. A spectrophotometric determination of this compound using reaction with 2-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an Analytical Protocol for Determination of Cyanide in Human Biological Samples Based on Application of Ion Chromatography with Pulsed Amperometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an LC-MS-MS Method for the Quantification of this compound in Rat Plasma and Its Application to Toxicokinetic Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cyanate in Biological Fluids by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanate (B1221674) (OCN⁻), a reactive molecule in equilibrium with urea (B33335), has garnered significant attention as a uremic toxin and a key mediator of post-translational protein modification known as carbamylation. In pathological conditions such as chronic kidney disease (CKD), elevated urea levels lead to a subsequent increase in this compound concentrations. This accumulation is associated with a range of adverse clinical outcomes, including endothelial dysfunction, inflammation, and atherosclerosis. Accurate and precise quantification of this compound in biological matrices is therefore crucial for understanding its pathophysiology, for clinical diagnostics, and for the development of therapeutic interventions.
This document provides detailed application notes and protocols for the quantification of this compound in biological fluids, primarily plasma and serum, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This methodology offers high sensitivity and selectivity, making it the gold standard for the analysis of small molecules in complex biological samples.
Principles of Analysis
Direct analysis of the small and polar this compound ion by reversed-phase HPLC-MS/MS is challenging. Therefore, a derivatization step is employed to convert this compound into a less polar and more readily analyzable derivative. A common and effective derivatizing agent is anthranilic acid, which reacts with this compound to form a stable product that can be efficiently separated and detected by LC-MS/MS. Quantification is achieved by comparing the response of the this compound derivative to that of a stable isotope-labeled internal standard (SIL-IS), which corrects for variations during sample preparation and analysis.
Experimental Protocols
Sample Preparation: Derivatization with Anthranilic Acid
This protocol is adapted from validated methods for the derivatization of this compound in plasma.[1]
Materials:
-
Plasma or Serum Samples
-
Potassium this compound (for standards and quality controls)
-
Stable Isotope-Labeled Potassium this compound (e.g., K¹³C¹⁵NO) as internal standard
-
Anthranilic Acid
-
Hydrochloric Acid (HCl)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Anthranilic Acid Solution (30 mM): Prepare fresh or use an aged solution as it has been found to reduce interference from urea.[1] Dissolve the appropriate amount of anthranilic acid in water.
-
Internal Standard (IS) Spiking Solution: Prepare a stock solution of the stable isotope-labeled potassium this compound in water and dilute to the desired working concentration.
-
Calibration Standards and Quality Controls (QCs): Prepare stock solutions of potassium this compound in water. Serially dilute the stock solution to create a series of calibration standards and QCs at different concentrations.
-
-
Sample Derivatization:
-
To a microcentrifuge tube, add 50 µL of plasma, serum, calibration standard, or QC sample.
-
Add a specific volume of the internal standard spiking solution to all samples (except blanks).
-
Add a volume of the 30 mM anthranilic acid solution.
-
Initiate the derivatization reaction by adding a volume of concentrated HCl. The final concentration of HCl in the reaction mixture should be optimized (e.g., 6N).[1]
-
Vortex the mixture briefly.
-
Incubate the reaction mixture under optimized conditions (e.g., specific temperature and time) to ensure complete derivatization.
-
-
Protein Precipitation and Sample Cleanup:
-
Following derivatization, add a protein precipitation agent, such as ice-cold acetonitrile, to the reaction mixture.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Instrumental Parameters
The following table summarizes typical HPLC-MS/MS parameters for the analysis of the this compound-anthranilic acid derivative. These parameters should be optimized for the specific instrumentation used.
| Parameter | Typical Conditions |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A gradient from low to high organic phase (e.g., 5% to 95% B) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | Specific precursor to product ion transition for the this compound-anthranilic acid derivative |
| MRM Transition (IS) | Specific precursor to product ion transition for the stable isotope-labeled derivative |
| Collision Energy | Optimized for each transition |
| Source Temperature | Optimized for the specific instrument |
| Capillary Voltage | Optimized for the specific instrument |
Data Presentation
The following tables provide a summary of quantitative data for this compound levels in human plasma and key validation parameters from published HPLC-MS/MS methods.
Table 1: Reported this compound Concentrations in Human Plasma
| Population | This compound Concentration (µM) | Reference |
| Healthy Volunteers | Not typically reported, often below the limit of quantification of older methods. | |
| Chronic Kidney Disease (CKD) Patients | Significantly elevated compared to healthy individuals. | |
| Uremic Patients | Can reach levels three times higher than normal. | [2] |
Note: Direct measurement of free this compound in plasma is challenging due to its reactive nature. Many studies infer this compound levels from the concentration of carbamoylated proteins (e.g., homocitrulline).
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | In the low µM to high nM range |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
Biological Significance and Signaling Pathways
This compound is a key driver of protein carbamylation, a non-enzymatic post-translational modification that can alter the structure and function of proteins.[3][4] This process is implicated in the pathophysiology of various diseases, particularly the cardiovascular complications associated with CKD.
Two primary pathways contribute to the formation of this compound in vivo:
-
Urea-Dependent Pathway: In a spontaneous, non-enzymatic reaction, urea dissociates into this compound and ammonium (B1175870) ions. This process is accelerated in uremic conditions due to the high concentration of urea.[3][4]
-
Myeloperoxidase (MPO) Pathway: At sites of inflammation, the enzyme myeloperoxidase, released by leukocytes, can catalyze the oxidation of thiothis compound (B1210189) (SCN⁻) to generate this compound.[5]
The carbamylation of proteins, such as low-density lipoprotein (LDL) and albumin, can lead to a cascade of downstream cellular events, including:
-
Endothelial Dysfunction: Carbamylated LDL can induce endothelial cell apoptosis and impair vasodilation.[4] this compound itself has been shown to have direct pathological effects on endothelial cells.[4]
-
Inflammation: Carbamylated proteins can be recognized by macrophage scavenger receptors, promoting foam cell formation and inflammatory signaling.[4]
-
Atherosclerosis: The combination of endothelial dysfunction and inflammation contributes to the development and progression of atherosclerosis.
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological fluids. Accurate measurement of this compound is essential for advancing our understanding of its role in uremia and other pathological states. The detailed protocols and data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals working in this critical area of study. Further research into the specific signaling pathways affected by this compound-induced carbamoylation will be crucial for the development of targeted therapies to mitigate its detrimental effects.
References
- 1. Development and Validation of an LC-MS-MS Method for the Quantification of this compound in Rat Plasma and Its Application to Toxicokinetic Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avenues for post-translational protein modification prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Spectrophotometric Determination of Cyanate Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of cyanate (B1221674) (OCN⁻) is crucial in various fields, including environmental monitoring of industrial effluents, clinical chemistry to assess patient exposure, and in the pharmaceutical industry for drug development and safety assessment. Spectrophotometry offers a reliable, accessible, and cost-effective approach for determining this compound concentrations. This document provides detailed application notes and experimental protocols for the spectrophotometric determination of this compound.
Principle of the Method
The most established spectrophotometric method for this compound determination is based on its reaction with 2-aminobenzoic acid (anthranilic acid). In an acidic medium, this compound reacts with 2-aminobenzoic acid to form 2,4(1H,3H)-quinazolinedione. This product exhibits strong absorbance in the ultraviolet region, allowing for its quantification.
Application Notes
This method is applicable for the determination of this compound in aqueous solutions, industrial wastewater, and biological fluids such as blood plasma.[1] For complex matrices, appropriate sample preparation is critical to minimize interferences.
Interferences: Potential interfering substances should be considered. In industrial wastewater, other cyanide species might be present and could potentially interfere, necessitating specific sample pretreatment steps.[2][3][4] For biological samples, proteins can interfere and must be removed prior to analysis.[5]
Quantitative Data Summary
The performance of the spectrophotometric method for this compound determination using 2-aminobenzoic acid is summarized below.
| Parameter | Value | Reference |
| Wavelength (λmax) | 310 nm | [1] |
| Concentration Range (Aqueous) | 0.01 to 2 mM | [1] |
| Detection Limit (Aqueous) | 0.02 mg/L | |
| Detection Limit (Blood Plasma) | 0.1 mM | [1] |
| Recovery | 87 - 96% |
Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of this compound.
Caption: General workflow for this compound determination.
Experimental Protocol
This protocol details the spectrophotometric determination of this compound using 2-aminobenzoic acid.
1. Reagents and Materials
-
2-aminobenzoic acid (anthranilic acid)
-
Hydrochloric acid (HCl), 6 N
-
Potassium this compound (KOCN) for standard preparation
-
Trichloroacetic acid (TCA) for deproteinization (for biological samples)
-
Spectrophotometer capable of UV measurements
-
Cuvettes (quartz recommended for UV range)
-
Volumetric flasks and pipettes
-
Centrifuge (for biological samples)
2. Reagent Preparation
-
2-Aminobenzoic Acid Solution: Prepare a solution of 2-aminobenzoic acid in an appropriate solvent as specified by validated methods.
-
Potassium this compound Stock Solution (e.g., 10 mM): Accurately weigh and dissolve potassium this compound in deionized water.
-
Standard Solutions: Prepare a series of standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.01 to 2 mM).[1]
3. Sample Preparation
-
Aqueous Samples: If the sample contains suspended solids, filter or centrifuge to obtain a clear supernatant.
-
Biological Samples (e.g., Plasma): To deproteinize, add an equal volume of 10% TCA to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins. The clear supernatant is used for the assay.
4. Assay Procedure
-
Pipette a known volume of the standard or prepared sample into a test tube.
-
Add the 2-aminobenzoic acid solution.
-
Add 6 N HCl to initiate the cyclization reaction.[1]
-
Incubate the mixture under controlled conditions (time and temperature) as established by the specific validated method.
-
After incubation, transfer the solution to a cuvette.
-
Measure the absorbance at 310 nm against a reagent blank.[1]
5. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the calibration curve.
-
Account for any dilution factors from the sample preparation step.
Chemical Reaction Pathway
The underlying chemical reaction for the spectrophotometric determination of this compound is the formation of 2,4(1H,3H)-quinazolinedione.
Caption: Reaction of this compound with 2-aminobenzoic acid.
Alternative and Related Methods
While the 2-aminobenzoic acid method is specific for this compound, it is worth noting that other methods exist for related species like cyanide, which can be a precursor or a co-contaminant. The pyridine-barbituric acid method is a common colorimetric assay for cyanide, where cyanide is converted to cyanogen (B1215507) chloride, which then reacts to form a colored product with maximum absorbance between 578 nm and 588 nm.[6][7][8] This method is important in contexts where differentiation between this compound and cyanide is necessary. For simultaneous kinetic spectrophotometric determination of cyanide and thiothis compound (B1210189), methods based on their reaction with chloramine-T and subsequent color formation with pyridine (B92270) and barbituric acid have been developed.[9]
References
- 1. A spectrophotometric determination of this compound using reaction with 2-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation and testing of analytical methods for cyanide species in municipal and industrial contaminated waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanide Analysis in Wastewater and Process Control [ysi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. carijournals.org [carijournals.org]
- 7. cdn.hach.com [cdn.hach.com]
- 8. cdn.hach.com [cdn.hach.com]
- 9. Simultaneous kinetic spectrophotometric determination of cyanide and thiothis compound using the partial least squares (PLS) regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Cyanate from Common Anions using Ion Chromatography
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust ion chromatography (IC) method for the selective separation and quantification of cyanate (B1221674) (OCN⁻) from a mixture of common inorganic anions. The accurate determination of this compound is critical in various fields, particularly in the biopharmaceutical industry. During the manufacturing of recombinant proteins, urea (B33335) is often used as a denaturing and solubilizing agent.[1][2] In aqueous solutions, urea degrades to form this compound, which can cause unwanted carbamylation of the protein drug product, potentially altering its structure, stability, and therapeutic function.[1][2][3] This method provides a reliable protocol for monitoring this compound levels in process buffers and other aqueous matrices, ensuring product quality and consistency.
Introduction
Ion chromatography is a powerful analytical technique for the separation and quantification of ionic species.[4] The determination of this compound is often challenging due to its co-elution with other small, singly charged anions, particularly chloride and carbonate, which are frequently present in high concentrations in biological and environmental samples. This document presents an optimized IC method that achieves baseline separation of this compound from other common anions. The protocol is particularly relevant for quality control in bioprocessing, where urea-containing solutions are common.[1][5] The non-enzymatic reaction of this compound with the N-terminal amino groups and lysine (B10760008) side chains of proteins, known as carbamylation, is a critical quality attribute to monitor during drug development.[3]
Experimental Workflow
The overall workflow for the determination of this compound by ion chromatography involves several key stages, from sample preparation to data analysis. The logical progression ensures reproducible and accurate results.
Caption: A generalized experimental workflow for this compound analysis by ion chromatography.
Experimental Protocols
Reagents and Materials
-
Deionized (DI) Water: ASTM Type I, with a resistivity of 18.2 MΩ-cm or greater.
-
This compound Standard: Sodium this compound (NaOCN).
-
Common Anion Standard: A multi-anion standard solution containing Fluoride (F⁻), Chloride (Cl⁻), Nitrite (NO₂⁻), Bromide (Br⁻), Nitrate (NO₃⁻), Phosphate (HPO₄²⁻), and Sulfate (SO₄²⁻).
-
Eluent: Potassium hydroxide (B78521) (KOH) or a sodium carbonate/sodium bicarbonate buffer. Specific concentrations are detailed in the methods below.
-
Sample Filters: 0.2 µm or 0.45 µm syringe filters, ion chromatography certified.
Standard Preparation
-
This compound Stock Standard (1000 mg/L): Accurately weigh and dissolve the appropriate amount of sodium this compound in DI water in a volumetric flask. Store at 4°C.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard with DI water. For applications in protein manufacturing, a linear range of 2 to 250 µM is recommended.[2][5] It is crucial to prepare fresh working standards daily to minimize this compound degradation.
Sample Preparation
-
Collect the aqueous sample (e.g., urea-containing process buffer).
-
If the sample contains particulates, filter it through a 0.2 µm or 0.45 µm syringe filter to prevent column and system blockage.[6][7]
-
If the expected this compound concentration is above the calibration range, dilute the sample with DI water.
-
For samples from protein manufacturing, maintain the samples at 4°C in the autosampler to minimize further urea degradation.[1]
-
Transfer the prepared sample to an autosampler vial for injection.
Ion Chromatography (IC) System and Conditions
Two primary methods are presented, Method A for high-resolution this compound determination in complex matrices like urea buffers, and Method B for general-purpose separation of this compound from other common anions.
Method A: High-Resolution this compound Analysis in Protein Buffers
This method is optimized for the sensitive detection of this compound in the presence of high concentrations of other ions, such as chloride, often found in protein purification buffers.[1]
| Parameter | Condition |
| IC System | Dionex RFIC System or equivalent |
| Columns | Guard: IonPac AG15 (3 x 50 mm) Analytical: IonPac AS15 (3 x 150 mm) |
| Eluent | 25 mM Potassium Hydroxide (KOH) |
| Eluent Source | Electrolytic Eluent Generation (e.g., EGC II KOH) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 30°C |
| Detector | Suppressed Conductivity (e.g., ASRS 300) |
| Suppressor Current | 31 mA (in recycle mode) |
Method B: General Separation of Common Anions including this compound
This method uses a carbonate/bicarbonate eluent system, which is common for the routine analysis of multiple anions.[8]
| Parameter | Condition |
| IC System | Standard Ion Chromatograph with suppressor |
| Columns | Guard: Shodex IC SI-90G Analytical: Shodex IC SI-90 4E (4.0 x 250 mm) |
| Eluent | 1.8 mM Na₂CO₃ + 1.7 mM NaHCO₃ |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50-100 µL |
| Column Temp. | 25°C |
| Detector | Suppressed Conductivity |
Data Presentation and Results
The performance of an ion chromatography method is evaluated based on its ability to separate target analytes from matrix components and other analytes, as well as its sensitivity and linear range.
Method Performance
The following table summarizes the typical performance characteristics for the determination of this compound using a method similar to Method A.
| Parameter | Value | Reference |
| Linear Range | 2 - 250 µM | [2][5] |
| Limit of Detection (LOD) | 2 µM | [2] |
| Limit of Quantitation (LOQ) | 6 µM | [2] |
| Precision (RSD) | < 5% | [2] |
Anion Separation and Retention Times
Achieving separation from common anions is a primary goal. The following table provides typical retention times for this compound and other anions. Note that retention times are highly dependent on the specific column, eluent composition, and flow rate. The data below is a composite from different systems to illustrate typical elution orders.
| Anion | Formula | Typical Retention Time (min) - Method A Conditions | Typical Retention Time (min) - Method B Conditions[8] |
| Fluoride | F⁻ | ~2.5 | 3.5 |
| This compound | OCN⁻ | ~4.2 | Not specified, but expected near Chloride |
| Chloride | Cl⁻ | ~4.8 | 4.7 |
| Nitrite | NO₂⁻ | ~5.5 | 5.3 |
| Bromide | Br⁻ | ~7.0 | 6.4 |
| Nitrate | NO₃⁻ | ~8.0 | 7.1 |
| Carbonate | HCO₃⁻/CO₃²⁻ | Varies (often a large system peak) | Varies (as eluent component) |
| Phosphate | HPO₄²⁻ | ~10.0 | 11.3 |
| Sulfate | SO₄²⁻ | ~11.5 | 13.1 |
Note: Under Method A conditions with a hydroxide eluent, this compound is well resolved from high concentrations of chloride.[1] Under Method B, a carbonate eluent is used, and a dedicated run with a this compound standard would be required to confirm its exact retention time relative to the other anions.
Signaling Pathway and Logical Relationships
In the context of drug development, the formation of this compound from urea and its subsequent reaction with a protein is a critical chemical pathway to monitor and control.
Caption: The chemical pathway from urea degradation to protein carbamylation.
Conclusion
The ion chromatography methods detailed in this application note provide a sensitive and selective means for the separation and quantification of this compound from common anions. For researchers and professionals in drug development, the ability to monitor this compound in urea-containing solutions is essential for controlling protein carbamylation, a critical quality attribute that can impact product efficacy and stability. The provided protocols and workflow offer a comprehensive guide for implementing this analysis in a research or quality control setting.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion chromatographic quantification of this compound in urea solutions: estimation of the efficiency of this compound scavengers for use in recombinant protein manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. ionchromanalytical.com [ionchromanalytical.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. shodex.com [shodex.com]
Application Notes and Protocols: Cyanate as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cyanate (B1221674) salts (e.g., sodium this compound and potassium this compound) as versatile reagents in organic synthesis. Cyanates are valuable building blocks for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials.[1][2][3] Their utility stems from their ability to act as a source for the carbamoyl (B1232498) group and as a precursor to isocyanates.
Carbamoylation of Amines and Amino Acids
This compound salts are excellent reagents for the carbamoylation of primary and secondary amines to form urea (B33335) derivatives. This reaction is of significant interest in medicinal chemistry as the urea functional group is a key structural motif in many therapeutic agents. The reaction proceeds through the in-situ formation of isocyanic acid, which then reacts with the amine.
Key Applications:
-
Synthesis of Urea Derivatives: A straightforward method for the preparation of substituted ureas from primary amines.[4]
-
N-Carbamoylation of Amino Acids: An important step in peptide synthesis and for the preparation of N-carboxyanhydrides (NCAs).[5][6][7][8]
Experimental Protocol: Synthesis of N-Phenylurea from Aniline (B41778)
This protocol describes the synthesis of N-phenylurea from aniline and potassium this compound in an acidic aqueous solution.
Materials:
-
Aniline
-
Potassium this compound (KOCN)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
Procedure:
-
Dissolve the primary amine in 1M HCl in an aqueous solution.
-
Add potassium this compound to the solution under ambient conditions.
-
Stir the reaction mixture for the specified time (see table below).
-
Isolate the product by filtration or extraction.
-
Characterize the product using FTIR, DSC, and NMR.[4]
Quantitative Data for Urea Synthesis
| Amine Substrate | Product | Reaction Time (Microwave) | Yield (%) | Reference |
| Aniline | N-Phenylurea | 5 min | 95 | [9] |
| 4-Methylaniline | N-(4-Methylphenyl)urea | 5 min | 96 | [9] |
| 2-Methoxyaniline | N-(2-Methoxyphenyl)urea | 5 min | 94 | [9] |
| Benzylamine | N-Benzylurea | 5 min | 98 | [9] |
| n-Butylamine | N-Butylurea | 5 min | 92 | [9] |
Reaction Workflow: Carbamoylation of Amines
Caption: General workflow for the synthesis of substituted ureas.
Synthesis of Isocyanates
This compound salts can be used to synthesize organic isocyanates through reaction with organic halides.[10][11] Isocyanates are highly reactive intermediates that are widely used in the production of polyurethanes, carbamates, and other valuable compounds.[10]
Key Applications:
-
Precursors for Carbamates and Ureas: Isocyanates readily react with alcohols and amines to form carbamates and ureas, respectively.[10]
-
Polymer Synthesis: Diisocyanates are key monomers for the production of polyurethanes.
Experimental Protocol: Synthesis of Butyl Isothis compound from Butyl Chloride
This protocol describes a nickel-catalyzed synthesis of butyl isothis compound from butyl chloride and sodium this compound.
Materials:
-
Butyl chloride
-
Sodium this compound (NaOCN), dry
-
Bis(1,2-diphenylphosphino)ethane]nickel(0) [Ni(dppe)2]
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
N,N-Dimethylacetamide (DMAC)
Procedure:
-
In a reaction vessel, combine butyl chloride (9.25 g, 0.1 mol), dry sodium this compound (45 g, 0.13 mol), Ni(dppe)2 (92.5 mg), and dppe (133.3 mg) in DMAC (50 ml).
-
Heat the mixture with stirring for 4.5 hours at 150°C.
-
After cooling, distill the mixture under reduced pressure to separate the product mixture from the catalyst.
-
Perform a fractional distillation of the collected liquid at atmospheric pressure to isolate butyl isothis compound.[11]
Quantitative Data for Isothis compound Synthesis
| Organic Halide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Butyl Chloride | Ni(dppe)2, dppe | DMAC | 150 | 4.5 | 22 | [11] |
| Benzyl Chloride | Tetraethyl ammonium (B1175870) iodide | Dimethyl formamide | 80-170 | 0.008-0.42 | - | [12] |
| Propyl Iodide | Silver this compound | Nitromethane | Room Temp | 70 | 75 | [3] |
Reaction Pathway: Isothis compound Synthesis
Caption: General pathway for the synthesis of isocyanates.
Synthesis of this compound Esters for Resins
This compound esters are formed by the reaction of phenols with cyanogen (B1215507) halides in the presence of a base. These monomers can be thermally cured to produce high-performance thermosetting polymers known as polycyanurate resins. These resins exhibit excellent thermal stability, low dielectric constants, and low moisture absorption, making them suitable for applications in aerospace, electronics, and adhesives.[13][14]
Key Applications:
-
High-Performance Composites: Used as matrix resins for fiber-reinforced composites in the aerospace industry.[13]
-
Printed Circuit Boards: Their low dielectric properties are advantageous for high-frequency electronic applications.[13]
-
Adhesives and Coatings: Provide strong, thermally stable bonds.[1]
Experimental Protocol: Synthesis of Bisphenol A Dithis compound Ester
This protocol details the synthesis of a dithis compound ester from bisphenol A and cyanogen bromide.
Materials:
-
Bisphenol A
-
Cyanogen bromide (CNBr)
-
Acetone
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve bisphenol A (81 g, 0.35 mol) and cyanogen bromide (74.6 g, 0.7 mol) in cooled acetone.
-
Cool the solution in an ice bath to 0°C.
-
Add triethylamine (90 g, 0.89 mol) dropwise with continuous stirring, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture for an additional hour at 0°C.
-
Filter the mixture under vacuum to remove the triethylamine hydrobromide salt.
-
Pour the filtrate into cold distilled water to precipitate the bisphenol A dithis compound ester.
-
Purify the crude product by recrystallization from a methanol:water (1:1 v/v) mixture.[1]
Quantitative Data for this compound Ester Synthesis
| Bisphenol | Reagents | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Bisphenol A | Cyanogen Bromide | Triethylamine | 0 | 80 | [1] |
| 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one | Cyanogen Bromide | Triethylamine | -15 | 87 | [15] |
| 4-((4-methoxyphenyl)thio)phenol | Cyanogen Bromide | Triethylamine | -30 | - | [16] |
Synthesis Workflow: this compound Ester Formation
Caption: Workflow for the synthesis of this compound esters.
Asymmetric Synthesis of Chiral Oxazolidinones
Sodium this compound has been employed as a novel nucleophile in the rhodium-catalyzed asymmetric ring-opening (ARO) of oxabicyclic alkenes. This domino reaction sequence leads to the formation of chiral oxazolidinone scaffolds, which are important structural motifs in many pharmaceuticals.[2][17]
Key Applications:
-
Chiral Auxiliaries: Oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis.
-
Pharmaceutical Scaffolds: The oxazolidinone ring is a core component of several antibiotic drugs.
Experimental Protocol: Rh-Catalyzed Asymmetric Ring-Opening with Sodium this compound
A general procedure for the synthesis of chiral oxazolidinones from oxabicyclic alkenes.
Materials:
-
Oxabicyclic alkene (e.g., oxabenzonorbornadiene)
-
Rhodium catalyst (e.g., [Rh(cod)Cl]2)
-
Chiral ligand (e.g., (R,S)-PPF-PtBu2)
-
Sodium this compound (NaOCN)
-
Solvent (e.g., THF/H2O)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the oxabicyclic alkene (0.2 mmol), rhodium catalyst (8 mol % Rh), and chiral ligand (8 mol %).
-
Add sodium this compound (5.0 equiv) and the solvent system (e.g., THF/H2O 10:1, 0.1 M).
-
Heat the reaction mixture at 80°C for 1-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction and purify the product by column chromatography.[2]
Quantitative Data for Chiral Oxazolidinone Synthesis
| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Oxabenzonorbornadiene | [Rh(cod)Cl]2 / (R,S)-PPF-PtBu2 | THF/H2O | 80 | 1-4 | up to 95 | >99 | [2] |
Logical Relationship: Asymmetric Oxazolidinone Synthesis
Caption: Logical steps in the asymmetric synthesis of oxazolidinones.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. The peptide formation mediated by this compound revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN1629137A - Preparation method of bisphenol A this compound ester - Google Patents [patents.google.com]
- 11. US4749806A - Process for the synthesis of isocyanates and of isothis compound derivatives - Google Patents [patents.google.com]
- 12. US2866802A - Preparation of organic isocyanates - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium this compound - UM Research Repository [eprints.um.edu.my]
- 15. scispace.com [scispace.com]
- 16. Synthesis of this compound Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expedient synthesis of chiral oxazolidinone scaffolds via rhodium-catalyzed asymmetric ring-opening with sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of Cyanate in the Marine Nitrogen Cycle: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Cyanate (B1221674) (OCN⁻), a simple, yet reactive, dissolved organic nitrogen (DON) compound, is increasingly recognized as a crucial player in the marine nitrogen cycle. Historically overlooked, recent advancements in analytical techniques have enabled the detection of this compound at nanomolar concentrations in various marine environments, sparking interest in its sources, sinks, and the microbial communities it supports. This document provides a comprehensive overview of the current understanding of this compound's biogeochemistry, along with detailed protocols for its quantification and the study of its microbial utilization. These insights are vital for a more complete picture of marine productivity and nutrient dynamics, and may offer novel perspectives for researchers in related fields, including those exploring microbial metabolic pathways for potential therapeutic applications.
Application Notes
Biogeochemical Significance of this compound
This compound serves as a valuable source of both nitrogen and energy for a diverse array of marine microorganisms. Its turnover is a critical, albeit often unquantified, component of the nitrogen budget in many oceanic regions.
-
Sources of Marine this compound : this compound is introduced into the marine environment through several biotic and abiotic pathways. Key sources include:
-
Photochemical Degradation of Dissolved Organic Matter (DOM) : Sunlight-induced breakdown of phytoplankton-derived DOM is a significant source of this compound in surface waters.[1][2]
-
Decomposition of Urea and Carbamoyl Phosphate : The breakdown of these common nitrogenous compounds can release this compound.
-
Release from Senescent Phytoplankton : Aging and dying phytoplankton cells can release this compound into the surrounding water.
-
Terrestrial Runoff : Coastal areas may receive this compound from terrestrial sources, including industrial and agricultural runoff.[1]
-
-
Sinks and Microbial Utilization : A wide range of marine microbes have the genetic capacity to assimilate and metabolize this compound.
-
Phytoplankton : Key primary producers such as the picocyanobacteria Prochlorococcus and Synechococcus can utilize this compound as a nitrogen source, particularly in nitrogen-limited oceanic gyres.[3]
-
Nitrifying Microorganisms : Ammonia-oxidizing archaea (Thaumarchaeota) and nitrite-oxidizing bacteria (Nitrospirae, Nitrospinae) can use this compound as both a nitrogen and an energy source, linking the organic and inorganic nitrogen cycles.
-
Heterotrophic Bacteria : Various heterotrophic bacteria also possess the machinery for this compound uptake and metabolism.
-
-
Metabolic Pathway : The primary pathway for this compound assimilation involves its intracellular decomposition by the enzyme cyanase (also known as this compound lyase) into ammonium (B1175870) (NH₄⁺) and carbon dioxide (CO₂). The resulting ammonium can then be incorporated into amino acids via the GS/GOGAT pathway.
Quantitative Data on Marine this compound
The development of sensitive analytical methods has allowed for the quantification of this compound in diverse marine settings. Concentrations are typically in the nanomolar range and exhibit significant spatial and temporal variability.
| Marine Environment | Reported this compound Concentration (nM) | Key Findings | References |
| Coastal North Atlantic | 0.4 - 11 | Concentrations often peak below the chlorophyll (B73375) maximum. | [4] |
| Chesapeake Bay Mouth | A few to tens of nanomoles | Higher concentrations compared to some open ocean regions. | [1] |
| Florida Coastal & Estuarine Waters | 4.17 - 18.7 | Generally higher concentrations than the North Atlantic Transition Zone (NATL). | [1] |
| North Atlantic Transition Zone (NATL) | < 5 (in most water layers) | Lower concentrations but comparable photochemical production rates to coastal areas. | [1] |
| Oxygen-Deficient Zones (ETSP & ETNP) | A few to tens of nanomoles | This compound is present and utilized in these low-oxygen environments. | [1] |
| Process | Organism/Environment | Reported Rate | References |
| This compound Uptake | Oligotrophic Mid-Atlantic Bight | Up to 10% of total N uptake | [4] |
| This compound Production (Photochemical) | Surface Waters (various environments) | 0.054 - 1.3 nM m⁻¹ h⁻¹ | [1] |
| This compound Production (Photochemical) | Euphotic Zone (various environments) | 0.15 - 2.7 nM m⁻¹ h⁻¹ | [1] |
| This compound Production (Senescent Cultures) | Thalassiosira oceanica | 5 nM day⁻¹ | [4] |
| This compound Production (Senescent Cultures) | Thalassiosira pseudonana | 9 nM day⁻¹ | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Seawater by HPLC with Fluorescence Derivatization
This protocol details the measurement of nanomolar concentrations of this compound in marine and estuarine waters using pre-column derivatization with 2-aminobenzoic acid (ABA) followed by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. The method is highly sensitive, with a detection limit of approximately 0.4 nM.[4]
1.1. Sample Collection and Preservation
-
Collect water samples using clean techniques, preferably with Niskin bottles or other appropriate samplers.
-
Immediately filter the samples by gravity through a 0.2 µm polycarbonate filter.
-
Collect the filtrate in sterile 15 mL polypropylene (B1209903) tubes, rinsing the tubes three times with the sample water before final collection.
-
For short-term storage (up to a few hours), keep the samples on ice and in the dark.
-
For long-term storage, freeze the samples at -80°C. Samples have been shown to be stable for up to nine months under these conditions.[4]
1.2. Reagent Preparation
-
Potassium this compound (KOCN) Standards : Prepare a 1 mM stock solution of KOCN in Milli-Q water. From this stock, create a series of working standards (e.g., 1 µM, 100 nM, 10 nM, 1 nM) by serial dilution in this compound-free artificial seawater or Milli-Q water.
-
2-Aminobenzoic Acid (ABA) Derivatizing Reagent : Prepare a 50 mM solution of ABA (Sigma-Aldrich, ≥99.5% purity) in Milli-Q water. This solution should be prepared fresh daily.
-
Mobile Phase A : 0.1 M Ammonium Acetate in Milli-Q water, pH adjusted to 6.0.
-
Mobile Phase B : Acetonitrile (HPLC grade).
1.3. Derivatization Procedure
-
Pipette 1.5 mL of sample or standard into a clean, amber glass vial.
-
Add 150 µL of the 50 mM ABA derivatizing reagent to each vial.
-
Cap the vials and heat at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature in the dark. The derivatized product, 2,4-quinazolinedione, is fluorescent.
1.4. HPLC Analysis
-
HPLC System : A modular HPLC system equipped with a fluorescence detector and an autosampler is required.
-
Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Injection Volume : 100 µL.
-
Flow Rate : 1.0 mL min⁻¹.
-
Fluorescence Detector Settings : Excitation at 340 nm, Emission at 420 nm.
-
Gradient Elution :
-
0-2 min: 10% B
-
2-12 min: Linear gradient from 10% to 90% B
-
12-14 min: 90% B
-
14-16 min: Linear gradient from 90% to 10% B
-
16-20 min: 10% B (column re-equilibration)
-
-
Quantification : Create a standard curve by plotting the peak area of the 2,4-quinazolinedione derivative against the known concentrations of the KOCN standards. Determine the this compound concentration in the samples from this standard curve.
Protocol 2: Measurement of this compound Uptake Rates using ¹⁵N-labeled this compound
This protocol describes a method to quantify the rate of this compound uptake by marine microbial communities using ¹⁵N-labeled potassium this compound (K¹⁵NCO) as a tracer.
2.1. Preparation of ¹⁵N-Cyanate Tracer
-
Obtain K¹⁵NCO (98-99 atom % ¹⁵N).
-
Prepare a sterile stock solution of K¹⁵NCO (e.g., 100 µM) in Milli-Q water.
-
Store the stock solution frozen at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2.2. Incubation Procedure
-
Collect seawater samples from the desired depth.
-
Dispense the water into clean polycarbonate incubation bottles (e.g., 250 mL or 500 mL). It is recommended to have triplicate bottles for each treatment.
-
Spike the incubation bottles with the K¹⁵NCO stock solution to a final concentration that is a small fraction (typically ≤10%) of the ambient this compound concentration to minimize substrate enhancement. If ambient concentrations are unknown, a low addition (e.g., 5-10 nM) is a reasonable starting point.
-
Include a set of "time-zero" controls by adding the tracer and immediately filtering the sample to account for any abiotic adsorption of the tracer to particles.
-
Incubate the bottles under in situ conditions (temperature and light) for a defined period (e.g., 2-4 hours). On-deck incubators with neutral density screening to simulate in situ light levels are commonly used.
2.3. Sample Processing and Analysis
-
At the end of the incubation, rapidly filter the entire volume of each incubation bottle onto a pre-combusted (450°C for 4 hours) 25 mm glass fiber filter (e.g., GF/F).
-
Rinse the filter with a small volume of 0.2 µm filtered seawater to remove any remaining tracer in the water.
-
Place the filters in petri dishes or cryovials and dry them at 60°C overnight.
-
Analyze the dried filters for particulate nitrogen (PN) content and ¹⁵N abundance using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS).
2.4. Calculation of Uptake Rates
The uptake rate of this compound (ρ, in nmol N L⁻¹ h⁻¹) is calculated using the following equation:
ρ = [ (¹⁵N_sample - ¹⁵N_natural) / (¹⁵N_tracer - ¹⁵N_natural) ] * (PN / (V * t))
Where:
-
¹⁵N_sample is the atom % ¹⁵N of the particulate matter at the end of the incubation.
-
¹⁵N_natural is the natural abundance of ¹⁵N in the particulate matter (can be measured from a sample before tracer addition or assumed to be 0.3663%).
-
¹⁵N_tracer is the atom % ¹⁵N of the this compound pool after tracer addition.
-
PN is the concentration of particulate nitrogen in the sample (nmol N L⁻¹).
-
V is the volume of the incubation bottle (L).
-
t is the incubation time (h).
Protocol 3: Culturing Marine Microbes on this compound-Amended Media
This protocol provides a general guideline for cultivating marine cyanobacteria like Prochlorococcus and Synechococcus using this compound as a nitrogen source.
3.1. Media Preparation
-
Prepare a standard artificial seawater medium appropriate for the target organism (e.g., Pro99 for Prochlorococcus, ASN-III for Synechococcus).
-
Omit the standard nitrogen source (e.g., ammonium chloride or nitrate) from the basal medium.
-
Autoclave the nitrogen-free basal medium.
-
Prepare a sterile stock solution of potassium this compound (e.g., 10 mM) in Milli-Q water and filter-sterilize it through a 0.2 µm filter.
-
Aseptically add the sterile this compound stock solution to the cooled, sterile basal medium to the desired final concentration. A typical starting concentration is 50-100 µM.
3.2. Inoculation and Growth Conditions
-
Inoculate the this compound-amended medium with a small volume of a healthy, late-log phase culture of the target organism. It is advisable to wash the inoculum by gentle centrifugation and resuspension in nitrogen-free medium to minimize the carry-over of other nitrogen sources.
-
Incubate the cultures under the optimal light and temperature conditions for the specific strain.
-
Monitor growth by measuring in vivo fluorescence or by taking subsamples for cell counts using flow cytometry.
-
Include control cultures with a standard nitrogen source (e.g., ammonium) and a nitrogen-free control to confirm that growth is supported by this compound.
Visualizations
Caption: The marine this compound cycle, illustrating sources and microbial sinks.
Caption: Experimental workflow for this compound concentration analysis.
Caption: Workflow for ¹⁵N-labeled this compound uptake experiments.
References
- 1. Frontiers | Unraveling sources of this compound in the marine environment: insights from this compound distributions and production during the photochemical degradation of dissolved organic matter [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyanate-Induced Post-Translational Modifications of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein carbamylation is a non-enzymatic post-translational modification (PTM) characterized by the covalent attachment of a carbamoyl (B1232498) group to free amino groups on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1][2] This modification, which converts lysine to homocitrulline, is primarily mediated by isocyanic acid.[2] Isocyanic acid can be generated from the dissociation of urea (B33335), a process that is particularly relevant in pathological conditions with elevated urea levels, such as chronic kidney disease (CKD).[3][4] Additionally, the myeloperoxidase (MPO) enzyme, present at sites of inflammation, can catalyze the oxidation of thiocyanate (B1210189) and cyanide to generate This compound (B1221674), providing an alternative pathway for protein carbamylation, especially in conditions like atherosclerosis.[3][5]
The accumulation of carbamylated proteins can significantly alter their structure, charge, and function, leading to a loss of biological activity and contributing to the pathophysiology of various diseases.[4][6] Carbamylated proteins have been implicated in the progression of atherosclerosis, rheumatoid arthritis, and complications of uremia.[7][8] Consequently, the detection and quantification of carbamylated proteins are crucial for understanding disease mechanisms and for the development of novel diagnostic and therapeutic strategies.
These application notes provide detailed protocols for the in vitro induction of protein carbamylation and its detection using common laboratory techniques. Additionally, we present an overview of signaling pathways known to be affected by this modification.
Data Presentation: Quantitative Effects of Protein Carbamylation
The following tables summarize quantitative data on the conditions for protein carbamylation and its functional consequences.
Table 1: In Vitro Protein Carbamylation Conditions
| Protein | Carbamylating Agent | Concentration | Temperature (°C) | Incubation Time | pH | Observed Effect |
| Plasma Proteins | Potassium this compound | Varies | 37 | 30 - 150 min | N/A | Time-dependent increase in carbamylation.[9] |
| C-Reactive Protein (CRP) | Potassium this compound | 150 nM - 150 mM | 37 | 24 h | N/A | 61-72% decrease in immunoturbidimetric detection.[10] |
| C-Reactive Protein (CRP) | Urea | 20 - 500 mg/dL | 37 | 24 h | N/A | 0.7-8% decrease in immunoturbidimetric detection.[10] |
| Low-Density Lipoprotein (LDL) | Potassium this compound | Varies | 37 | N/A | N/A | Mimics prothrombotic effects of LDL from CKD patients.[2] |
| Rat Serum Albumin (RSA) | Urea | Varies | N/A | Time-dependent | N/A | Reduced binding to Cubilin and FcRn.[7] |
| Hemoglobin S (HbS) | This compound | Varies | Varies | Varies | Varies | Carbamylation rate enhanced by increased temperature and decreased pH and pO2.[11] |
Table 2: Functional Consequences of Protein Carbamylation
| Protein | Effect of Carbamylation | Quantitative Change |
| Rat Serum Albumin (RSA) | Reduced binding affinity to FcRn | Dose-dependent reduction in binding.[7] |
| Rat Serum Albumin (RSA) | Reduced binding affinity to Cubilin | Dose-dependent reduction in binding.[7] |
| Salicylate (B1505791) Binding to Plasma Proteins | Decreased binding | Correlation (r=0.99) between free salicylate and plasma protein carbamylation.[9] |
| α-lactalbumin, Albumin, Fibrinogen | Altered tertiary structure | Significant alteration observed.[6] |
| α-lactalbumin, Albumin, Fibrinogen | Increased negative surface charge | Increase in negative charge observed.[6] |
| α-lactalbumin, Fibrinogen | Decreased adsorption to surfaces | Significant decrease in adsorbed amounts.[6] |
| mTOR | Inhibition of mTORC1-S6K signaling | Carbamylation of mTOR leads to suppression of dendritic protein synthesis.[1] |
| Low-Density Lipoprotein (LDL) | Increased ROS generation in HUVECs | Approximately 2-fold increase.[12] |
| Low-Density Lipoprotein (LDL) | Increased apoptosis in HUVECs | Approximately 5- to 6-fold increase.[12] |
Experimental Protocols
Protocol 1: In Vitro Carbamylation of Proteins
This protocol describes a general method for the in vitro carbamylation of a purified protein using potassium this compound.
Materials:
-
Purified protein of interest
-
Potassium this compound (KOCN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing or centrifugal filter units for buffer exchange
-
Spectrophotometer or other protein quantification assay components
Procedure:
-
Prepare a stock solution of the purified protein in PBS. The concentration will depend on the specific protein and downstream application.
-
Prepare a fresh stock solution of potassium this compound in PBS.
-
In a microcentrifuge tube, mix the protein solution with the potassium this compound solution to achieve the desired final this compound concentration (e.g., 1-100 mM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2-24 hours). The incubation time will influence the degree of carbamylation.
-
To stop the reaction and remove excess this compound, perform buffer exchange into PBS using either dialysis at 4°C or centrifugal filter units.
-
Quantify the protein concentration of the carbamylated sample.
-
The extent of carbamylation can be initially assessed by a change in electrophoretic mobility on SDS-PAGE or more precisely quantified by mass spectrometry or ELISA.
Protocol 2: Detection of Carbamylated Proteins by Western Blot
This protocol provides a method for the detection of carbamylated proteins in a sample using an antibody specific for carbamyl-lysine (homocitrulline).
Materials:
-
Protein samples (cell lysates, plasma, etc.)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody: Anti-Carbamyl-Lysine (anti-hCit) antibody
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each sample.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-carbamyl-lysine primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
Protocol 3: Quantification of Protein Carbamylation by ELISA
This protocol outlines a sandwich ELISA for the quantitative measurement of total carbamylated proteins in a sample. Commercial kits are available and their specific instructions should be followed.
Materials:
-
ELISA plate pre-coated with an anti-carbamyl-lysine antibody
-
Carbamylated protein standard (e.g., carbamylated BSA)
-
Protein samples
-
Detection antibody (e.g., a different anti-carbamyl-lysine antibody)
-
HRP-conjugated secondary antibody
-
Assay diluent
-
Wash buffer
-
TMB substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a standard curve using serial dilutions of the carbamylated protein standard. Dilute the unknown samples as needed.
-
Coating: Add 100 µL of standards and samples to the wells of the pre-coated ELISA plate. Incubate for 2 hours at 37°C or overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Detection Antibody: Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature until color develops.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of carbamylated protein in the samples by interpolating from the standard curve.
Protocol 4: Minimizing Artificial Carbamylation During Sample Preparation
Artificial carbamylation can occur during sample preparation when using urea to denature and solubilize proteins.[4] The following are best practices to minimize this artifact.
-
Use Freshly Prepared Urea Solutions: Urea in solution can degrade to this compound over time. Always prepare urea-containing buffers fresh before use.[4]
-
Avoid High Temperatures: The rate of urea decomposition into this compound increases with temperature. Avoid heating samples in urea-containing buffers above 37°C.[5]
-
Control pH: The reaction of isocyanic acid with amino groups is favored at alkaline pH. Maintaining a slightly acidic to neutral pH can help reduce artificial carbamylation.
-
Use this compound Scavengers: Reagents such as Tris or glycine (B1666218) can be included in urea-containing buffers to act as this compound scavengers.
-
Deionize Urea Solutions: Passing urea solutions through a deionizing resin can remove this compound.[5]
-
Consider Urea Alternatives: When possible, use alternative denaturants such as guanidine (B92328) hydrochloride or detergents like sodium deoxycholate (SDC).[4]
-
Minimize Incubation Time: Reduce the time samples are exposed to urea-containing solutions as much as possible.
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Pathways
Protein carbamylation can dysregulate several critical signaling pathways, contributing to cellular dysfunction and disease progression.
Caption: Overview of this compound formation and its impact on key signaling pathways.
-
mTOR Signaling: High levels of urea can lead to the carbamylation of mTOR, a central regulator of cell growth and metabolism.[1] Carbamylated mTOR exhibits inhibited activity of the mTORC1 complex, which can impair processes like dendritic protein synthesis, potentially contributing to neurological complications observed in uremia.[1]
Caption: Carbamylation-induced inhibition of the mTOR signaling pathway.
-
LOX-1 Signaling: Carbamylated low-density lipoprotein (cLDL) is a ligand for the Lectin-like oxidized LDL receptor-1 (LOX-1).[13] The binding of cLDL to LOX-1 on endothelial cells and platelets can trigger pro-inflammatory and pro-thrombotic responses, including increased reactive oxygen species (ROS) production, apoptosis, and enhanced platelet aggregation, contributing to the development of atherosclerosis.[2][12][13]
Caption: Pro-atherogenic signaling cascade initiated by cLDL binding to LOX-1.
-
RAGE Signaling: The Receptor for Advanced Glycation End products (RAGE) is a multi-ligand receptor that can also bind to carbamylated proteins. This interaction can activate downstream inflammatory signaling pathways, such as NF-κB, leading to the expression of pro-inflammatory cytokines and adhesion molecules, thereby perpetuating a chronic inflammatory state.
Caption: Inflammatory signaling through the RAGE receptor by carbamylated proteins.
Experimental Workflow for Studying Protein Carbamylation
The following diagram illustrates a typical workflow for investigating the effects of protein carbamylation.
References
- 1. High urea induces depression and LTP impairment through mTOR signalling suppression caused by carbamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbamylated Low-Density Lipoproteins Induce a Prothrombotic State Via LOX-1: Impact on Arterial Thrombus Formation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Effect of carbamylation on protein structure and adsorption to self-assembled monolayer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of how carbamylation reduces albumin binding to FcRn contributing to increased vascular clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urea - Wikipedia [en.wikipedia.org]
- 9. Quantitative Assessment of Intracellular Effectors and Cellular Response in RAGE Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR Inhibition Restores Amino Acid Balance in Cells Dependent on Catabolism of Extracellular Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of the carbamylation kinetics and antisickling mechanism in hemoglobin S blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KUMEL Repository: Carbamylated LDL Increases ROS and Apoptosis via LOX-1 Mediated Pathway in Human Umbilical Vein Endothelial Cells [kumel.medlib.dsmc.or.kr]
- 13. Carbamylated low-density lipoprotein increases reactive oxygen species (ROS) and apoptosis via lectin-like oxidized LDL receptor (LOX-1) mediated pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing cure temperature for cyanate ester resins
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the cure temperature for cyanate (B1221674) ester resins.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of this compound ester resins.
Question: Why are the mechanical properties of my cured resin lower than expected?
Answer: Lower-than-expected mechanical properties can stem from several factors:
-
Incomplete Cure: The resin may not have reached a sufficient degree of cross-linking. This can be caused by a cure temperature that is too low or a cure time that is too short. It is recommended to perform a post-cure at a temperature above the initial cure temperature to enhance the glass transition temperature (Tg) and mechanical properties.[1][2]
-
Moisture Contamination: this compound ester resins are highly sensitive to moisture.[2][3] Absorbed moisture can react with the this compound groups, leading to the formation of carbamates and the release of CO2, which can create voids and degrade the final properties.[3] Ensure all materials, including prepregs and tooling, are thoroughly dried before curing.[2]
-
Curing in Air: Curing in the presence of oxygen at elevated temperatures can lead to degradation of the resin, particularly at the surface, resulting in lower tensile strength and elongation.[1] Performing the cure in an inert atmosphere, such as nitrogen, is crucial for achieving optimal properties.[1][4]
Question: My cured laminate shows voids and is not vacuum-tight. What could be the cause?
Answer: Voids in the laminate are a common issue and can be attributed to:
-
Moisture: As mentioned, moisture is a primary cause of void formation due to the release of CO2 during the curing process.[3][5] It is critical to store prepregs in a sealed, dry environment and to dry them before use.[2][6]
-
Volatiles: Although this compound esters cure via an addition reaction that doesn't produce by-products, any absorbed solvents or moisture can volatilize at cure temperatures, leading to voids.[7]
-
Improper Debulking: For thick laminates, insufficient debulking can trap air between plies, which then forms voids during cure.[5]
-
Cure Cycle: A rapid heating rate can cause the resin viscosity to drop too quickly, potentially trapping air. A lower initial temperature soak can help in removing any residual moisture before the resin gels.[5]
Question: The glass transition temperature (Tg) of my cured resin is lower than the datasheet value. How can I increase it?
Answer: A low Tg is a clear indicator of an incomplete cure. To achieve the maximum Tg, consider the following:
-
Post-Cure: A post-cure cycle at a temperature significantly above the initial cure temperature is often necessary to complete the cross-linking reaction and maximize the Tg.[1][2] Even a long soak at a lower post-cure temperature can achieve the same degree of conversion as a shorter time at a higher temperature.[1]
-
Cure Temperature and Time: Ensure your cure schedule (temperature and duration) is appropriate for the specific resin system. Consult the manufacturer's datasheet for recommended cure cycles.[2][8]
-
Moisture: Moisture contamination can lower the final Tg of the cured resin.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the typical cure temperature range for this compound ester resins?
A1: this compound ester resins generally require high temperatures for curing, with typical cure cycles involving temperatures from 170°C to 200°C, often followed by a post-cure at temperatures up to 250°C or higher to achieve full properties.[9] However, formulations exist that can be cured at lower temperatures.[3] The exact temperature depends on the specific monomer, whether a catalyst is used, and the desired final properties.[3][9]
Q2: How does moisture affect the curing process of this compound ester resins?
A2: Moisture has a significant detrimental effect on the curing of this compound ester resins. The this compound ester monomer is susceptible to hydrolysis, which can interfere with the primary cyclotrimerization reaction that forms the polymer network.[3] This can lead to a lower degree of cure, reduced glass transition temperature (Tg), and degraded mechanical properties.[1][3] It is crucial to minimize moisture exposure before and during the cure.[1][4]
Q3: Is a post-cure always necessary for this compound ester resins?
A3: While not always strictly necessary depending on the application, a post-cure is highly recommended to achieve the optimal thermal and mechanical properties of the resin.[1] The post-cure allows the cross-linking reaction to proceed to completion, thereby increasing the glass transition temperature (Tg) and improving the material's performance at elevated temperatures.[1][2] For many high-performance applications, the post-cure is a critical step in the manufacturing process.
Q4: What is the role of a catalyst in the curing of this compound ester resins?
A4: Catalysts, typically metal complexes like cobalt or copper carboxylates, are used to accelerate the rate of the cyclotrimerization reaction.[3][9] This allows for curing to occur at lower temperatures or in shorter times than with an uncatalyzed system.[3][9] The addition of a catalyst does not change the final chemical structure of the cured resin.[3]
Q5: How can I determine the optimal cure temperature for my specific this compound ester resin system?
A5: Differential Scanning Calorimetry (DSC) is a powerful technique for determining the optimal cure temperature.[8][10] By running non-isothermal DSC scans at different heating rates, you can observe the exothermic cure reaction and determine the onset, peak, and end-set temperatures.[8][11] Isothermal DSC experiments, where the sample is held at a constant temperature, can be used to study the extent of cure over time at a specific temperature.[10]
Data Presentation
Table 1: Example Cure Schedules for this compound Ester Resins
| Resin System | Precure Temperature (°C) | Precure Time (hours) | Cure Temperature (°C) | Cure Time (hours) | Post-cure Temperature (°C) | Post-cure Time (hours) | Reference |
| YLA RS-14/RS-14A | 138 | 3 | - | - | 250 | 4 | [1] |
| YLA RS-14/RS-14A | 193 | 3 | - | - | 250 | 4 | [1] |
| CEM160 | - | - | 121 - 135 | 3 - 2 | 179 or 249 | 2 | [2] |
| CE-PES blend | 120 | 2 | 180 | 2 | 260 | 2 | [8] |
| EP/CE Blends | - | - | 150 -> 220 | 1 -> 2 | 240 | 1 | [12] |
Table 2: Effect of Post-Cure Temperature on Glass Transition Temperature (Tg) of RS-14A Resin
| Precure Conditions | Post-cure Temperature (°C) | Post-cure Time (hours) | Final Tg (°C) |
| 138°C for 3 hours | 250 | 4 | 270 |
| 138°C for 3 hours | 265 | 4 | 270 |
Data synthesized from[1]
Experimental Protocols
Methodology for Determining Cure Kinetics using Differential Scanning Calorimetry (DSC)
This protocol outlines the steps to characterize the cure behavior of a this compound ester resin.
-
Sample Preparation:
-
Non-Isothermal Scan (Dynamic Scan):
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from room temperature (e.g., 40°C) to a temperature above the final cure reaction (e.g., 350°C) at a constant heating rate (e.g., 10°C/min).[12]
-
Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) throughout the experiment.[11][12]
-
Record the heat flow as a function of temperature. The resulting exotherm provides information on the onset, peak, and completion of the cure reaction. The total heat of reaction (enthalpy) can be calculated by integrating the area under the exothermic peak.[8]
-
-
Isothermal Scan:
-
Heat a fresh, sealed sample to the desired isothermal cure temperature at a high heating rate.[10]
-
Hold the sample at this constant temperature for a specified duration while recording the heat flow.[10] The heat flow will decrease as the reaction proceeds.
-
After the isothermal hold, cool the sample and then perform a non-isothermal scan (as in step 2) to determine the residual heat of reaction and the glass transition temperature (Tg) of the partially cured resin.[10]
-
-
Data Analysis:
-
From the non-isothermal scans, determine the onset temperature, peak exothermic temperature, and the total enthalpy of cure.
-
From the isothermal scans, the degree of cure at any given time can be calculated by dividing the heat evolved at that time by the total enthalpy of cure (obtained from a dynamic scan).
-
The glass transition temperature (Tg) can be determined from the inflection point in the heat flow curve of a subsequent heating scan of the cured sample.[12]
-
Visualizations
Caption: Workflow for optimizing cure temperature using DSC.
Caption: Troubleshooting logic for cured this compound ester resins.
References
- 1. osti.gov [osti.gov]
- 2. shdcomposites.com [shdcomposites.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Characterization and Process Development of this compound Ester Resin and Composite - UNT Digital Library [digital.library.unt.edu]
- 5. This compound Ester curing - Composites Talk - Composites Central [forum.compositescentral.org]
- 6. agc-multimaterial.com [agc-multimaterial.com]
- 7. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 8. mdpi.com [mdpi.com]
- 9. adeka.co.jp [adeka.co.jp]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ecommons.udayton.edu [ecommons.udayton.edu]
Technical Support Center: Cyanate Ester Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of cyanate (B1221674) esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or incomplete polymerization of this compound esters?
A1: The most frequent culprits for inadequate polymerization include:
-
Moisture Contamination: this compound esters are highly sensitive to moisture, which can react with the this compound groups to form carbamates. This side reaction inhibits the primary cyclotrimerization process and can lead to voids in the final product due to the evolution of CO2 at elevated temperatures.[1][2] It is crucial to store this compound ester resins in cool, dry conditions and to thoroughly dry all equipment before use.[2][3][4][5]
-
Improper Curing Temperature/Schedule: The polymerization of this compound esters requires specific temperature profiles to ensure complete conversion. An insufficient cure temperature or time will result in an incomplete reaction.[1][2][6] Conversely, excessively high temperatures can lead to degradation.[7]
-
Catalyst Issues: The type and concentration of the catalyst are critical for controlling the polymerization rate.[8][9][10][11] Incorrect catalyst selection or concentration can lead to a reaction that is too slow or uncontrollably fast.
-
Presence of Impurities: Acidic or basic impurities can interfere with the polymerization reaction.[9] It's important to use high-purity monomers and to avoid contamination from external sources.
-
Reaction with Atmospheric Oxygen: Curing in the presence of air, especially at elevated temperatures, can lead to oxidative degradation of the resin surface, resulting in discoloration and reduced mechanical properties.[1]
Q2: How does moisture affect the final properties of the cured this compound ester?
A2: Moisture has a significant detrimental effect on the properties of cured this compound ester resins. The reaction with water leads to the formation of carbamates, which can decompose at higher temperatures, releasing carbon dioxide and creating voids.[1] This leads to a reduction in the glass transition temperature (Tg), decreased tensile strength, and lower elongation.[1] Even small amounts of absorbed moisture prior to or during cure can compromise the thermal and mechanical properties of the final polymer.[1][2][12][13][14][15]
Q3: What are the recommended storage and handling procedures for this compound ester resins?
A3: To prevent moisture absorption and maintain resin integrity, the following storage and handling procedures are recommended:
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][4][5] Many this compound ester prepregs require frozen storage at 0°F (-18°C).[2]
-
Handling: Before use, allow the container to reach room temperature before opening to prevent condensation on the resin.[2] Use in a well-ventilated area and wear appropriate personal protective equipment, including chemical goggles and impervious gloves.[3][4][5][16] Avoid breathing vapors or mists.[3]
Troubleshooting Guides
Issue 1: Low Glass Transition Temperature (Tg) in the Cured Polymer
A consistently low Tg is a common indicator of incomplete polymerization.
Troubleshooting Steps:
Issue 2: Voids or Bubbles in the Cured Polymer
The presence of voids can significantly degrade mechanical properties.
Troubleshooting Steps:
Data Presentation
Table 1: Effect of Humidity Exposure on this compound Ester Resin Properties
| Relative Humidity (%) | Exposure Time (h) at 80°C | Water Content (%) | Glass Transition Temp. (Tg) by DMA (°C) |
| As Received | - | 0.01 - 0.02 | ~265 |
| 30 | 8 | >0.05 | Slight Reduction |
| 40 | 2 | >0.1 | Significant Reduction |
| >40 | >2 | >0.1 | Largest Reductions |
Data summarized from OSTI technical report.[1]
Table 2: Recommended Cure Schedules for a Medium Temperature Cure this compound Ester Prepreg (CEM160)
| Cure Option | Temperature | Duration | Resulting Tg (Initial Cure) |
| Minimum | 250°F (121°C) | 3 hours | 260°F (127°C) |
| Maximum | 275°F (135°C) | 2 hours | 285°F (141°C) |
| Post Cure 1 | 355°F (179°C) | 2 hours | 530°F (277°C) |
| Post Cure 2 | 480°F (249°C) | 2 hours | 530°F (277°C) |
Data adapted from a supplier datasheet.[2] A post-cure at 480°F is recommended to achieve a higher degree of cure.[2]
Experimental Protocols
Protocol 1: Monitoring Cure Progression using Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes how to monitor the cyclotrimerization of this compound esters by observing the disappearance of the this compound functional group.
Methodology:
-
Sample Preparation: A novel approach involves curing the resin directly within a KBr pellet, which allows for continuous monitoring of a single sample.[17] Alternatively, samples can be prepared as thin films between two KBr plates.[17]
-
FTIR Analysis:
-
Acquire an initial spectrum of the uncured resin at room temperature.
-
Place the sample in a heated cell within the FTIR spectrometer.
-
Heat the sample according to the desired isothermal or ramped cure schedule.
-
Collect spectra at regular intervals throughout the curing process.
-
-
Data Interpretation:
-
Monitor the characteristic absorption band of the –O–C≡N functional group, which appears as a sharp peak around 2237-2270 cm⁻¹.[17][18][19]
-
Simultaneously, monitor the appearance and increase of the triazine ring absorption bands around 1365 cm⁻¹ and 1565 cm⁻¹.[18][19]
-
The degree of conversion can be calculated by normalizing the area of the this compound peak to an internal reference peak that does not change during the reaction.[17] A decrease in the this compound peak area signifies the progression of the polymerization.[17]
-
Protocol 2: Determining Degree of Cure and Tg using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to measure the residual heat of reaction to determine the degree of cure and to identify the glass transition temperature (Tg).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the partially or fully cured this compound ester sample into a DSC pan. Prepare a reference pan (usually empty).
-
DSC Analysis for Degree of Cure:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature well above the final cure temperature.[20]
-
An exothermic peak will be observed if there is any residual cure. The area of this peak corresponds to the residual heat of reaction (ΔH_residual).
-
To determine the total heat of reaction for a fully uncured sample (ΔH_total), run a separate DSC scan on an uncured sample through the complete cure cycle.
-
The degree of cure (α) is calculated as: α = (ΔH_total - ΔH_residual) / ΔH_total.
-
-
DSC Analysis for Glass Transition Temperature (Tg):
References
- 1. osti.gov [osti.gov]
- 2. shdcomposites.com [shdcomposites.com]
- 3. ncsx.pppl.gov [ncsx.pppl.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. DSpace [dr.lib.iastate.edu]
- 8. Analysis of the curing behavior of this compound ester resin systems | Semantic Scholar [semanticscholar.org]
- 9. adeka.co.jp [adeka.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Beyond Epoxy: High Performance Thermosets Part Four – this compound Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thermal and Moisture Adsorption Properties of this compound Ester Modified Epoxy Resin and Fiber-Glass Composites | Semantic Scholar [semanticscholar.org]
- 16. dakenchem.com [dakenchem.com]
- 17. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 18. researchgate.net [researchgate.net]
- 19. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 20. Analysis of the Curing Behavior of this compound/Epoxy Resins for Fusion Magnets | Scientific.Net [scientific.net]
- 21. Thermal and Dielectric Properties of this compound Ester Cured Main Chain Rigid-Rod Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectrophotometric Cyanate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectrophotometric analysis of cyanate (B1221674).
Frequently Asked Questions (FAQs)
Q1: What are the common chemical interferences in spectrophotometric this compound analysis?
While specific interference studies on direct spectrophotometric this compound analysis are not as extensively documented as those for cyanide, potential interferences can be inferred based on the analytical methods. The most common methods for this compound determination often involve either a direct colorimetric reaction or conversion to another measurable species like ammonia (B1221849).
Potential chemical interferences include:
-
Ammonia (NH₃): In methods that rely on the conversion of this compound to ammonia, the presence of ammonia in the original sample will lead to erroneously high results. This is a primary interference to consider.
-
Thiothis compound (B1210189) (SCN⁻): Thiothis compound can interfere, particularly in methods that might involve similar reaction chemistry or in samples where it can be converted to ammonia under the analytical conditions.
-
Reducing Agents: In methods analogous to thiothis compound determination using ferric ions, reducing agents can interfere with the color formation, leading to inaccurate results.[1]
-
Sulfide (B99878) (S²⁻): While a well-documented interference in cyanide analysis, sulfide should be considered a potential interferent in this compound analysis, especially in complex sample matrices.[2][3]
-
Nitrate (NO₃⁻) and Nitrite (NO₂⁻): These are known to cause positive interference in cyanide analysis during distillation by reacting with organic compounds, a mechanism that could potentially affect certain this compound analysis methods.[2]
-
Oxidizing Agents (e.g., Chlorine): Strong oxidizing agents can potentially degrade this compound, leading to lower measured concentrations.[2]
-
Aldehydes and Ketones: These can interfere in cyanide analysis and their potential to react with reagents used in this compound analysis should be considered.[2]
-
Metal Ions: Certain metal ions can form complexes with this compound or other reagents, potentially interfering with the colorimetric reaction.
Q2: My absorbance readings are unstable or drifting. What could be the cause?
Unstable or drifting absorbance readings are often related to the spectrophotometer itself or the sample preparation. Here are some common causes and solutions:
-
Instrument Warm-up: Ensure the spectrophotometer has been allowed to warm up for the manufacturer-recommended time to allow the lamp output to stabilize.
-
Cuvette Mismatch: Use the same cuvette for both the blank and the sample measurements to eliminate minor optical differences. If using multiple cuvettes, ensure they are an optically matched pair.
-
Sample Temperature: Ensure that the blank, standards, and samples are all at the same temperature, as temperature fluctuations can affect reaction rates and absorbance.
-
Air Bubbles: Check for and dislodge any air bubbles in the cuvette by gently tapping it. Bubbles will scatter light and lead to inaccurate readings.
-
Particulate Matter: If the sample is turbid, filter it through a 0.45 µm filter to remove any suspended particles that can scatter light.
Q3: My results show poor reproducibility. What are the likely sources of error?
Poor reproducibility can stem from inconsistencies in the experimental protocol or sample handling. Consider the following:
-
Pipetting Errors: Use calibrated pipettes and consistent technique for all liquid transfers.
-
Inconsistent Reaction Times: For colorimetric assays, ensure that the time between adding reagents and measuring the absorbance is precisely the same for all samples and standards.
-
pH Variations: The pH of the reaction is often critical for color development. Ensure that the pH of your samples and standards is consistent and within the optimal range for the assay.
-
Sample Homogeneity: Ensure that samples are thoroughly mixed before taking an aliquot for analysis.
Q4: Can I use the pyridine-barbituric acid method for this compound determination?
The pyridine-barbituric acid method is a well-established standard method for the determination of cyanide , not this compound. The chemistry of this method is specific to the reaction of cyanogen (B1215507) chloride (formed from cyanide) with the reagents to produce a colored product. While thiothis compound can be an interferent in this method for cyanide, it is not a suitable method for the direct quantification of this compound.
Troubleshooting Guides
Issue 1: Suspected Ammonia Interference
Symptoms: Consistently high and variable this compound readings, especially in samples where ammonia is known or suspected to be present (e.g., wastewater, biological samples).
Troubleshooting Steps:
-
Analyze for Ammonia Separately: Use a validated method for ammonia determination to quantify its concentration in your samples.
-
Correction: If the this compound method involves conversion to ammonia, subtract the initial ammonia concentration from the total measured concentration.
-
Removal (if necessary): For high levels of ammonia, consider a sample pretreatment step. One common method is to raise the pH of the sample to >11 to convert ammonium (B1175870) ions to ammonia gas, which can then be removed by gentle heating or sparging with an inert gas. This must be done carefully to avoid hydrolysis of this compound.
Issue 2: Suspected Thiothis compound Interference
Symptoms: Inaccurate this compound readings in samples containing thiothis compound. The direction of interference (positive or negative) will depend on the specific chemistry of the spectrophotometric method used.
Troubleshooting Steps:
-
Method Selection: Choose a spectrophotometric method for this compound that is known to have minimal cross-reactivity with thiothis compound. The 2-aminobenzoic acid method is reported to be specific for this compound, although detailed interference studies are not widely available.
-
Separation: In complex matrices, separation of this compound from thiothis compound prior to analysis may be necessary. Ion chromatography is a potential technique for this separation.
-
Kinetic Differentiation: It may be possible to differentiate between this compound and thiothis compound based on their reaction rates with the colorimetric reagent. This would require careful method development and validation.
Quantitative Data on Interferences
The following table summarizes the effects of common interferences, primarily documented for cyanide analysis, which may have analogous effects in certain this compound analysis methods. Quantitative data specific to this compound analysis is limited in the literature.
| Interferent | Potential Effect on this compound Analysis | Typical Concentration of Concern (in Cyanide Analysis) | Mitigation Strategy (in Cyanide Analysis) |
| Sulfide (S²⁻) | Negative or positive interference depending on the method | > 10 mg/L | Removal by precipitation with lead or cadmium carbonate prior to analysis.[3] |
| Nitrate (NO₃⁻) / Nitrite (NO₂⁻) | Positive interference | > 10 mg/L | Addition of sulfamic acid before analysis.[2] |
| Thiothis compound (SCN⁻) | Positive interference | Can be significant even at low levels | Separation techniques or use of a highly specific analytical method. |
| Oxidizing Agents (e.g., Cl₂) | Negative interference (degradation of analyte) | Any residual amount | Removal by addition of a reducing agent like sodium thiosulfate. |
| Ammonia (NH₃) | Positive interference (in methods converting this compound to ammonia) | Dependent on method sensitivity | Measurement and correction, or removal by volatilization at high pH. |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound using 2-Aminobenzoic Acid
This method is based on the reaction of this compound with 2-aminobenzoic acid to form 2,4(1H,3H)-quinazolinedione, which can be measured spectrophotometrically.
Reagents:
-
2-Aminobenzoic acid solution
-
6 N Hydrochloric acid (HCl)
-
This compound standards
-
Sample solution
Procedure:
-
To a known volume of the sample or standard, add the 2-aminobenzoic acid solution.
-
Allow the reaction to proceed for the specified time at the recommended temperature.
-
Add 6 N HCl to cyclize the product.
-
Measure the absorbance of the resulting solution at 310 nm.
-
Alternatively, for enhanced specificity, record the second derivative of the spectrum and measure the peak-to-peak height between the first maximum (around 330 nm) and the first minimum (around 317 nm).
-
Construct a calibration curve using this compound standards and determine the concentration in the samples.
Protocol 2: Mitigation of Sulfide Interference (Adapted from Cyanide Analysis)
This protocol describes the removal of sulfide from a sample prior to analysis.
Reagents:
-
Lead acetate (B1210297) paper
-
Acetate buffer (pH 4)
-
Lead carbonate (PbCO₃) or Cadmium Carbonate (CdCO₃), powdered
Procedure:
-
Test the sample for the presence of sulfide by placing a drop on lead acetate paper moistened with acetate buffer. A darkening of the paper indicates the presence of sulfide.
-
If sulfide is present, add powdered lead carbonate or cadmium carbonate to the sample in small increments.
-
After each addition, stir the sample and re-test with the lead acetate paper.
-
Continue adding the carbonate until the test paper shows no discoloration.
-
Filter the sample to remove the precipitated metal sulfide.
-
The sulfide-free filtrate can then be used for this compound analysis.
Visualizations
Caption: Workflow for Spectrophotometric this compound Analysis with Interference Mitigation.
Caption: Logical Relationships of Interferences in this compound Analysis.
References
minimizing matrix effects in cyanate quantification by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of cyanate (B1221674) by LC-MS/MS.
Troubleshooting Guides
Issue: Poor Peak Shape, Tailing, or Splitting
| Question | Possible Cause | Troubleshooting Action |
| My this compound peak is tailing or splitting. | Column Contamination: Buildup of matrix components, especially phospholipids (B1166683), on the analytical column.[1] | 1. Flush the column: Use a strong solvent wash. 2. Use a guard column: Protect the analytical column from contaminants. 3. Optimize sample preparation: Implement more rigorous cleanup to remove interfering substances.[1] |
| Inappropriate Mobile Phase pH: The mobile phase pH can affect the ionization state of this compound and its interaction with the stationary phase. | Adjust the mobile phase pH. Using additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape. | |
| Column Overload: Injecting too much sample can lead to poor peak shape. | 1. Dilute the sample: Reducing the sample concentration can often resolve the issue.[2] 2. Use a column with a higher loading capacity. |
Issue: Inconsistent Retention Times
| Question | Possible Cause | Troubleshooting Action |
| The retention time for my this compound peak is shifting between injections. | Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions between runs. | Increase the column equilibration time between injections. A general rule is to use at least 10 column volumes. |
| Fluctuations in Mobile Phase Composition or Flow Rate: Inconsistent pumping can lead to retention time shifts. | 1. Degas mobile phases: Ensure solvents are properly degassed to prevent bubble formation. 2. Check for leaks: Inspect all fittings and connections for any leaks. 3. Service the LC pump: If the problem persists, the pump may require maintenance. | |
| Temperature Fluctuations: Changes in column temperature can affect retention time. | Use a column oven to maintain a stable temperature. |
Issue: High Background Noise or Baseline Instability
| Question | Possible Cause | Troubleshooting Action |
| I am observing high background noise in my chromatogram. | Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents can contribute to high background. | 1. Use high-purity solvents: Always use LC-MS grade solvents and reagents. 2. Prepare fresh mobile phases: Prepare mobile phases daily and filter them. |
| Dirty Ion Source: Contamination of the ion source is a common cause of high background. | Clean the ion source components (e.g., capillary, cone, and lens) according to the manufacturer's instructions. | |
| Matrix Effects: Co-eluting matrix components can increase the chemical noise. | Improve sample cleanup to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) are particularly effective. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] In this compound quantification, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise measurements.[3] Phospholipids are a major contributor to matrix effects in biological samples like plasma and serum.[1]
Q2: What is the most effective way to minimize matrix effects?
A2: The most effective strategy to minimize matrix effects is to optimize the sample preparation procedure to remove interfering matrix components before LC-MS/MS analysis. While techniques like protein precipitation (PPT) are simple, more advanced methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer better cleanup and reduction of matrix effects.[3]
Q3: How can a stable isotope-labeled internal standard (SIL-IS) help?
A3: A SIL-IS is considered the gold standard for correcting matrix effects.[2] Because the SIL-IS has the same physicochemical properties as the analyte (this compound), it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[4][5]
Q4: When should I consider derivatization for this compound analysis?
A4: Derivatization can be beneficial when this compound has poor retention on reversed-phase columns or low ionization efficiency. Converting this compound into a more suitable derivative can improve its chromatographic behavior and sensitivity in LC-MS/MS analysis.[4][6] For instance, derivatization with anthranilic acid has been used to create a product compatible with reversed-phase LC-MS/MS.[4][6]
Q5: How do I choose the right sample preparation technique?
A5: The choice of sample preparation technique depends on the complexity of the sample matrix and the required sensitivity of the assay. The following table summarizes common techniques and their effectiveness in reducing matrix effects.
| Technique | Principle | Effectiveness in Reducing Matrix Effects | Typical Use Case |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile (B52724), methanol).[7] | Low to Moderate: Simple and fast, but may not effectively remove phospholipids and other interferences.[3] | High-throughput screening, initial method development. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases (e.g., aqueous and organic). | Moderate to High: Can provide cleaner extracts than PPT by selectively extracting the analyte. | Samples with moderate complexity. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | High: Offers excellent sample cleanup and can significantly reduce matrix effects.[3] | Complex matrices requiring high sensitivity and accuracy. |
| Phospholipid Removal Plates | Specifically designed to remove phospholipids from the sample. | Very High: Highly effective at removing a major source of matrix effects in biological samples.[1] | Plasma, serum, and other biological fluids. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma or serum sample, add an appropriate internal standard.
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex the mixture vigorously for 1 minute to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with water) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte of interest with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for analysis.
Visualizations
Caption: General experimental workflow for this compound quantification.
References
- 1. zefsci.com [zefsci.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. opentrons.com [opentrons.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Navigating the Nuances of Cyanate Analysis: A Technical Support Hub
Welcome to your comprehensive resource for ensuring the stability and accuracy of cyanate (B1221674) standard solutions. This guide is tailored for researchers, scientists, and drug development professionals who rely on precise analytical measurements. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and robust experimental protocols to address common challenges encountered during the preparation and analysis of this compound standards.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues users face with this compound standard solutions, providing clear explanations and actionable solutions.
Q1: My this compound standard solution is showing decreasing concentration over a short period. What is the likely cause and how can I prevent this?
A1: The primary cause of decreasing this compound concentration is hydrolysis. In aqueous solutions, the this compound ion (OCN⁻) is unstable and reacts with water to form ammonium (B1175870) (NH₄⁺) and carbonate (CO₃²⁻) ions. The rate of this hydrolysis is highly dependent on the pH of the solution.
-
Explanation: In neutral or acidic conditions, the hydrolysis of this compound is significantly faster. In pure water, which can be slightly acidic due to dissolved CO₂, this compound solutions will show noticeable degradation.
-
Solution: To enhance stability, prepare and store your this compound standard solutions in an alkaline medium. A common practice is to use a dilute sodium hydroxide (B78521) (NaOH) solution. For instance, preparing standards in a 0.1 M NaOH solution can significantly slow down the hydrolysis process. For long-term storage, maintaining a pH of 12 or higher is recommended.[1]
Q2: What are the optimal storage conditions for my this compound stock and working solutions?
A2: Proper storage is critical for maintaining the integrity of your this compound standards.
-
Stock Solutions:
-
Solvent: Prepare stock solutions in a dilute alkaline solution (e.g., 0.1 M NaOH).
-
Temperature: For short-term storage (up to two weeks), refrigeration at 5-8°C is advisable.[1] For long-term stability (potentially up to a year), freezing at -18°C has been shown to be effective for cyanide solutions, a principle that can be cautiously applied to this compound, though specific long-term studies on frozen this compound standards are less common.[2]
-
Container: Use well-sealed, amber-colored glass or polyethylene (B3416737) bottles to protect from light and prevent contamination.[3]
-
-
Working Solutions:
-
Preparation: It is best practice to prepare working standards fresh daily from a stable, refrigerated stock solution.
-
Diluent: Use the same alkaline solution that was used for the stock solution to dilute your standards. This maintains a stable pH environment.
-
Q3: I am observing peak tailing for my this compound standard in my HPLC/IC analysis. What could be the cause and how do I troubleshoot it?
A3: Peak tailing in chromatography can stem from several factors, both chemical and physical.
-
Chemical Interactions:
-
Secondary Silanol (B1196071) Interactions: If you are using a silica-based column (common in reversed-phase HPLC), residual acidic silanol groups on the stationary phase can interact with the this compound anion, causing peak tailing.
-
Solution: Adjust the mobile phase pH to be more basic, which will deprotonate the silanol groups and minimize these secondary interactions. Adding a small amount of a stronger, competing ion to the mobile phase can also help.
-
-
-
Column Issues:
-
Contamination: The column may be contaminated with strongly retained substances from previous injections.
-
Solution: Flush the column with a strong solvent to remove contaminants. Refer to the column manufacturer's guidelines for appropriate cleaning procedures.
-
-
Column Degradation: The stationary phase may be degrading, creating active sites that cause tailing.
-
Solution: If cleaning does not resolve the issue, the column may need to be replaced.
-
-
-
System and Method Issues:
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made to avoid dead volumes.
-
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the column.
-
Solution: Dilute your standard and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Incompatible Sample Solvent: If the solvent your standard is prepared in is significantly stronger than your mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, prepare your standards in the mobile phase itself or a solvent that is weaker than the mobile phase.
-
-
Q4: Can I use deionized water to prepare my this compound standard solutions?
A4: While deionized water is used as the base for solutions, preparing this compound standards in unbuffered deionized water is not recommended for applications requiring high stability. Deionized water can absorb atmospheric carbon dioxide, becoming slightly acidic (pH ~5.5-6.5), which accelerates the hydrolysis of this compound. Always use a dilute alkaline solution, such as 0.1 M sodium hydroxide, as the solvent.
Q5: Are there any known interferences I should be aware of when analyzing for this compound?
A5: Yes, several ions can interfere with this compound analysis, particularly in ion chromatography.
-
Co-eluting Anions: Depending on the column and mobile phase used, other anions present in your sample matrix may co-elute with this compound, leading to inaccurate quantification. Common interfering ions can include chloride, nitrite, and some organic acids.
-
Solution: Optimize your chromatographic method (e.g., adjust mobile phase composition, gradient, or select a different column) to achieve better resolution between this compound and interfering peaks.
-
-
Sulfide (B99878): In some analytical methods, particularly those involving a derivatization step, sulfide can be an interferent.
-
Solution: If sulfide is present in your samples, it may need to be removed prior to analysis, for example, by precipitation with a lead or cadmium salt.
-
Quantitative Data on this compound Stability
The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. The following tables summarize available quantitative data on the hydrolysis of this compound.
Table 1: Effect of pH on this compound Hydrolysis Rate
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference Notes |
| ~9 | 22 | 2.67 x 10⁻⁴ min⁻¹ (first-order) | ~43 hours | In pure water, the initial pH is around 9. The hydrolysis follows first-order kinetics. |
| 12 | 22 | Slower than in pure water | > 43 hours | In a 2.0 M ammonia (B1221849) solution, where the pH is approximately 12, the rate of this compound hydrolysis was observed to be slower than in pure water. The primary degradation products were carbonate and ammonia. |
| 13 | 90 | Rate is linear at low [OH⁻] | Not specified | At high temperatures, the hydrolysis rate increases with increasing hydroxide concentration. |
Note: The half-life is calculated using the formula t½ = 0.693/k for a first-order reaction.
Table 2: Recommended Storage Conditions and Expected Stability
| Solution Type | Solvent/Matrix | Temperature | Duration | Expected Stability |
| Stock Standard | 0.1 M Sodium Hydroxide | 4°C | Up to 3 months | Based on best practices for stabilizing similar anions like cyanide, storage in a refrigerated, alkaline solution is recommended for optimal stability.[1] |
| Stock Standard | 0.1 M Sodium Hydroxide | -18°C | > 1 year | While specific data for this compound is limited, long-term freezing has been shown to be an effective preservation technique for cyanide standards and is a reasonable approach for long-term storage of this compound.[2] |
| Working Calibrants | Mobile Phase or 0.1 M NaOH | Ambient | < 24 hours | It is strongly recommended to prepare fresh working standards daily to ensure the accuracy of your calibration curve. |
| Environmental Samples | Water with NaOH added to pH > 12 | 4°C | Up to 14 days | This is a standard preservation technique for cyanide in environmental samples to prevent degradation and can be applied to samples intended for this compound analysis.[4][5] |
Experimental Protocols
This section provides detailed methodologies for the preparation of stable this compound standard solutions.
Protocol 1: Preparation of a 1000 mg/L this compound Stock Solution
-
Materials:
-
Potassium this compound (KOCN), analytical grade
-
Sodium hydroxide (NaOH), pellets or 50% solution
-
Deionized water (18.2 MΩ·cm)
-
100 mL volumetric flask (Class A)
-
Analytical balance
-
Amber glass or polyethylene storage bottle
-
-
Procedure:
-
Prepare 0.1 M NaOH solution: Dissolve 0.4 g of NaOH in approximately 80 mL of deionized water in a beaker. Allow it to cool to room temperature, then transfer to a 100 mL volumetric flask and bring to volume with deionized water.
-
Weigh Potassium this compound: Accurately weigh 0.1803 g of potassium this compound.
-
Dissolve: Transfer the weighed KOCN to the 100 mL volumetric flask.
-
Dilute to Volume: Add the prepared 0.1 M NaOH solution to the flask, ensuring the KOCN is fully dissolved. Bring the solution to the calibration mark with the 0.1 M NaOH.
-
Mix and Store: Cap the flask and invert several times to ensure homogeneity. Transfer the solution to a labeled amber storage bottle and store in a refrigerator at 4°C.
-
Protocol 2: Preparation of this compound Calibration Standards for Ion Chromatography
-
Materials:
-
1000 mg/L this compound stock solution (from Protocol 1)
-
0.1 M NaOH solution
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes
-
-
Procedure (for a 5-point calibration curve from 1 to 10 mg/L):
-
Prepare a 100 mg/L intermediate standard: Pipette 10.0 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with 0.1 M NaOH.
-
Prepare working standards by serial dilution:
-
1 mg/L: Pipette 1.0 mL of the 100 mg/L intermediate standard into a 100 mL volumetric flask and dilute to the mark with 0.1 M NaOH.
-
2.5 mg/L: Pipette 2.5 mL of the 100 mg/L intermediate standard into a 100 mL volumetric flask and dilute to the mark with 0.1 M NaOH.
-
5 mg/L: Pipette 5.0 mL of the 100 mg/L intermediate standard into a 100 mL volumetric flask and dilute to the mark with 0.1 M NaOH.
-
7.5 mg/L: Pipette 7.5 mL of the 100 mg/L intermediate standard into a 100 mL volumetric flask and dilute to the mark with 0.1 M NaOH.
-
10 mg/L: Pipette 10.0 mL of the 100 mg/L intermediate standard into a 100 mL volumetric flask and dilute to the mark with 0.1 M NaOH.
-
-
Analysis: Analyze the freshly prepared standards immediately.
-
Visualizations
Diagram 1: Chemical Degradation Pathway of this compound
Caption: The hydrolysis pathway of this compound in aqueous solution.
Diagram 2: Experimental Workflow for Preparing Stable this compound Standards
Caption: A step-by-step workflow for the preparation of this compound standards.
Diagram 3: Troubleshooting Logic for this compound Peak Tailing in HPLC/IC
Caption: A logical workflow for troubleshooting peak tailing issues.
References
- 1. Storage and Usage of Cyanide Reference Solution [labsertchemical.com]
- 2. Study of the long-term stability conditions of cyanide ion standard solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ncei.noaa.gov [ncei.noaa.gov]
- 4. epa.gov [epa.gov]
- 5. How to Collect a Sample for Cyanide Analysis - 911Metallurgist [911metallurgist.com]
overcoming challenges in cyanate detection in complex environmental samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of cyanate (B1221674) (CNO⁻) in complex environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring this compound in environmental samples?
A1: The accurate determination of this compound in complex matrices such as industrial wastewater, soil, and sediment is challenging due to several factors:
-
Matrix Interferences: Environmental samples often contain a variety of organic and inorganic compounds that can interfere with the analytical method, leading to inaccurate results.[1][2]
-
Analyte Stability: this compound can be unstable in aqueous solutions, and its concentration can change depending on the sample's pH, temperature, and the presence of other chemicals.[3] Proper sample preservation is crucial.
-
Low Concentrations: this compound may be present at very low concentrations, requiring highly sensitive analytical methods for detection.
-
Oxidation of Cyanide: A significant challenge is the potential for cyanide (CN⁻) to be oxidized to this compound (CNO⁻) during sample collection, storage, or analysis, especially in the presence of oxidizing agents.[4] This can lead to an overestimation of the initial this compound concentration.
Q2: How should I preserve my environmental samples for this compound analysis?
A2: Proper sample preservation is critical to maintain the integrity of this compound concentrations. While specific protocols for this compound are not as standardized as for cyanide, the following general guidelines, adapted from cyanide preservation protocols, are recommended:
-
Collection Container: Use amber glass bottles with minimal headspace to reduce exposure to UV light, which can degrade certain cyanide-related compounds.[5][6]
-
Refrigeration: Store samples at approximately 4°C to slow down potential chemical reactions.[4]
-
pH Adjustment: The stability of this compound is pH-dependent. While cyanide preservation often involves raising the pH to >12 with sodium hydroxide (B78521), the effect of high pH on this compound stability in various matrices should be evaluated.[3] For cyanide, it is noted that this high pH can sometimes lead to the formation or destruction of the analyte.[7] It is advisable to analyze samples as soon as possible after collection.
-
Holding Time: The maximum recommended holding time for cyanide samples is 14 days when properly preserved.[8][9] A similar holding time should be considered for this compound, but shorter times are always preferable.
Q3: What are the common interfering substances in this compound analysis?
A3: Several substances can interfere with this compound detection, many of which are also known interferences in cyanide analysis:
-
Oxidizing Agents: Residual chlorine or hydrogen peroxide can oxidize cyanide to this compound, leading to falsely elevated this compound readings.[4] These should be removed at the time of sampling.
-
Sulfides: Sulfide can interfere with many colorimetric and chromatographic methods. It is often removed by precipitation with a lead or cadmium salt.[1]
-
Nitrates and Nitrites: These can cause positive interferences in some cyanide distillation methods by reacting with organic compounds to form cyanide, which could then be oxidized to this compound.[2]
-
Thiothis compound (SCN⁻): Thiothis compound can interfere with some analytical methods intended for cyanide and may also pose a challenge in certain this compound detection methods.[1][2]
Q4: Can I use a cyanide detection method to measure this compound?
A4: Not directly. Most cyanide detection methods are specific to the cyanide ion (CN⁻) or its complexes. However, some indirect methods exist. For instance, one ion chromatography method determines cyanide by first oxidizing it to this compound.[10][11] This principle could potentially be adapted to measure existing this compound by comparing a sample with and without the oxidation step. It is crucial to use a method specifically validated for this compound determination.
Troubleshooting Guides
Spectrophotometric Method
This guide focuses on the common issues encountered when using colorimetric/spectrophotometric methods for this compound detection, such as the one based on the reaction with 2-aminobenzoic acid.[12]
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or Low Color Development | 1. Incorrect pH: The reaction is pH-dependent.2. Reagent Degradation: The color-forming reagents may have degraded.3. Interference: Presence of reducing agents in the sample.4. Low this compound Concentration: The this compound level is below the method's detection limit. | 1. Verify and adjust the pH of the reaction mixture to the optimal range (pH 1-6 for the 2-aminobenzoic acid method).2. Prepare fresh reagents and repeat the analysis.3. Test for and remove interfering substances. Consider sample dilution.4. Concentrate the sample or use a more sensitive analytical method. |
| High Background Color/Turbidity | 1. Sample Matrix: High concentrations of dissolved solids or colored compounds in the sample.2. Precipitate Formation: Reaction of reagents with components in the sample matrix. | 1. Filter the sample prior to analysis. Use a matrix-matched blank for background correction.2. Identify and remove the interfering component (e.g., sulfides).[1] Sample dilution may also help. |
| Inconsistent or Non-Reproducible Results | 1. Variable Reaction Time/Temperature: Inconsistent incubation times or temperature fluctuations.2. Sample Heterogeneity: The sample is not well-mixed, especially for soil or sediment extracts.3. Pipetting Errors: Inaccurate addition of sample or reagents. | 1. Strictly control the reaction time and temperature for all samples and standards.2. Ensure thorough mixing of samples before taking an aliquot for analysis.3. Calibrate pipettes and use consistent pipetting techniques. |
Ion Chromatography Method
This guide addresses issues related to the indirect determination of this compound using ion chromatography with conductivity detection after oxidation of cyanide.[10][11]
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or Low this compound Peak | 1. Incomplete Oxidation: The conversion of cyanide to this compound is not complete.2. Incorrect Eluent Composition: The eluent is not suitable for this compound separation.3. Detector Issue: The conductivity detector is not functioning correctly. | 1. Optimize the concentration of the oxidizing agent (e.g., sodium hypochlorite) and the reaction conditions (pH, temperature, time).[10]2. Prepare fresh eluent and ensure its composition is correct.3. Check the detector's performance with a known standard. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Contamination: The analytical column is contaminated with matrix components.2. Inappropriate Flow Rate: The eluent flow rate is too high or too low.3. Sample Overload: The concentration of this compound or other anions is too high. | 1. Clean the column according to the manufacturer's instructions.2. Optimize the flow rate for the specific column and separation.3. Dilute the sample and re-inject. |
| Shifting Retention Times | 1. Changes in Eluent Composition or pH: The eluent was not prepared consistently.2. Temperature Fluctuations: The column temperature is not stable.3. Column Aging: The stationary phase of the column is degrading. | 1. Prepare fresh eluent carefully. Use an eluent generator if available for consistency.2. Use a column oven to maintain a constant temperature.3. Replace the analytical column. |
Data Presentation
Comparison of Analytical Methods for this compound Detection
| Analytical Method | Principle | Typical Detection Limit | Applicable Concentration Range | Key Advantages | Potential Disadvantages |
| Spectrophotometry (2-aminobenzoic acid) | Reaction with 2-aminobenzoic acid and cyclization to form a UV-absorbing compound.[12] | 0.1 mM (in blood plasma)[12] | 0.01 - 2 mM[12] | Simple, practical for many labs. | Moderate sensitivity, susceptible to color and turbidity interferences. |
| Ion Chromatography (Indirect) | Oxidation of cyanide to this compound, followed by separation and conductivity detection.[10][11] | ~0.01 mg/L (as CN⁻) | Not specified | Good for separating from other anions, can be automated. | Indirect measurement, requires careful optimization of the oxidation step. |
Note: Quantitative data specifically for this compound in environmental matrices is limited. The data presented is based on available literature and may vary depending on the specific sample matrix and instrumentation.
Experimental Protocols
Spectrophotometric Determination of this compound (Based on Guilloton and Karst, 1985)
This protocol is for the determination of this compound in aqueous solutions.
Principle: this compound reacts with 2-aminobenzoic acid. The product is then cyclized in a strong acid to form 2,4(1H,3H)-quinazolinedione, which can be quantified by its absorbance in the UV region.[12]
Reagents:
-
2-aminobenzoic acid solution
-
6 N Hydrochloric acid (HCl)
-
This compound stock standard solution
-
Deionized water
Procedure:
-
Sample Preparation: Filter aqueous samples to remove particulate matter.
-
Reaction: To a suitable aliquot of the sample or standard, add the 2-aminobenzoic acid solution. The original method does not specify the exact concentrations and volumes, which would need to be optimized.
-
Cyclization: Add 6 N HCl to the reaction mixture to induce the cyclization of the product.[12]
-
Measurement: Measure the absorbance of the resulting solution at 310 nm using a UV-Vis spectrophotometer.[12]
-
Quantification: Prepare a calibration curve using a series of this compound standards and determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.
Ion Chromatography for Indirect this compound/Cyanide Determination
This protocol is for the determination of cyanide via its oxidation to this compound.
Principle: Cyanide is oxidized to this compound using sodium hypochlorite (B82951) in an alkaline solution. The resulting this compound ion is then separated by ion chromatography and detected by a conductivity detector.[10][11]
Reagents:
-
Sodium hypochlorite solution
-
Sodium hydroxide (NaOH) solution for pH adjustment
-
Eluent (e.g., Sodium carbonate solution)
-
Cyanide and this compound stock standard solutions
Procedure:
-
Sample Preparation: Filter aqueous samples. Adjust the pH to alkaline conditions (e.g., pH 12) with NaOH.[10]
-
Oxidation: Add sodium hypochlorite solution to an aliquot of the sample or standard. The mixture is kept at a constant temperature (e.g., 20-80°C) for a specific time (e.g., 10 minutes) to ensure complete oxidation.[10]
-
Injection: After cooling, inject a portion of the treated sample into the ion chromatograph.
-
Separation and Detection: The this compound is separated from other anions on an appropriate analytical column and detected by a conductivity detector.
-
Quantification: A calibration curve is generated by analyzing a series of cyanide standards that have undergone the same oxidation procedure.
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for this compound analysis in environmental samples.
Troubleshooting Logic for Low this compound Recovery
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. A Practical Framework To Improve The Management Of Cyanide In Industrial Wastewaters [wateronline.com]
- 2. alsglobal.com [alsglobal.com]
- 3. The Role of pH in Cyanide Speciation and Toxicity in Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 4. How to Collect a Sample for Cyanide Analysis - 911Metallurgist [911metallurgist.com]
- 5. nemc.us [nemc.us]
- 6. ezkem.com [ezkem.com]
- 7. [PDF] Factors Affecting Cyanide Generation in Chlorinated Wastewater Effluent Matrix | Semantic Scholar [semanticscholar.org]
- 8. ezkem.com [ezkem.com]
- 9. epa.gov [epa.gov]
- 10. nonomura-eriet.jimusho.jp [nonomura-eriet.jimusho.jp]
- 11. researchgate.net [researchgate.net]
- 12. A spectrophotometric determination of this compound using reaction with 2-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyanate-Related Side Reactions in Synthesis
Welcome to the technical support center for managing and preventing unwanted side reactions involving cyanate (B1221674) in your synthetic experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to carbamylation.
Frequently Asked Questions (FAQs)
Q1: What is carbamylation and why is it a problem in my synthesis?
Carbamylation is a non-enzymymatic post-translational modification where isocyanic acid, which can be derived from the decomposition of urea (B33335), reacts with primary amine groups on your target molecules, such as proteins or peptides.[1][2] This side reaction can be detrimental to your experiments for several reasons:
-
Blocked N-termini: It can block the N-terminal ends of proteins and peptides, making them unavailable for further characterization or use.[1]
-
Interference with Enzymatic Digests: Carbamylation can affect the side chains of lysine (B10760008) and arginine residues, rendering the protein unsuitable for enzymatic digestion by proteases like trypsin.[1][2]
-
Altered Physicochemical Properties: This modification changes the isoelectric point of proteins and can lead to unexpected retention times in chromatography, complicating analysis.[1]
-
Reduced Yield and Purity: The formation of these unwanted derivatives leads to a decrease in the yield of your desired product and introduces impurities that can be difficult to remove.[1]
Q2: What are the primary sources of this compound in my experiments?
The most common source of this compound in biochemical and synthetic organic chemistry is the decomposition of urea in aqueous solutions.[2][3] Urea exists in equilibrium with ammonium (B1175870) this compound, which can then form the reactive species, isocyanic acid.[1][4] The rate of this decomposition is influenced by temperature, pH, and incubation time.[3] Another potential source of this compound is the oxidation of thiothis compound (B1210189) by myeloperoxidase (MPO), an enzyme that may be present in biological samples.[2]
Q3: How can I detect if carbamylation has occurred in my sample?
Several analytical techniques can be used to detect and quantify carbamylation:
-
Mass Spectrometry (MS): This is a cornerstone technique for carbamylation analysis. It can identify specific carbamylated residues and provide information on the extent of the modification. High-resolution techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for analyzing complex samples.[5]
-
Immunochemical Methods: Techniques like ELISA and Western blotting can provide targeted detection of carbamylated proteins using antibodies specific to carbamylated epitopes.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structural and dynamic changes in a protein caused by carbamylation.[5]
Troubleshooting Guides
Issue: I suspect carbamylation is affecting my results. What immediate steps can I take to minimize it?
Here are some immediate and effective strategies to reduce carbamylation:
-
Use Freshly Prepared, High-Purity Urea Solutions: Always prepare urea-containing solutions fresh before each experiment. Use the highest grade urea available to minimize initial this compound contamination.[1]
-
Control Temperature: Avoid heating urea-containing buffers above 37°C.[1] Whenever possible, conduct your experiments at lower temperatures to decrease the rate of urea decomposition.[1]
-
Control pH: The stability of urea is pH-dependent. Maintaining a slightly acidic to neutral pH can help to slow the formation of this compound.
-
Deionize Urea Solutions: Immediately before use, deionize your urea solution with a mixed-bed ion-exchange resin to remove this compound ions.[1]
-
Use a this compound Scavenger: Add a this compound scavenger to your buffer. These are compounds with primary amines that react with and neutralize this compound, preventing it from modifying your target molecule.
Issue: My protein digestions are inefficient, and I suspect carbamylation of lysine residues.
Inefficient enzymatic digestion is a common consequence of carbamylation. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for inefficient protein digestion due to suspected carbamylation.
Quantitative Data on Carbamylation Prevention
The following tables provide quantitative data to help you make informed decisions on your experimental design.
Table 1: Effect of Ammonium Bicarbonate Concentration on Peptide Carbamylation
| NH₄HCO₃ Concentration | Relative Carbamylation Ratio |
| 0.1 M | ~15% |
| 0.2 M | ~10% |
| 0.5 M | ~5% |
| 1.0 M | < 1% |
| Data is estimated from graphical representations in the cited literature and shows the carbamylation of angiotensin and neurotensin (B549771) in 1.6M urea at 37°C for 18 hours.[3] |
Table 2: Accumulation of this compound in 8 M Urea Solutions at 25°C at Different pH Values Over Time
| Time | pH 4 (mM this compound) | pH 5 (mM this compound) | pH 6 (mM this compound) | pH 7 (mM this compound) | pH > 8 (mM this compound) |
| 1 day | ~0.5 | ~1.5 | ~3.0 | ~4.0 | ~4.5 |
| 2 days | ~1.0 | ~2.5 | ~5.0 | ~6.5 | ~7.0 |
| 3 days | ~1.5 | ~3.5 | ~6.5 | ~8.0 | ~9.0 |
| Data is extracted and interpolated from graphical representations in the cited literature.[6] |
Table 3: Comparison of Denaturing Agents on Protein Carbamylation
| Denaturing Agent | Reduction in Carbamylated Lysine Residues |
| Sodium Deoxycholate (SDC) | > 67% (compared to urea-based buffers) |
| This demonstrates that using an alternative to urea can significantly reduce carbamylation.[2][7] |
Experimental Protocols
Protocol 1: Deionization of Urea Solution
This protocol describes how to remove this compound from a urea solution using a mixed-bed ion-exchange resin.
Materials:
-
High-purity urea
-
Deionized water
-
Mixed-bed ion-exchange resin (e.g., Bio-Rad AG 501-X8)
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 paper)
Procedure:
-
Prepare the desired concentration of urea solution (e.g., 8.5 M) by dissolving the urea in deionized water. Gentle heating (<30°C) and vigorous stirring can be used to aid dissolution.[8]
-
Once the urea is completely dissolved, cool the solution to room temperature.
-
Add approximately 5 g of mixed-bed deionizing resin for every 100 ml of urea solution.[8]
-
Stir the solution with the resin for 10-30 minutes.
-
Filter the solution through Whatman No. 1 paper using a Buchner funnel to remove the resin beads.[8]
-
The deionized urea solution should be used immediately. If storage is necessary, it should be kept in aliquots at -20°C.[8]
Protocol 2: Protein Digestion in the Presence of a this compound Scavenger (Tris-HCl)
This protocol provides a general workflow for protein digestion for mass spectrometry analysis, incorporating Tris-HCl as a this compound scavenger.
Materials:
-
Protein sample
-
Urea
-
Tris-HCl buffer (1 M, pH 7.6-8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Solubilization and Denaturation: Resuspend the protein pellet in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.0.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate for 30-60 minutes at 37°C.
-
Alkylation: Add IAA to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark.
-
Dilution: Dilute the sample 5 to 10-fold with 100 mM Tris-HCl, pH 8.0, to reduce the urea concentration to below 1.5 M. This is crucial for trypsin activity.
-
Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by acidifying the sample with formic acid or TFA to a final concentration of 0.1-1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip prior to LC-MS analysis.
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 3. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
Technical Support Center: Cyanate Ester Composite Manufacturing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the manufacturing process of cyanate (B1221674) ester composites.
Troubleshooting Guide
This guide addresses common issues encountered during the manufacturing of this compound ester composites in a question-and-answer format.
Issue 1: Presence of Voids or Bubbles in the Cured Composite
-
Question: My cured this compound ester composite shows significant void content or bubbles. What are the likely causes and how can I prevent this?
-
Answer: Void formation is a common issue in this compound ester composites and is often linked to moisture contamination.[1][2] this compound ester resins can react with water, especially at elevated temperatures, to form carbamates. These carbamates can then decompose, releasing carbon dioxide (CO₂) gas, which leads to bubbles and voids within the composite.[1][2] Additionally, an inappropriate cure cycle can trap volatiles.
Troubleshooting Steps:
-
Moisture Control: Ensure all materials, including the resin, fibers, and tooling, are thoroughly dried before use.[3] Store resins in a desiccator or low-humidity environment. Avoid manufacturing in high-humidity conditions.
-
Inert Atmosphere: Whenever possible, conduct the curing process in an inert atmosphere, such as nitrogen.[1][2][4] Curing in air can lead to reactions with ambient oxygen and humidity, which can degrade the resin and contribute to void formation.[1][2]
-
Vacuum Bagging: Utilize a proper vacuum bagging technique to remove entrapped air and volatiles before and during the initial stages of curing. Ensure a good seal to maintain vacuum integrity.
-
Cure Cycle Optimization: A slow initial ramp rate can allow more time for volatiles to escape before the resin gels. A multi-step cure cycle with a lower temperature precure can help in minimizing void formation.[1]
-
Issue 2: Low Glass Transition Temperature (Tg) in the Final Product
-
Question: The measured glass transition temperature (Tg) of my cured composite is lower than expected. What could be the reason?
-
Answer: A lower than expected Tg is typically an indication of incomplete cure (cyclotrimerization) or a non-ideal network structure.[5][6]
Troubleshooting Steps:
-
Verify Cure Schedule: Ensure that the post-cure temperature and duration are sufficient to achieve full conversion of the this compound ester groups.[1][2] A longer post-cure at a sufficiently high temperature can often increase the Tg.[1][2]
-
Check for Contamination: Moisture contamination can interfere with the primary cyclotrimerization reaction, leading to the formation of a less cross-linked network with a lower Tg.[1]
-
Catalyst Issues: If using a catalyst, verify its concentration and activity. Improper catalyst levels can lead to an incomplete reaction.[7][8]
-
Atmosphere Control: Curing in air can lead to oxidative degradation at elevated temperatures, which can affect the final network structure and lower the Tg.[1][2] An inert atmosphere is recommended for optimal properties.[2][4]
-
Issue 3: Poor Mechanical Properties (e.g., low strength, brittleness)
-
Question: My this compound ester composite exhibits poor mechanical properties, such as low tensile strength or excessive brittleness. Why is this happening?
-
Answer: Sub-optimal mechanical properties can result from a variety of factors including high void content, incomplete cure, and poor fiber-matrix adhesion.
Troubleshooting Steps:
-
Assess Void Content: Use microscopy or density measurements to determine the void content of your composite.[9] Voids act as stress concentrators and significantly reduce mechanical performance.[10] Refer to the troubleshooting steps for void reduction.
-
Ensure Complete Cure: An incomplete cure will result in a partially formed polymer network with inferior mechanical properties.[5] Verify your cure schedule and consider a higher post-cure temperature or longer duration.
-
Fiber Sizing and Surface Treatment: Ensure that the sizing on the reinforcing fibers is compatible with the this compound ester resin to promote good adhesion. Improper adhesion leads to a weak interface and poor load transfer.
-
Processing Environment: Curing in air at elevated temperatures can lead to a degraded surface layer with reduced mechanical properties.[1][2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical cure schedule for a this compound ester resin?
-
A1: A typical cure schedule involves a multi-step process: a precure (or gelation) step at a lower temperature (e.g., 138°C for 3 hours) followed by a post-cure at a higher temperature (e.g., 250°C - 265°C for 4 hours).[1] The exact schedule can vary depending on the specific resin system and the desired final properties.
-
-
Q2: How critical is moisture control during processing?
-
A2: Moisture control is extremely critical.[1][4] Moisture can react with the this compound ester groups, leading to the formation of carbamates and the evolution of CO2, which causes voids.[1][2] It can also negatively impact the final glass transition temperature.[1] It is recommended to handle and cure this compound ester resins in a controlled, low-humidity environment.[3]
-
-
Q3: Is a post-cure always necessary?
-
Q4: Can I cure this compound ester composites in air?
-
A4: While it is possible to cure in air, it is not recommended for achieving optimal properties.[2] Curing in an inert atmosphere (like nitrogen) prevents oxidation and reactions with ambient humidity at elevated temperatures, which can degrade the resin and compromise the final properties.[1][2][4]
-
-
Q5: What are the advantages of this compound ester composites over epoxy composites?
-
A5: this compound ester composites generally offer higher glass transition temperatures (often exceeding 250°C after post-curing), lower moisture absorption, and better electrical insulation properties compared to many epoxy systems.[11] They are often preferred for high-temperature and aerospace applications.[4][11]
-
Data Presentation
Table 1: Effect of Cure Cycle and Environment on this compound Ester Resin Properties
| Pre-cure Temperature (°C) | Post-cure Temperature (°C) | Cure Environment | Tensile Strength (MPa) | Glass Transition Temperature (Tg) (°C) |
| 138 | 250 | Nitrogen | 85 | 252 |
| 193 | 250 | Nitrogen | 88 | 255 |
| - | 250 | Nitrogen | 82 | 242 |
| 193 | 265 | Nitrogen | 90 | 263 |
| 193 | 250 | Air | 51 | 245 |
Data synthesized from literature to show representative trends.[1][2]
Table 2: Effect of Humidity Exposure on this compound Ester Resin Properties
| Relative Humidity (%) at 80°C | Moisture Content (%) | Glass Transition Temperature (Tg) (°C) |
| 0 | 0.1 | 265 |
| 20 | 0.2 | 260 |
| 40 | 0.4 | 255 |
| 60 | 0.8 | 240 |
| 80 | 1.2 | 225 |
Data synthesized from literature to show representative trends.[1]
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Cure Characterization
-
Objective: To determine the cure characteristics, including the onset of cure, peak exotherm, and glass transition temperature (Tg) of the cured resin.
-
Methodology:
-
Prepare a small sample (5-10 mg) of the uncured this compound ester resin in a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
For cure analysis, heat the sample at a constant ramp rate (e.g., 10°C/min) from room temperature to a temperature above the final cure temperature (e.g., 350°C). This will show the exothermic cure reaction.
-
To determine the Tg of the cured sample, first, cure a sample in the DSC or in an oven following the desired cure schedule.
-
Cool the cured sample to room temperature.
-
Heat the cured sample in the DSC at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg. The Tg is observed as a step change in the heat flow curve.
-
2. Rheometry for Viscosity Profiling
-
Objective: To measure the change in viscosity of the resin as a function of temperature and time, which is critical for processes like resin transfer molding (RTM) and infusion.
-
Methodology:
-
Place a sample of the uncured resin onto the lower plate of a parallel-plate rheometer.
-
Lower the upper plate to the desired gap setting.
-
Heat the sample at a programmed ramp rate (e.g., 2-5°C/min) while oscillating the upper plate at a constant frequency and strain.
-
Record the complex viscosity as a function of temperature. The resulting curve will show an initial decrease in viscosity as the temperature rises, followed by a sharp increase as the curing reaction begins and the resin gels.
-
3. Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
-
Objective: To determine the glass transition temperature (Tg) and the viscoelastic properties of the cured composite.
-
Methodology:
-
Prepare a rectangular sample of the cured composite with defined dimensions.
-
Clamp the sample in the DMA instrument using a suitable fixture (e.g., single cantilever or three-point bending).
-
Apply a sinusoidal mechanical oscillation to the sample at a fixed frequency.
-
Heat the sample at a constant rate (e.g., 3-5°C/min) through the temperature range of interest.
-
The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). The Tg can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.
-
Visualizations
Caption: A typical workflow for this compound ester composite manufacturing.
Caption: Troubleshooting decision tree for high void content.
References
- 1. osti.gov [osti.gov]
- 2. www-eng.lbl.gov [www-eng.lbl.gov]
- 3. shdcomposites.com [shdcomposites.com]
- 4. Characterization and Process Development of this compound Ester Resin and Composite - UNT Digital Library [digital.library.unt.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Analysis of the curing behavior of this compound ester resin systems | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. "Void and Density Analysis of this compound Ester Composites" by Cameron B. Atwood [digitalcommons.calpoly.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
mitigating moisture effects on cyanate ester curing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the effects of moisture on cyanate (B1221674) ester curing.
Troubleshooting Guides
This section addresses common issues encountered during the curing of this compound ester resins, providing potential causes and recommended solutions.
Issue 1: Low Glass Transition Temperature (Tg) in the Cured Laminate
-
Question: My cured this compound ester composite exhibits a lower than expected Glass Transition Temperature (Tg). What are the likely causes and how can I fix this?
-
Answer: A reduced Tg is a common indicator of incomplete cure or degradation of the polymer network, often linked to moisture contamination.
-
Potential Causes:
-
Moisture Contamination of Resin or Prepreg: this compound ester resins are highly susceptible to hydrolysis. Absorbed moisture can react with the this compound groups to form carbamates, which can then decompose at elevated temperatures, disrupting the intended cyclotrimerization reaction and lowering the crosslink density.[1][2] Even small amounts of absorbed moisture prior to or during the cure can significantly reduce the glass transition temperature of the cured resin.[1]
-
Incomplete Cure Cycle: The time and temperature of the cure cycle may not have been sufficient to achieve full conversion of the resin.
-
Inaccurate Temperature Monitoring: The actual temperature of the laminate may be lower than the setpoint of the oven or autoclave.
-
-
Solutions:
-
Proper Material Storage and Handling: Store this compound ester prepregs and resins in sealed, moisture-proof bags at or below 0°F (-18°C).[3][4] Before use, allow the material to thaw to room temperature completely before opening the bag to prevent condensation.[3][4] Unused material should be promptly resealed and returned to cold storage.[3]
-
Drying of Materials: If moisture contamination is suspected, consider vacuum desiccation of the prepreg at a minimum of 28.5" Hg for 12-24 hours before layup.[5]
-
Optimize Cure Cycle: Ensure the cure schedule (both temperature and duration) is appropriate for the specific resin system being used. A post-cure step is often necessary to maximize the Tg.[3]
-
Use of Inert Atmosphere: Curing in an inert atmosphere, such as nitrogen, is essential for achieving optimal resin and composite properties, as it minimizes reactions with ambient oxygen and humidity at elevated temperatures.[1]
-
Verify Temperature Profile: Use thermocouples placed directly on the laminate to ensure it reaches and holds the target curing temperatures for the specified duration.
-
-
Issue 2: Voids, Bubbles, or Porosity in the Cured Laminate
-
Question: I am observing voids and bubbles in my final cured this compound ester part. What is causing this and what are the remedies?
-
Answer: The presence of voids and bubbles is a significant defect that can compromise the mechanical properties of the composite.
-
Potential Causes:
-
Moisture Contamination: The reaction of water with this compound ester resins can produce carbon dioxide (CO₂) gas at elevated temperatures, leading to the formation of bubbles and voids within the laminate.[1] Resin panels conditioned at 60% and 80% relative humidity have been observed to contain a high number of large bubbles.[1]
-
Entrapped Air: Air can be trapped between prepreg plies during the layup process.
-
Improper Debulking: Insufficient or infrequent debulking during layup can fail to remove trapped air.
-
Inadequate Vacuum: A poor vacuum during curing will not effectively remove entrapped air and volatiles.
-
Cure Temperature Too High: A rapid increase in temperature can cause the resin viscosity to drop too quickly, trapping volatiles before they can escape. Conversely, if the gelation happens too quickly at a high temperature, gas may not have enough time to diffuse out of the material.[6]
-
-
Solutions:
-
Strict Moisture Control: Adhere to stringent moisture prevention protocols for material storage and handling as described for "Low Tg".
-
Thorough Debulking: Perform debulking after every few plies (e.g., every 2-3 plies) to remove entrapped air.[7]
-
Proper Vacuum Bagging: Ensure a complete and leak-free vacuum bag setup. A vacuum level of at least 95% should be considered the minimum.[8] Use a bleeder material to create a path for air and volatiles to be removed.[9]
-
Controlled Heating Rate: Follow the recommended ramp rates for the specific resin system to allow for the gradual removal of any volatiles before the resin gels.
-
Intermediate Temperature Hold: An intermediate hold at a lower temperature in the cure cycle can prolong the time the resin is at a low viscosity, aiding in the evacuation of air and moisture.[10]
-
-
Issue 3: Inconsistent or Incomplete Curing
-
Question: My this compound ester part has both fully cured and tacky or uncured sections. What could be the reason for this inconsistency?
-
Answer: Inconsistent curing often points to issues with the resin mixture or uneven heating.
-
Potential Causes:
-
Improper Mixing of Two-Part Resin Systems: If using a two-part this compound ester system, inadequate mixing can lead to areas with an incorrect ratio of resin and catalyst.
-
Uneven Heating: Different sections of the part may not be reaching the same temperature during the cure cycle due to poor air circulation in the oven or autoclave, or variations in part thickness.
-
Catalyst Deactivation: Contamination of the resin can sometimes affect the catalyst's performance.
-
-
Solutions:
-
Thorough Mixing: For two-part systems, ensure homogenous mixing according to the manufacturer's instructions.
-
Ensure Uniform Heating: Position the part to allow for even air circulation. For thicker parts, a slower ramp rate may be necessary to ensure the core reaches the target temperature. Use multiple thermocouples to monitor the temperature at different locations on the part.
-
Maintain Cleanliness: Work in a clean environment and use clean tools to prevent contamination of the resin.
-
-
Frequently Asked Questions (FAQs)
Q1: How does moisture chemically affect the curing of this compound esters?
A1: Moisture reacts with the this compound functional groups (-OCN) to form an unstable carbamate (B1207046) intermediate. At the elevated temperatures of the curing process, this carbamate decomposes, releasing carbon dioxide (CO₂) and forming an amine. The CO₂ can cause voids, and the resulting amine can react with other this compound groups, disrupting the primary cyclotrimerization reaction that forms the desired stable, highly cross-linked polycyanurate network. This disruption leads to a polymer with a lower crosslink density and, consequently, a lower Tg and reduced mechanical performance.[1]
Q2: What is the maximum recommended humidity for a layup environment?
A2: It is recommended to maintain the working environment at a relative humidity of 50% ± 5% and a temperature of 23°C ± 2°C.[4] Some sources suggest a maximum of 70% RH.[8] However, the primary goal is to minimize any moisture exposure.
Q3: How long should I allow prepreg to thaw before use?
A3: Thawing time can vary depending on the size of the roll, but a general guideline is 6-12 hours.[4] The key is to ensure the material has reached room temperature before opening the protective bag to prevent moisture from condensing on the cold prepreg surface.
Q4: Can I dry out this compound ester prepreg that has been exposed to humidity?
A4: Yes, it is possible to remove some absorbed moisture. A common method is to place the prepreg under a vacuum (at least 28.5" Hg) in a desiccator for 12-24 hours prior to layup.[5] This can help mitigate the negative effects of moisture exposure.
Q5: Is a post-cure always necessary for this compound ester composites?
A5: A post-cure is generally recommended to achieve the maximum glass transition temperature and optimal mechanical properties.[3] The initial cure cycle may only achieve partial conversion, and a subsequent post-cure at a higher temperature is often required to drive the cross-linking reaction to completion. It is recommended that post-curing be carried out immediately after the initial cure to minimize the risk of performance degradation due to moisture absorption between cycles.[3]
Data Presentation
Table 1: Effect of Humidity Exposure on this compound Ester Resin Properties
This table summarizes the impact of exposing YLA RS-14 and RS-14A this compound ester resins to different relative humidity (RH) levels at 80°C. The data shows a clear correlation between increased humidity exposure, higher water content in the resin, and a significant reduction in the glass transition temperature (Tg).
| Resin | Exposure RH (%) | Exposure Time (h) | Water Content (%) (Karl-Fischer) | Tg (°C) (DSC) | Tg (°C) (DMA) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation (%) |
| RS-14 | As Received | - | 0.02 | 260 | 255 | 83 | 2.6 | 4.1 |
| RS-14 | 20 | 2 | 0.06 | 258 | 250 | 83 | 2.6 | 4.3 |
| RS-14 | 40 | 2 | 0.12 | 250 | 240 | 84 | 2.7 | 4.4 |
| RS-14 | 60 | 2 | 0.17 | 235 | 225 | 83 | 2.6 | 4.6 |
| RS-14 | 80 | 2 | 0.22 | 220 | 210 | - | - | - |
| RS-14A | As Received | - | 0.01 | 270 | 263 | 90 | 3.0 | 5.5 |
| RS-14A | 20 | 6 | 0.06 | 265 | 258 | 88 | 2.9 | 5.2 |
| RS-14A | 40 | 6 | 0.13 | 255 | 245 | 87 | 2.8 | 5.0 |
| RS-14A | 60 | 6 | 0.19 | 240 | 230 | 85 | 2.7 | 4.8 |
| RS-14A | 80 | 6 | 0.25 | 225 | 215 | - | - | - |
Data sourced from "Characterization and Process Development of this compound Ester Resin Composites," ORNL/CP-101112.[1] Note: Tensile properties for the 80% RH samples could not be tested due to the high number of large bubbles.[1]
Experimental Protocols
1. Moisture Content Determination via Karl Fischer Titration
This protocol provides a general procedure for determining the water content in this compound ester resins.
-
Principle: Karl Fischer titration is a highly specific method for water determination based on the reaction of iodine with water in the presence of sulfur dioxide and a base.[11] Coulometric Karl Fischer is particularly suited for detecting trace amounts of water (ppm levels).[12]
-
Apparatus:
-
Coulometric Karl Fischer Titrator
-
Titration cell with a generator electrode
-
Syringes for sample injection
-
Analytical balance
-
-
Reagents:
-
Karl Fischer reagent (anolyte) appropriate for the titrator.
-
-
Procedure:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a dry, stable endpoint.
-
Sample Preparation: For liquid resins, no special preparation is needed. For solid samples (e.g., prepreg), a specific weight of the material should be used.
-
Sample Introduction:
-
Accurately weigh a suitable amount of the resin sample.
-
Inject the liquid sample directly into the conditioned titration cell using a syringe. For solid samples, a Karl Fischer oven may be used to heat the sample and transfer the evaporated water to the cell via a dry carrier gas.[13]
-
-
Titration: Start the titration process. The instrument will electrochemically generate iodine, which reacts with the water from the sample. The titration automatically stops when the endpoint is reached (i.e., all water has reacted).
-
Calculation: The instrument's software will calculate the water content based on the total charge passed to generate the iodine, and will typically provide the result in ppm or percentage.[13]
-
2. Glass Transition Temperature (Tg) Determination via Dynamic Mechanical Analysis (DMA)
This protocol is based on ASTM D7028 for determining the Tg of polymer matrix composites.[14][15][16]
-
Principle: DMA measures the viscoelastic properties of a material as a function of temperature. A sample is subjected to an oscillating force, and the resulting storage modulus (stiffness) and loss modulus (energy dissipation) are measured. The Tg is identified by a significant drop in the storage modulus and a peak in the loss modulus or tan delta.[14]
-
Apparatus:
-
Dynamic Mechanical Analyzer (DMA) with a flexural oscillation mode (e.g., three-point bending clamp).
-
-
Specimen Preparation:
-
Prepare flat, rectangular specimens from the cured composite laminate. Typical dimensions can range from 22 x 3 x 1 mm to 56 x 12 x 2 mm, depending on the DMA clamp.[14]
-
Ensure specimens have smooth, parallel edges.
-
-
Procedure:
-
Specimen Loading: Mount the specimen in the DMA clamp.
-
Test Parameters:
-
Set the oscillation frequency, typically 1 Hz.
-
Set the heating rate, commonly 5°C/min.[14]
-
-
Temperature Scan: Begin the temperature scan from at least 50°C below the expected Tg to at least 50°C above the Tg, but below the material's decomposition temperature.[14]
-
Data Acquisition: The instrument will record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
Tg Determination: The Tg can be determined from the resulting data in several ways:
-
The onset of the drop in the storage modulus.
-
The peak of the loss modulus curve.
-
The peak of the tan delta curve. It is important to be consistent in the method used for Tg determination for comparative purposes.
-
-
Visualizations
Caption: Workflow for mitigating moisture effects during prepreg handling and curing.
References
- 1. osti.gov [osti.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. shdcomposites.com [shdcomposites.com]
- 4. bhor.com [bhor.com]
- 5. agc-multimaterial.com [agc-multimaterial.com]
- 6. kb.appinc.co [kb.appinc.co]
- 7. This compound Ester curing - Composites Talk - Composites Central [forum.compositescentral.org]
- 8. scribd.com [scribd.com]
- 9. The Prepreg Layup Process - APCM - Prepregs [prepregs.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. mcckf.com [mcckf.com]
- 12. cscscientific.com [cscscientific.com]
- 13. Determination of Water Content in Direct Resin Composites Using Coulometric Karl Fischer Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. matestlabs.com [matestlabs.com]
- 15. store.astm.org [store.astm.org]
- 16. labsinus.com [labsinus.com]
Technical Support Center: Catalyst Selection for Efficient Cyanate Ester Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for efficient cyanate (B1221674) ester polymerization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of this compound esters.
| Problem | Potential Causes | Recommended Solutions |
| Incomplete Cure or Tacky Surface | - Insufficient Catalyst Concentration: The catalyst level is too low to drive the reaction to completion.[1] - Low Curing Temperature: The temperature is not high enough to achieve full conversion.[2][3] - Moisture Contamination: Water can react with this compound ester groups, leading to the formation of carbamates and inhibiting complete cyclotrimerization.[4] - Improper Mixing: Poor dispersion of the catalyst in the resin can lead to localized areas of uncured material.[2][3] | - Optimize Catalyst Concentration: Increase the catalyst concentration incrementally. A typical starting point for metal catalysts is in the range of 100-300 ppm.[5] - Increase Cure Temperature/Time: Refer to catalyst-specific data sheets for recommended cure schedules. A post-cure step at a higher temperature is often necessary to achieve full properties. - Ensure Dry Conditions: Dry all monomers and additives thoroughly before use. Conduct experiments in a low-humidity environment.[4] - Thorough Mixing: Ensure the catalyst is fully dissolved and homogeneously mixed into the resin before curing.[2][3] |
| Formation of Voids or Blisters | - Moisture or Volatiles: Trapped moisture or other volatile components can vaporize at curing temperatures, creating voids.[4] - Air Entrapment: Air can be introduced during mixing. - Rapid Heating Rate: A fast ramp-up in temperature can lead to a rapid exotherm and volatile entrapment. | - Degas the Resin: Apply a vacuum to the resin mixture before curing to remove dissolved gases and moisture. - Controlled Heating: Use a slower heating rate to allow any volatiles to escape before the resin gels. A multi-step cure profile is often beneficial. - Proper Mixing Technique: Mix the components carefully to avoid introducing air bubbles.[2] |
| Uncontrolled or Rapid Exotherm | - High Catalyst Concentration: Excessive catalyst can lead to a very fast, uncontrolled reaction. - High Initial Curing Temperature: Starting the cure at too high a temperature can accelerate the reaction uncontrollably. | - Reduce Catalyst Concentration: Lower the amount of catalyst used. - Staged Curing: Begin with a lower initial temperature to control the reaction rate, followed by a ramp-up to the final cure temperature. |
| Brittle Cured Polymer | - High Crosslink Density: The inherent nature of the triazine network can lead to brittleness. - Incomplete Cure: A not fully cured network can have suboptimal mechanical properties. | - Toughening Agents: Consider blending the this compound ester with toughening agents like epoxy resins or thermoplastics. - Ensure Full Cure: Verify the degree of cure using techniques like DSC to ensure the material has reached its optimal properties. |
| Catalyst Residue | - Poor Catalyst Solubility: Some metal catalysts may not fully dissolve in the this compound ester resin. | - Use of Co-catalysts: Nonylphenol is often used as a co-catalyst to improve the solubility of metal catalysts. - Alternative Catalysts: Explore non-metallic catalysts like ionic liquids or certain amines that may have better solubility and leave less residue. |
Frequently Asked Questions (FAQs)
1. What are the most common types of catalysts for this compound ester polymerization?
The most frequently used catalysts are transition metal complexes, including metal acetylacetonates (B15086760) (e.g., copper(II) acetylacetonate, cobalt(II) acetylacetonate), metal octoates (e.g., manganese(II) octoate), and metal naphthenates.[5] Nonylphenol is a widely used co-catalyst that can enhance the activity of these metal catalysts.[5]
2. How does catalyst concentration affect the curing process and final properties?
Catalyst concentration significantly influences the cure rate and the final glass transition temperature (Tg) of the polymer. Increasing the catalyst concentration generally accelerates the curing reaction and lowers the curing temperature.[1][6] However, excessively high concentrations can lead to a decrease in the final Tg and may cause an uncontrolled exotherm.[5]
3. What is the role of a co-catalyst like nonylphenol?
Nonylphenol acts as a co-catalyst, often in conjunction with metal catalysts. It can improve the solubility of the metal catalyst in the resin and participate in the initiation of the polymerization, leading to a more efficient cure at lower temperatures.[5] However, increasing the concentration of nonylphenol can sometimes lead to a lower Tg in the fully cured polymer.[5]
4. Can this compound esters be cured without a catalyst?
Yes, this compound esters can undergo thermal self-polymerization at elevated temperatures, typically above 200°C. However, the reaction is often slow and may not proceed to completion. Catalysts are used to accelerate the reaction and enable curing at lower temperatures, which is often desirable for processing.
5. How does moisture affect this compound ester polymerization?
Moisture is detrimental to the this compound ester curing process. The this compound ester group is susceptible to hydrolysis, which leads to the formation of carbamates. This side reaction consumes the reactive this compound groups, hindering the formation of the desired triazine network and resulting in incomplete curing and inferior material properties.[4] Some catalysts, like zinc octoate, can increase the sensitivity to hydrolysis.[4]
Catalyst Performance Data
The selection of a catalyst system has a direct impact on the processing parameters and the final properties of the cured this compound ester resin. The following tables summarize quantitative data for common catalyst systems.
Table 1: Effect of Metal Catalysts and Nonylphenol on Glass Transition Temperature (Tg) of Bisphenol A Dithis compound [5]
| Catalyst | Metal Concentration (ppm) | Nonylphenol (phr) | Maximum Tg (°C) |
| Zinc Naphthenate | < 100 | < 4 | 250 - 260 |
| Manganese Naphthenate | < 100 | < 4 | 250 - 260 |
| Cobalt Acetylacetonate | < 100 | < 4 | 250 - 260 |
| - | 0 | 0 | 298 - 302 |
Table 2: Curing Characteristics of Bisphenol AF Dithis compound (BAFDCy) with Different Catalysts [7]
| Catalyst (0.3 wt%) | Peak Curing Temperature (°C) |
| Copper Acetylacetonate (Cu(acac)₂) | < 200 |
| Manganese Acetylacetonate (Mn(acac)₂) | ~220 |
| Chromium Acetylacetonate (Cr(acac)₃) | ~230 |
| Dibutyltin Dilaurate (DBDTL) | ~210 |
Table 3: Influence of Catalyst Concentration on Curing Temperature and Properties of a Modified this compound Ester Resin [6]
| Catalyst Concentration (wt%) | Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Water Absorption (%) | Dielectric Constant | Dielectric Loss (x10⁻³) |
| 0.03 | 160 | 210 | 0.48 | 3.51 | 5.20 |
Experimental Protocols
Protocol 1: Screening of Catalysts for this compound Ester Polymerization using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of different catalysts on the curing temperature and exotherm of a this compound ester resin.
Materials:
-
This compound ester monomer (e.g., Bisphenol A dithis compound)
-
Catalyst candidates (e.g., copper acetylacetonate, cobalt naphthenate, etc.)
-
Co-catalyst (e.g., nonylphenol), if applicable
-
DSC instrument with hermetic aluminum pans
-
Precision balance (± 0.01 mg)
-
Mixing vials and spatulas
Procedure:
-
Sample Preparation:
-
Accurately weigh the desired amount of this compound ester monomer into a mixing vial.
-
Add the calculated amount of catalyst (and co-catalyst, if used) to the monomer. Concentrations are typically in the parts-per-million (ppm) range for metal catalysts.
-
Gently heat the mixture (e.g., to 80-100°C) and stir until the catalyst is completely dissolved and the mixture is homogeneous.[8]
-
Prepare a control sample with no catalyst.
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the prepared resin mixture into a hermetic aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a final temperature (e.g., 350°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[9][10]
-
-
Data Analysis:
-
Record the DSC thermogram (heat flow vs. temperature).
-
Determine the onset temperature of the curing exotherm, the peak exotherm temperature, and the total heat of reaction (enthalpy, ΔH) for each catalyst system.
-
Compare the thermograms of the catalyzed samples to the control to evaluate the effectiveness of each catalyst in lowering the curing temperature.
-
Visualizations
Catalytic Cyclotrimerization Pathway
Caption: Proposed mechanism for the metal-catalyzed cyclotrimerization of this compound esters.
Experimental Workflow for Catalyst Selection
Caption: A typical experimental workflow for selecting an optimal catalyst for this compound ester polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. artnglow.com [artnglow.com]
- 3. aeromarineproducts.com [aeromarineproducts.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Analysis of the curing behavior of this compound ester resin systems | Semantic Scholar [semanticscholar.org]
- 6. 催化剂用量对聚苯醚改性氰酸酯树脂固化及性能的影响 [jxgccl.mat-test.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Online Cure Monitoring and Modelling of this compound Ester-Based Composites for High Temperature Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Cyanate Analysis in Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of cyanate (B1221674) in plasma is crucial for understanding its role in various physiological and pathological processes. This compound is recognized as a uremic toxin and is implicated in the post-translational modification of proteins through a process called carbamoylation. This guide provides a detailed comparison of analytical methods for plasma this compound analysis, with a focus on a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, and includes supporting experimental data and protocols.
Comparison of Analytical Methods for Plasma this compound
While several techniques can be employed for the determination of this compound, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, especially in complex biological matrices like plasma. Below is a comparison of a validated LC-MS/MS method with an alternative spectrophotometric method.
| Parameter | LC-MS/MS Method with Derivatization[1][2][3] | Spectrophotometric Method[4] |
| Principle | Two-step derivatization of this compound with anthranilic acid, followed by reverse-phase LC-MS/MS analysis. | Reaction of this compound with 2-aminobenzoic acid and subsequent cyclization to form a chromophore, measured by UV absorbance. |
| Sample Preparation | Protein precipitation. | Not explicitly detailed, but likely requires protein removal. |
| Linearity Range | Not explicitly stated, but validated. | 0.01 to 2 mM in aqueous solutions. |
| Limit of Detection (LOD) | <1 µM (estimated) | 0.1 mM in blood plasma. |
| Limit of Quantification (LOQ) | Not explicitly stated, but validated. | Not specified. |
| Precision | Validated according to international guidelines. | Not specified. |
| Accuracy | Validated according to international guidelines. | Not specified. |
| Analysis Time | Not specified. | Not specified. |
| Selectivity | High, due to chromatographic separation and mass spectrometric detection. | Potential for interference from other compounds that absorb at the same wavelength. |
| Internal Standard | Isotope-labeled this compound. | Not used. |
Experimental Protocols
Validated LC-MS/MS Method for this compound in Rat Plasma[1][2][3]
This method involves a two-step derivatization of this compound with anthranilic acid to make it compatible with reverse-phase LC-MS/MS.
1. Sample Preparation:
-
To a plasma sample, an internal standard (isotope-labeled potassium this compound) is added.
-
Proteins are precipitated from the plasma sample.
2. Derivatization:
-
This compound in the prepared sample is converted to a product suitable for LC-MS/MS analysis through a two-step derivatization reaction with anthranilic acid.
-
It is crucial to use an aged solution of the anthranilic acid reagent to eliminate interference.
-
The pH of the plasma sample and the processing conditions must be optimized.
3. LC-MS/MS Analysis:
-
The derivatized sample is analyzed using a liquid chromatography system coupled with a tandem mass spectrometer.
-
The method's reliability is confirmed through bioanalytical validation and incurred sample reanalysis, with detection focused on the intermediate reaction product.
Validation Notes:
-
The method has been validated following international guidelines.
-
A key finding was that only one freeze-thaw cycle stability could be demonstrated, highlighting the importance of preparing two sample aliquots when possible.
Spectrophotometric Method for this compound Determination[4]
This method is based on the reaction of this compound with 2-aminobenzoic acid.
1. Reaction:
-
This compound in the sample is reacted with 2-aminobenzoic acid.
2. Cyclization:
-
The product of the initial reaction is cyclized in 6 N HCl to form 2,4(1H,3H)-quinazolinedione.
3. Measurement:
-
The this compound content is determined by measuring the absorbance of the final product at 310 nm.
-
Alternatively, the second derivative of the spectra can be recorded, and the peak-to-peak height between the first maximum (330 nm) and the first minimum (317 nm) is used for quantification.
Visualizing the Workflow and Biological Pathway
To better illustrate the experimental and biological context of this compound analysis, the following diagrams were generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an LC-MS-MS Method for the Quantification of this compound in Rat Plasma and Its Application to Toxicokinetic Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A spectrophotometric determination of this compound using reaction with 2-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Reactivity of Cyanates and Isocyanates: A Comparative Guide for Researchers
A detailed comparative analysis reveals the nuanced reactivity of cyanate (B1221674) esters and isocyanates, two vital functional groups in materials science and drug development. While structurally similar, their distinct electronic properties lead to significant differences in their reaction mechanisms and kinetics, particularly in their interactions with nucleophiles. This guide provides a comprehensive overview of their reactivity, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal functional group for their specific applications.
At a Glance: this compound vs. Isothis compound Reactivity
Isocyanates are generally recognized as more electrophilic and thus more reactive towards a broader range of nucleophiles compared to this compound esters. This heightened reactivity stems from the electronegativity difference between nitrogen and oxygen, which influences the electron density on the reactive carbon atom. The primary reaction for this compound esters, in the absence of strong nucleophiles, is a thermally or catalytically induced cyclotrimerization to form stable triazine rings. In contrast, isocyanates readily undergo addition reactions with a wide array of nucleophiles, including alcohols, amines, and water.
Unveiling the Chemical Structures
The key to understanding the differential reactivity lies in the fundamental structures of these two functional groups.
-
This compound Ester: Features an R-O-C≡N arrangement, where an oxygen atom links the organic substituent (R) to the cyanato group.
-
Isothis compound: Possesses an R-N=C=O structure, with a nitrogen atom directly bonded to the organic substituent and the cumulenic isothis compound moiety.
This seemingly subtle difference in connectivity has profound implications for their electronic character and, consequently, their chemical behavior.
Comparative Reactivity with Nucleophiles
The core of this analysis lies in the comparative reaction kinetics of cyanates and isocyanates with common nucleophiles, such as amines and alcohols.
Reaction with Amines
Isocyanates exhibit significantly higher reactivity towards amines than this compound esters. The reaction of an isothis compound with a primary or secondary amine is typically rapid and exothermic, yielding a urea (B33335) derivative. This reaction generally proceeds without the need for a catalyst.
This compound esters, on the other hand, react with amines to form isourea intermediates, which can then participate in further reactions, including cyclotrimerization. The reaction of this compound esters with aliphatic amines can be vigorous, while reactions with less nucleophilic aromatic amines are considerably slower and may require heating.[1]
Table 1: Comparative Reactivity with Amines (Qualitative)
| Functional Group | Reactivity with Aliphatic Amines | Reactivity with Aromatic Amines | Typical Product |
| Isothis compound | Very High | High | Urea |
| This compound Ester | High (can be vigorous) | Moderate to Low | Isourea, Triazines |
Quantitative Comparison: Phenyl Isothis compound vs. Phenyl this compound with Aniline (B41778)
While direct side-by-side kinetic data is scarce, a comparison of the reaction of phenyl isothis compound and the reaction of this compound esters with aromatic amines provides insight. For instance, the reaction of phenyl isothis compound with aniline in benzene (B151609) at 25°C has been studied, and a second-order rate constant can be approximated from the reported third-order kinetics under excess aniline to be in the order of 10⁻³ L²/(mol²·s).[2] In contrast, the reaction of this compound esters with aromatic amines generally requires elevated temperatures to proceed at a significant rate, indicating a substantially lower reaction rate constant at the same temperature.
Reaction with Alcohols
The reaction of isocyanates with alcohols to form urethanes is a cornerstone of polyurethane chemistry. This reaction is generally slower than the reaction with amines and is often catalyzed by tertiary amines or organometallic compounds.[3] The reactivity is also sensitive to steric hindrance on both the isothis compound and the alcohol.
This compound esters can also react with hydroxyl groups, although this reaction is typically part of the curing mechanism of this compound ester resins, often catalyzed by transition metal complexes. The reaction proceeds via the formation of an imidocarbonate intermediate.[4]
Table 2: Comparative Reactivity with Alcohols (Qualitative)
| Functional Group | Reactivity with Alcohols | Catalyst | Typical Product |
| Isothis compound | Moderate | Often required (e.g., tertiary amines, organometallics) | Urethane |
| This compound Ester | Low to Moderate | Often required (e.g., transition metal complexes) | Imidocarbonate, Triazines |
Reaction Mechanisms and Pathways
The differing reactivity profiles of cyanates and isocyanates can be attributed to their distinct reaction mechanisms when attacked by nucleophiles.
Nucleophilic Attack on Isocyanates
The carbon atom of the isothis compound group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. Nucleophilic attack occurs at this carbon, leading to the formation of a tetrahedral intermediate which then rearranges to the final product.
Caption: Nucleophilic addition to an isothis compound.
Nucleophilic Attack on this compound Esters
In the case of this compound esters, the carbon atom of the nitrile group is the electrophilic center. Nucleophilic attack leads to the formation of an isourea intermediate. This intermediate is often a prelude to the characteristic cyclotrimerization reaction.
Caption: Nucleophilic addition to a this compound ester.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized experimental protocols for monitoring the reactions of aryl isocyanates and aryl cyanates with amines using spectroscopic methods.
Protocol 1: Monitoring the Reaction of an Aryl Isothis compound with an Amine via UV-Vis Spectroscopy
Objective: To determine the reaction kinetics of an aryl isothis compound with an amine by monitoring the disappearance of the isothis compound or the appearance of the urea product.
Materials:
-
Aryl isothis compound (e.g., Phenyl isothis compound)
-
Amine (e.g., Aniline)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the aryl isothis compound and the amine in the chosen anhydrous solvent of known concentrations.
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.
-
In a quartz cuvette, mix known volumes of the pre-heated solvent and the amine stock solution.
-
Initiate the reaction by adding a known volume of the aryl isothis compound stock solution to the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at a wavelength where either the isothis compound reactant or the urea product has a distinct absorption maximum, at fixed time intervals.
-
Continue data collection until the reaction is complete, as indicated by no further change in absorbance.
-
Analyze the absorbance versus time data to determine the reaction order and rate constant.
Protocol 2: Monitoring the Reaction of an Aryl this compound with an Amine via FT-IR Spectroscopy
Objective: To monitor the reaction between an aryl this compound and an amine by observing the changes in the characteristic IR absorption bands.
Materials:
-
Aryl this compound (e.g., Phenyl this compound)
-
Amine (e.g., Aniline)
-
Anhydrous solvent (e.g., Dichloromethane)
-
FT-IR Spectrometer with a temperature-controlled transmission cell (e.g., a liquid cell with CaF₂ or NaCl windows)
-
Syringes for sample injection
Procedure:
-
Prepare stock solutions of the aryl this compound and the amine in the anhydrous solvent.
-
Obtain the FT-IR spectrum of the solvent, aryl this compound, and amine individually to identify their characteristic peaks. The this compound group (–O–C≡N) typically shows a sharp absorption band around 2200-2300 cm⁻¹.
-
Assemble the temperature-controlled liquid cell in the FT-IR spectrometer and set it to the desired reaction temperature.
-
Inject a known volume of the amine solution into the cell and record a background spectrum.
-
Inject a known volume of the aryl this compound solution into the cell to start the reaction.
-
Record FT-IR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the this compound peak and/or the appearance of new peaks corresponding to the isourea or subsequent products.
-
The kinetic profile can be determined by plotting the peak intensity or integrated area of the characteristic bands as a function of time.
Applications in Drug Development and Materials Science
The distinct reactivity profiles of cyanates and isocyanates make them suitable for different applications. The high reactivity of isocyanates has been leveraged in the synthesis of a wide range of pharmaceuticals and in the development of biocompatible polyurethanes for medical devices.[5] Their ability to react with various nucleophiles under mild conditions makes them valuable for bioconjugation and the formation of prodrugs.
This compound esters, with their excellent thermal stability and low dielectric properties upon curing, are primarily used in high-performance applications such as aerospace composites, electronic circuit boards, and adhesives for demanding environments. Their controlled reactivity and polymerization behavior are key to achieving the desired material properties.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of the Reaction Between Phenyl Isothis compound and Aniline - ProQuest [proquest.com]
- 3. poliuretanos.net [poliuretanos.net]
- 4. echemi.com [echemi.com]
- 5. A spectrophotometric determination of this compound using reaction with 2-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Analytical Procedures for Cyanide and Cyanate in Industrial Effluent
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of cyanide and cyanate (B1221674) in industrial effluent is of paramount importance for environmental monitoring, process control, and regulatory compliance. The choice of analytical methodology can significantly influence the validity of experimental data. This guide provides an objective comparison of prevalent analytical methods for the determination of cyanide and this compound, supported by experimental data, detailed protocols, and visual workflows to facilitate informed method selection and validation.
Comparison of Analytical Methods
A variety of techniques are available for the analysis of cyanide and this compound in industrial wastewater, each with its own set of advantages and limitations. The primary methods include colorimetry (spectrophotometry), ion chromatography (IC), and electrochemical techniques. The selection of an appropriate method depends on factors such as the required sensitivity, the expected concentration range, the presence of interfering substances, and the specific form of cyanide or this compound to be measured (e.g., free cyanide, weak acid dissociable (WAD) cyanide, total cyanide).
Cyanide Analysis
Table 1: Comparison of Analytical Methods for Cyanide in Industrial Effluent
| Analytical Method | Principle | Typical Method Detection Limit (MDL) | Applicable Concentration Range | Precision (as Relative Standard Deviation) | Common Interferences |
| Colorimetry (e.g., EPA 335.4) | After distillation, cyanide is converted to cyanogen (B1215507) chloride, which reacts with a pyridine-barbituric acid reagent to form a colored complex that is measured spectrophotometrically.[1][2] | 5 µg/L[1] | 5 - 500 µg/L[1] | Typically <15% | Sulfide, oxidizing agents, nitrate, nitrite, thiothis compound, aldehydes, ketones.[3] |
| Titration (e.g., EPA 9014) | After distillation, the cyanide in the absorbing solution is titrated with a standard solution of silver nitrate. | 0.1 mg/L | > 1 mg/L | ~5-10% | Sulfide, halides, thiothis compound. |
| Ion Chromatography (IC) with Pulsed Amperometric Detection (PAD) | Separation of cyanide from matrix components on an ion-exchange column followed by electrochemical detection.[4] | 1 µg/L[5] | 1 - 1000 µg/L[5] | <1% (for replicate injections)[5] | Sulfide can be an interference but can be chromatographically resolved.[4] |
| Flow Injection Analysis (FIA) with Gas Diffusion and Amperometric Detection (e.g., ASTM D7237 - Free Cyanide) | The sample is acidified to form HCN, which diffuses across a membrane and is detected amperometrically. | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts |
| Segmented Flow Injection Analysis (SFA) with UV Digestion and Amperometric Detection (e.g., ASTM D7511 - Total Cyanide) | In-line UV digestion breaks down metal-cyanide complexes, followed by gas diffusion and amperometric detection.[6][7] | 1.0 µg/L | 2.0 - 500 µg/L | <2% at mid-point of range | Thiocyanates can produce positive interference, but this is minimized by the method's specific UV wavelength. |
This compound Analysis
The determination of this compound in industrial effluent is often complicated by the presence of cyanide and other interfering ions. Direct and indirect methods are available for its quantification.
Table 2: Comparison of Analytical Methods for this compound in Industrial Effluent
| Analytical Method | Principle | Typical Method Detection Limit (MDL) | Applicable Concentration Range | Precision (as Relative Standard Deviation) | Common Interferences |
| Ion Chromatography (IC) with Conductivity Detection | Direct separation and quantification of this compound using an anion-exchange column and a conductivity detector.[8] | 0.18 µmol/L (for cyanide converted to this compound)[8] | 0.6–961.5 µmol/L (for cyanide converted to this compound)[8] | Not specified in provided abstracts | High concentrations of chloride can interfere. |
| Indirect Ion Chromatography (from Cyanide) | Cyanide is oxidized to this compound using an oxidizing agent like hypochlorite, and the resulting this compound is then determined by ion chromatography with conductivity detection.[4][9] | 0.05 mg/L | 0.05 - 1.0 mg/L[10] | 0.5% - 1.5% (for different cyanide complexes converted to this compound)[10] | Anions that co-elute with this compound. |
| Spectrophotometry (with 2-aminobenzoic acid) | This compound reacts with 2-aminobenzoic acid to form a product that is cyclized in acid to produce 2,4(1H,3H)-quinazolinedione, which is measured spectrophotometrically.[11] | 0.1 mM (in blood plasma)[11] | 0.01 - 2 mM[11] | Not specified in provided abstracts | Not specified in provided abstracts |
Experimental Protocols
Total Cyanide Analysis by Distillation followed by Colorimetry (Based on EPA Method 335.4)
This method is a widely used standard procedure for the determination of total cyanide in water and wastewater.
Principle: Cyanide, as hydrocyanic acid (HCN), is liberated from most cyanide complexes through a reflux-distillation procedure in the presence of a strong acid and a magnesium chloride catalyst. The liberated HCN is then collected in a sodium hydroxide (B78521) absorbing solution. The cyanide in the absorbing solution is then determined by a colorimetric reaction with chloramine-T and pyridine-barbituric acid.
Procedure Outline:
-
Sample Preservation: Collect samples in plastic or glass bottles. If the sample contains oxidizing agents (e.g., chlorine), they must be removed at the time of collection by adding a reducing agent like ascorbic acid or sodium arsenite. Adjust the sample pH to >12 with sodium hydroxide. Store samples at 4°C.
-
Distillation:
-
Set up the distillation apparatus consisting of a boiling flask, condenser, and an absorber containing a sodium hydroxide solution.
-
Place 500 mL of the sample into the boiling flask.
-
Add a magnesium chloride solution and sulfuric acid to the boiling flask.
-
Heat the solution to boiling and reflux for at least one hour.
-
The liberated HCN gas is carried by an air stream into the sodium hydroxide absorber solution.
-
-
Colorimetric Determination:
-
Take an aliquot of the absorber solution and adjust the pH.
-
Add chloramine-T solution and mix. This converts cyanide to cyanogen chloride.
-
Add pyridine-barbituric acid reagent and mix. A red-blue color will develop in the presence of cyanogen chloride.
-
Measure the absorbance of the solution at 578 nm using a spectrophotometer after a specific color development time.
-
-
Quantification:
-
Prepare a calibration curve using standard cyanide solutions.
-
Determine the cyanide concentration in the sample by comparing its absorbance to the calibration curve.
-
Caption: Workflow for Total Cyanide Analysis.
This compound Analysis by Ion Chromatography with Conductivity Detection
This method allows for the direct determination of this compound in aqueous samples.
Principle: The sample is injected into an ion chromatograph, where this compound ions are separated from other anions on an anion-exchange column. The separated this compound ions are then detected by a conductivity detector.
Procedure Outline:
-
Sample Preparation:
-
Filter the industrial effluent sample through a 0.45 µm filter to remove particulate matter.
-
Dilute the sample if the this compound concentration is expected to be high.
-
-
Instrumentation Setup:
-
Set up the ion chromatograph with an appropriate anion-exchange column (e.g., a hydroxide-selective column) and a suppressed conductivity detector.
-
Prepare the eluent, typically a potassium hydroxide or sodium carbonate/bicarbonate solution.
-
-
Chromatographic Analysis:
-
Inject a known volume of the prepared sample into the IC system.
-
The eluent carries the sample through the column, where the anions are separated based on their affinity for the stationary phase.
-
After separation, the eluent passes through a suppressor to reduce the background conductivity of the eluent and enhance the signal of the analyte ions.
-
The conductivity of the solution is then measured by the detector.
-
-
Quantification:
-
Prepare a calibration curve by injecting standard solutions of potassium this compound.
-
Identify the this compound peak in the chromatogram based on its retention time.
-
Quantify the this compound concentration in the sample by comparing the peak area or height to the calibration curve.
-
Caption: Workflow for this compound Analysis by IC.
Signaling Pathways and Logical Relationships
The analytical pathways for cyanide and this compound often involve a series of chemical reactions and physical separations to isolate the analyte of interest from interfering substances. The following diagram illustrates the logical relationship between different forms of cyanide and the analytical approaches used to measure them.
Caption: Cyanide Speciation and Analytical Approaches.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Indirect determination of cyanide compounds by ion chromatography with conductivity measurement (Journal Article) | OSTI.GOV [osti.gov]
- 3. arww.razi.ac.ir [arww.razi.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. research.itu.edu.tr [research.itu.edu.tr]
- 8. nonomura-eriet.jimusho.jp [nonomura-eriet.jimusho.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A spectrophotometric determination of this compound using reaction with 2-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity in Immunoassays for Carbamylated Proteins
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays for carbamylated proteins is critical for accurate data interpretation and the development of targeted diagnostics and therapeutics. This guide provides a comparative overview of cross-reactivity studies in this field, supported by experimental data and detailed protocols.
Carbamylation is a non-enzymatic post-translational modification of proteins that has been implicated in the pathogenesis of several diseases, including rheumatoid arthritis (RA) and chronic kidney disease. The detection of autoantibodies against carbamylated proteins (anti-CarP antibodies) has emerged as a promising biomarker for disease diagnosis and prognosis. However, the potential for cross-reactivity with other modified proteins, particularly citrullinated proteins, necessitates a thorough evaluation of immunoassay specificity.
Principles of Immunoassays for Carbamylated Proteins and Cross-Reactivity Assessment
Immunoassays for carbamylated proteins typically utilize the enzyme-linked immunosorbent assay (ELISA) method. In a direct ELISA, carbamylated proteins are coated onto a microplate, and the binding of antibodies from a patient's serum is detected using a secondary antibody conjugated to an enzyme.
Cross-reactivity studies are crucial to determine the specificity of these antibodies. A common method is the inhibition or competition ELISA. In this setup, the patient's serum is pre-incubated with various potential cross-reactants (e.g., citrullinated proteins, unmodified proteins) before being added to the carbamylated protein-coated plate. A reduction in the signal indicates that the antibodies have bound to the cross-reactant, signifying cross-reactivity.
Comparative Performance of Anti-CarP Antibody Immunoassays
The diagnostic performance of anti-CarP antibody immunoassays is often evaluated in the context of RA and compared with other established biomarkers such as anti-cyclic citrullinated peptide (anti-CCP) antibodies and rheumatoid factor (RF).
| Biomarker | Sensitivity for RA | Specificity for RA | Population/Study |
| Anti-CarP | 44% | 89% | Early arthritis cohort[1][2] |
| Anti-CCP2 | 54% | 96% | Early arthritis cohort[2] |
| RF IgM | 59% | 91% | Early arthritis cohort[2] |
| Anti-CarP | 43.1% | 94.4% | Meta-analysis of 16 studies[3] |
| Anti-CarP | 46.8% | 91.95% | Italian cohort with RA and other autoimmune diseases[4] |
| ACPA | 61.8% | 89.93% | Italian cohort with RA and other autoimmune diseases[4] |
| RF | 64.4% | 76.51% | Italian cohort with RA and other autoimmune diseases[4] |
Cross-Reactivity with Citrullinated Proteins
A key concern in the study of anti-CarP antibodies is their potential cross-reactivity with anti-citrullinated protein antibodies (ACPA), as both citrulline and homocitrulline (the product of lysine (B10760008) carbamylation) share structural similarities.
Studies have shown that while some level of cross-reactivity may exist, anti-CarP antibodies and ACPA are largely distinct autoantibody systems.[5][6] Inhibition studies have demonstrated that the binding of anti-CarP antibodies to carbamylated antigens is primarily inhibited by carbamylated proteins and not by citrullinated proteins, and vice versa for ACPA.[5] However, some studies have indicated the presence of a subset of antibodies that can cross-react.
Experimental Protocols
Preparation of Carbamylated Antigens for ELISA
In-house preparation of carbamylated proteins is a common practice for developing these immunoassays. Fetal Calf Serum (FCS) and Fibrinogen are frequently used as protein substrates.
Materials:
-
Protein (e.g., Fetal Calf Serum, Fibrinogen)
-
Potassium cyanate (B1221674) (KOCN)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing
Protocol:
-
Dissolve the protein in PBS.
-
Add a defined concentration of KOCN (e.g., 1M) to the protein solution.
-
Incubate the mixture overnight at 37°C to allow for carbamylation.
-
Remove excess KOCN by extensive dialysis against PBS at 4°C.
-
Determine the protein concentration of the carbamylated protein solution.
-
Store the carbamylated protein at -20°C until use.
Direct ELISA for Anti-Carbamylated Protein Antibody Detection
This protocol outlines a standard procedure for detecting anti-CarP antibodies in serum samples.
Materials:
-
Carbamylated protein (e.g., Ca-FCS) and non-modified protein (e.g., FCS)
-
96-well ELISA plates (e.g., Nunc Maxisorp)
-
Coating buffer (0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (PBS with 1% BSA)
-
Serum samples and controls
-
Dilution buffer (e.g., PBS with 1% BSA and 0.05% Tween 20)
-
Secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coat the wells of a 96-well plate with 10 µg/mL of carbamylated protein or non-modified protein in coating buffer overnight at 4°C.[7]
-
Wash the plates three times with wash buffer.
-
Block the plates with blocking buffer for at least 6 hours at 4°C.[8]
-
Wash the plates three times with wash buffer.
-
Dilute serum samples (e.g., 1:50) in dilution buffer and add to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plates three times with wash buffer.
-
Add the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1.5 hours at room temperature.
-
Wash the plates five times with wash buffer.
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The final result is often calculated by subtracting the optical density of the non-modified protein well from the carbamylated protein well.
Inhibition ELISA for Cross-Reactivity Assessment
This protocol is designed to evaluate the specificity of anti-CarP antibodies by assessing their binding to carbamylated antigens in the presence of potential inhibitors.
Materials:
-
Same as for Direct ELISA
-
Inhibitors: Carbamylated protein, citrullinated protein, non-modified protein at various concentrations.
Protocol:
-
Follow steps 1-3 of the Direct ELISA protocol to prepare the plates.
-
In a separate plate or tubes, pre-incubate the diluted serum samples with increasing concentrations of the inhibitors (e.g., non-modified FCS, carbamylated FCS, citrullinated FCS) for a defined period (e.g., 1 hour at room temperature).[1]
-
Transfer the pre-incubated serum-inhibitor mixtures to the carbamylated protein-coated ELISA plate.
-
Proceed with steps 6-13 of the Direct ELISA protocol.
-
The percentage of inhibition is calculated as: (1 - (OD with inhibitor / OD without inhibitor)) * 100.
Visualizing the Workflow and Concepts
To further clarify the processes involved in these studies, the following diagrams illustrate the key workflows and logical relationships.
Caption: The process of protein carbamylation.
Caption: A simplified workflow for a direct ELISA.
Caption: The logic of an inhibition ELISA experiment.
References
- 1. Autoantibodies recognizing carbamylated proteins are present in sera of patients with rheumatoid arthritis and predict joint damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. Novatein Biosciences Introduces the Human Anti-Carbamylated Protein Antibody (Anti-CarP) ELISA Kit - Novatein Biosciences [novateinbio.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Carbamylated Protein Quantification ELISA - Novatein Biosciences [novateinbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Carbamylated Fibrinogen Antibodies Might Be Associated With a Specific Rheumatoid Phenotype and Include a Subset Recognizing In Vivo Epitopes of Its γ Chain One of Which Is Not Cross Reactive With Anti-Citrullinated Protein Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-carbamylated protein antibodies are present prior to rheumatoid arthritis and are associated with its future diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
comparative performance of different catalysts for cyanate trimerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance in the Synthesis of Triazine Networks
The cyclotrimerization of cyanate (B1221674) esters into highly cross-linked polycyanurate networks is a cornerstone of advanced material science, yielding thermosets with exceptional thermal stability, low dielectric constants, and high performance. The efficiency of this transformation is critically dependent on the choice of catalyst. This guide provides a comparative overview of the performance of different catalyst classes for this compound trimerization, supported by experimental data from the literature. It also offers detailed experimental protocols for researchers seeking to conduct their own comparative studies.
Comparative Performance of Catalysts
The selection of a catalyst for this compound trimerization significantly influences the curing kinetics, processing temperature, and final properties of the resulting polycyanurate network. The most common classes of catalysts include metal complexes, phenols, and amines. Below is a summary of their performance based on available experimental data.
Disclaimer: The following data is compiled from various studies, which may have used different this compound ester monomers and experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution. The data serves to illustrate the general performance characteristics of each catalyst class.
Metal Catalysts
Transition metal complexes, particularly acetylacetonates, are widely used as effective catalysts for this compound trimerization, often in combination with a co-catalyst like nonylphenol.[1]
| Catalyst System | This compound Ester Monomer | Curing Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Key Findings |
| Copper (II) acetylacetonate (B107027) (Cu(acac)₂) (0.2-0.3 wt%) | Bisphenol AF dithis compound (BAFDCy) | < 200 | Not specified | Significantly reduces the curing temperature.[2] |
| **Manganese (II) acetylacetonate (Mn(acac)₂) ** | Bisphenol AF dithis compound (BAFDCy) | Lowered compared to uncatalyzed | Not specified | Effective in reducing the curing temperature.[2] |
| Chromium (III) acetylacetonate (Cr(acac)₃) | Bisphenol AF dithis compound (BAFDCy) | Lowered compared to uncatalyzed | Not specified | Shows catalytic activity in lowering the cure temperature.[2] |
| Dibutyltin dilaurate (DBTDL) | Bisphenol AF dithis compound (BAFDCy) | Lowered compared to uncatalyzed | Not specified | An effective catalyst for reducing the curing temperature.[2] |
| Cobalt (II) acetylacetonate (Co(acac)₂) / Nonylphenol (NP) | Bisphenol A dithis compound | Dependent on catalyst/co-catalyst ratio | Not specified | The concentration of both Co(acac)₂ and NP significantly affects the rate of trimerization.[3] |
| Photo-initiator (Irgacure 261) / Nonylphenol (NP) | Novolac-based this compound ester | 80 - 100 | Not specified | Photo-induced trimerization enables spatial and temporal control of curing. Conversion of 45-55% is achieved at these temperatures.[4][5] |
Phenolic Catalysts
Phenolic compounds can act as catalysts for this compound trimerization, proceeding through an imidocarbonate intermediate.[6]
| Catalyst | This compound Ester Monomer | Curing Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Key Findings |
| Phenol | Dithis compound ester of bisphenol E | Isothermal at 100 | ~40 (early stage), ~70 (late stage) | The reaction kinetics are controlled by the formation of an imidocarbonate intermediate.[6] |
| Nonylphenol (NP) | Bisphenol A dithis compound | Dependent on concentration | Not specified | Acts as a co-catalyst with metal complexes, but also shows catalytic activity on its own.[1][3] |
Amine Catalysts
Amines, particularly aromatic amines, can effectively catalyze the trimerization of this compound esters, in some cases even at room temperature.[7][8]
| Catalyst | This compound Ester Monomer | Curing Temperature (°C) | Curing Degree (%) | Key Findings |
| Aniline / N,N-dimethyl-p-phenylenediamine | Bisphenol E this compound (BECy) | Room temperature (5 days) | 79.7 | Highly effective for room temperature curing.[7] |
| Various difunctional amines | Primaset LeCy | Varies with amine structure | High (Glass transition > 200°C) | Amines accelerate the curing process, with reactivity dependent on the amine structure.[8] |
| Phenol-amine salts | Not specified | ~100 | High | Offers good storage stability and rapid curing at low temperatures.[7] |
Experimental Protocols
To facilitate further research and direct comparison of catalyst performance, the following generalized experimental protocols for Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are provided.
Catalyst Performance Evaluation using Differential Scanning Calorimetry (DSC)
This protocol outlines a method to determine the curing kinetics, including the onset temperature, peak exothermic temperature, and heat of reaction for different catalysts.
-
Materials:
-
This compound ester monomer (e.g., Bisphenol A dithis compound)
-
Catalyst (e.g., Copper (II) acetylacetonate, Nonylphenol, Aniline)
-
Solvent for catalyst dissolution (if necessary, e.g., acetone, ensuring it is fully evaporated before analysis)
-
DSC aluminum pans and lids
-
-
Sample Preparation:
-
Prepare a stock solution or mixture of the this compound ester resin.
-
For each catalyst to be tested, accurately weigh the desired amount of catalyst and mix it thoroughly with a pre-weighed amount of the this compound ester resin. Ensure a homogenous dispersion. For solid catalysts, gentle heating or dissolution in a volatile solvent followed by solvent removal under vacuum may be necessary.
-
Accurately weigh 5-10 mg of the catalyzed resin mixture into a DSC pan and hermetically seal it.
-
Prepare an uncatalyzed sample as a baseline.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature (e.g., 25°C) to a temperature above the completion of the curing exotherm (e.g., 350°C) at a constant heating rate (e.g., 5, 10, 15, and 20°C/min). Using multiple heating rates allows for kinetic analysis using models like the Kissinger or Ozawa-Flynn-Wall method.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of curing (T_onset), the peak exothermic temperature (T_peak), and the total heat of reaction (ΔH) from the DSC thermogram.
-
Compare the T_onset and T_peak values for different catalysts. A lower temperature indicates a more active catalyst at lower temperatures.
-
The heat of reaction (ΔH) is proportional to the extent of conversion. Compare the ΔH values to assess the degree of cure achieved.
-
If multiple heating rates are used, calculate the activation energy (Ea) of the curing reaction for each catalyst system.
-
Monitoring Cure Conversion using Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol allows for the determination of the conversion of this compound groups as a function of time at a specific isothermal temperature.
-
Materials:
-
Catalyzed this compound ester resin mixtures (prepared as in the DSC protocol)
-
FTIR spectrometer with a heated transmission or ATR cell
-
Salt plates (e.g., KBr) or ATR crystal
-
-
Experimental Procedure:
-
Set the heated cell to the desired isothermal curing temperature.
-
Place a small amount of the catalyzed resin between two salt plates or directly onto the ATR crystal.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds or 1 minute).
-
Continue data collection until no further changes are observed in the spectrum, indicating the completion of the reaction.
-
-
Data Analysis:
-
Monitor the disappearance of the characteristic this compound ester stretching band (O-C≡N) at approximately 2235-2275 cm⁻¹.
-
Monitor the appearance of the triazine ring formation peaks at approximately 1560 cm⁻¹ and 1360 cm⁻¹.
-
Use a stable internal reference peak that does not change during the reaction (e.g., an aromatic C-H stretching peak).
-
Calculate the conversion of the this compound groups at each time point using the following formula: Conversion (%) = [1 - (A_t / A_0)] * 100 where A_t is the area of the this compound peak at time t, and A_0 is the initial area of the this compound peak.
-
Plot the conversion as a function of time for each catalyst to compare their reaction rates at a given temperature.
-
Signaling Pathways and Experimental Workflows
The catalytic mechanisms for this compound trimerization vary depending on the nature of the catalyst. The following diagrams illustrate the generally accepted pathways.
Caption: Workflow for comparing catalyst performance.
Caption: Comparative catalytic mechanisms.
References
- 1. Beyond Epoxy: High Performance Thermosets Part Four – this compound Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. The Catalytic Curing Reaction and Mechanical Properties of a New Composite Resin Matrix Material for Rocket Fuel Storage Tanks [mdpi.com]
- 3. Analysis of the curing behavior of this compound ester resin systems | Semantic Scholar [semanticscholar.org]
- 4. Additive manufacturing of high-performance polycyanurates via photo-induced catalytic poly-trimerization - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01264F [pubs.rsc.org]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Colorimetric Methods for Cyanate Assessment
For researchers, scientists, and professionals in drug development, the accurate quantification of cyanate (B1221674) (OCN⁻) is crucial in various biological and environmental contexts. Unlike the well-documented methods for cyanide (CN⁻), assays for this compound are less common but equally important, particularly in studies of protein carbamoylation and industrial waste monitoring. This guide provides an objective comparison of key colorimetric methods for this compound determination, supported by experimental data and detailed protocols.
Overview of this compound Detection Methods
Colorimetric assays for this compound primarily fall into two categories: indirect methods that involve the conversion of this compound to a more easily detectable compound like ammonia (B1221849), and direct methods that use a specific chromogenic reaction with this compound. This guide focuses on three distinct spectrophotometric approaches: a direct reaction with 2-aminobenzoic acid, an indirect method involving acid hydrolysis followed by the Berthelot reaction, and a highly specific enzymatic assay also culminating in the Berthelot reaction.
The widely-used pyridine-barbituric acid method is designed for cyanide , not this compound. In fact, the standard protocols for this method specify reaction conditions (pH less than 8) specifically to prevent the hydrolysis of the cyanogen (B1215507) chloride intermediate into this compound, which would otherwise lead to inaccurate cyanide readings[1].
Quantitative Performance Comparison
The accuracy and sensitivity of an assay are paramount. The following table summarizes the key performance metrics for the colorimetric this compound detection methods discussed.
| Parameter | 2-Aminobenzoic Acid Method | Enzymatic Method (Purified Cyanase) | Indirect Method (Acid Hydrolysis) |
| Principle | Direct reaction and cyclization to form 2,4(1H,3H)-quinazolinedione.[2] | Enzymatic conversion of this compound to ammonia by cyanase, followed by Berthelot reaction.[3][4] | Acid hydrolysis of this compound to ammonia, followed by Berthelot reaction.[5][6] |
| Detection Wavelength (λmax) | 310 nm[2] | 700 nm[3][4] | 648 nm[5][6] |
| Linear Range | 0.01 - 2.0 mM (0.42 - 84 mg/L)[2] | 1.07 - 308.25 µmol/L (0.045 - 12.95 mg/L)[3][4] | 0 - 5 µg in 10 mL sample (up to 0.5 mg/L)[5][6] |
| Limit of Detection (LOD) | 0.02 mg/L | Not explicitly stated, but linear range starts at 1.07 µmol/L (0.045 mg/L). | Not explicitly stated, but Beer's law is obeyed from 0-5 µg.[5][6] |
| Key Advantages | Direct measurement; simple reagent. | High specificity for this compound due to enzymatic reaction. | Uses common laboratory reagents. |
| Key Disadvantages | UV range measurement may have interference from other UV-absorbing compounds. Requires strong acid. | Requires isolation and immobilization of cyanase enzyme. | Lacks specificity; any ammonia in the sample will interfere. Requires hydrolysis step. |
Experimental Protocols and Methodologies
Detailed and reproducible protocols are essential for accurate assessment. Below are the methodologies for the compared assays.
Direct Method: 2-Aminobenzoic Acid
This method is based on the specific reaction of this compound with 2-aminobenzoic acid, which, after cyclization in a strong acid, forms a product that can be measured in the UV spectrum[2].
Reagents:
-
2-Aminobenzoic Acid Solution
-
Concentrated Hydrochloric Acid (32%)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH) or Nitric Acid (HNO₃) for pH adjustment
Procedure:
-
Adjust the pH of the water sample to 7 using 10 M HNO₃ or NaOH solutions.
-
Mix the sample with 2-aminobenzoic acid in the presence of glacial acetic acid.
-
Add concentrated HCl to the reaction mixture to facilitate the cyclization into 2,4-(1H, 3H)-quinazolinedione[2].
-
Allow the reaction to proceed.
-
Measure the absorbance of the resulting solution at 310 nm using a UV-Vis spectrophotometer[2].
Enzymatic Method using Immobilized Cyanase
This highly specific flow-injection analysis (FIA) method uses the enzyme cyanase to convert this compound into ammonia, which is then quantified using a modified Berthelot reaction[3][4].
Reagents:
-
Immobilized Cyanase Biocatalyst (e.g., from Pseudomonas pseudoalcaligenes)[3][4]
-
Salicylate-Nitroprusside Mixture
-
Hypochlorite-NaOH Mixture
-
Bicarbonate Buffer
Procedure (Flow-Injection System):
-
A sample containing this compound is injected into a carrier stream of bicarbonate buffer.
-
The sample passes through an immobilized enzyme reactor (IMER) containing cyanase.
-
Inside the reactor, cyanase catalyzes the conversion of this compound and bicarbonate into ammonia and carbon dioxide[4].
-
The stream containing the generated ammonia merges with a salicylate-nitroprusside reagent stream and then with a hypochlorite-NaOH stream[3].
-
The Berthelot reaction takes place in a reaction coil, forming a colored 2,2-dicarboxyindophenol product[3].
-
The absorbance of the product is monitored photometrically at 700 nm[3][4].
Indirect Method via Acid Hydrolysis (Berthelot Reaction)
This method quantifies this compound by first converting it to ammonium (B1175870) ions through acid hydrolysis. The resulting ammonium is then measured using the well-established Berthelot (indophenol) reaction[5][6].
Reagents:
-
Sulphuric Acid (for hydrolysis)
-
Salicylic Acid
-
Sodium Hypochlorite (B82951)
-
Sodium Nitroprusside (catalyst)
-
Sodium Hydroxide (for pH adjustment)
Procedure:
-
Hydrolysis Step: The sample containing this compound is treated with sulphuric acid to hydrolyze this compound (OCN⁻) into ammonium sulphate ((NH₄)₂SO₄)[5][6].
-
Color Development: The pH of the solution is adjusted to basic conditions.
-
Salicylic acid and sodium hypochlorite are added to the solution containing the ammonium ions[6].
-
Sodium nitroprusside is added as a catalyst to facilitate the formation of a blue indophenol (B113434) dye[6].
-
After color development, the absorbance is measured at a wavelength of 648 nm[5][6].
Visualized Workflows and Pathways
To better illustrate the processes, the following diagrams outline the general experimental workflow and the specific reaction pathway for the enzymatic method.
Caption: A generalized workflow for colorimetric analysis.
Caption: Reaction pathway for the enzymatic detection of this compound.
References
- 1. carijournals.org [carijournals.org]
- 2. A spectrophotometric determination of this compound using reaction with 2-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow-injection spectrophotometric determination of this compound in bioremediation processes by use of immobilised inducible cyanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
A Researcher's Guide to Cyanate Quantification: An Inter-laboratory Comparison
For researchers, scientists, and professionals in drug development, the accurate quantification of cyanate (B1221674) is crucial due to its potential to carbamylate proteins, leading to alterations in their structure, stability, and function. This guide provides a comparative overview of three common methods for this compound quantification: Spectrophotometry, Ion Chromatography (IC), and High-Performance Liquid Chromatography (HPLC) with Fluorescence Derivatization. The information presented is collated from various scientific sources to aid in the selection of the most suitable method for specific research needs.
Quantitative Performance Comparison
The performance of analytical methods is a critical factor in their selection. The following table summarizes the key quantitative parameters for the three discussed this compound quantification methods.
| Parameter | Spectrophotometry | Ion Chromatography (IC) | HPLC with Fluorescence Derivatization |
| Limit of Detection (LOD) | ~0.1 mM (in blood plasma)[1] | 2 µM[2] | 0.40 nM[3] |
| Limit of Quantification (LOQ) | Not explicitly stated | 6 µM[2] | Not explicitly stated |
| Linear Range | 0.01 to 2 mM[1] | 2 to 250 µM[2] | Not explicitly stated |
| Sample Matrix | Aqueous solutions, Blood plasma[1] | Aqueous solutions (e.g., manufacturing process buffers)[2] | Estuarine and seawater[3] |
Experimental Methodologies
Detailed experimental protocols are essential for the successful implementation and replication of analytical methods. Below are the outlined procedures for each of the compared this compound quantification techniques.
Spectrophotometric Method
This method is based on the reaction of this compound with 2-aminobenzoic acid, followed by cyclization to form 2,4(1H,3H)-quinazolinedione, which can be measured spectrophotometrically.[1]
Protocol:
-
Sample Preparation: Prepare aqueous standards of potassium this compound and the samples to be analyzed.
-
Reaction: Mix the sample or standard with 2-aminobenzoic acid solution.
-
Cyclization: Add 6 N HCl to the mixture to facilitate the cyclization of the product.
-
Measurement: Measure the absorbance of the resulting solution at 310 nm using a spectrophotometer. Alternatively, for enhanced specificity, the second derivative of the spectra can be recorded, and the peak-to-peak height between the first maximum (330 nm) and the first minimum (317 nm) can be used for quantification.[1]
Ion Chromatography (IC)
Ion chromatography offers a direct method for the quantification of this compound in aqueous solutions.[2][4][5]
Protocol:
-
Sample Preparation: Filter the aqueous samples to remove any particulate matter.
-
Chromatographic Separation: Inject the filtered sample into an ion chromatograph equipped with a suitable anion-exchange column. The separation is achieved using an appropriate eluent (e.g., a carbonate-bicarbonate buffer).
-
Detection: A conductivity detector is used to quantify the separated this compound ions.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Derivatization
This highly sensitive method involves the derivatization of this compound to a fluorescent product, which is then quantified by HPLC.[3][6]
Protocol:
-
Derivatization: React the this compound in the sample with 2-aminobenzoic acid to form the fluorescent derivative, 2,4-quinazolinedione.[3] This reaction is typically performed under optimized pH and temperature conditions to ensure high derivatization efficiency.
-
Chromatographic Separation: Inject the derivatized sample into an HPLC system equipped with a reverse-phase column (e.g., C18). An isocratic or gradient elution with a suitable mobile phase (e.g., a mixture of buffer and organic solvent) is used to separate the fluorescent derivative from other components in the sample.
-
Fluorescence Detection: A fluorescence detector is used for the sensitive detection of the 2,4-quinazolinedione derivative. The excitation and emission wavelengths should be optimized for maximum sensitivity.
-
Quantification: A calibration curve is constructed by derivatizing and analyzing a series of this compound standards. The concentration of this compound in the sample is then calculated from this curve.
Visualizing the Workflow
To better understand the experimental process, a generalized workflow for this compound quantification is presented below.
Caption: Generalized workflow for this compound quantification.
Signaling Pathway of this compound-Induced Carbamylation
The primary toxic effect of this compound is the post-translational modification of proteins through a process called carbamylation. This can alter protein structure and function, contributing to various pathologies.
Caption: this compound-induced protein carbamylation pathway.
References
- 1. A spectrophotometric determination of this compound using reaction with 2-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion chromatographic quantification of this compound in urea solutions: estimation of the efficiency of this compound scavengers for use in recombinant protein manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. canadacommons.ca [canadacommons.ca]
- 5. canadacommons.ca [canadacommons.ca]
- 6. Development and Validation of an LC-MS-MS Method for the Quantification of this compound in Rat Plasma and Its Application to Toxicokinetic Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the accurate quantification of cyanide and its related compounds is critical in various fields, from forensic toxicology to environmental monitoring. Gas chromatography (GC) stands out as a powerful and versatile analytical technique for this purpose. This guide provides an objective comparison of various validated GC-based methods, supported by experimental data, to aid in the selection of the most appropriate methodology for your specific research needs.
Comparison of Validated GC Methods for Cyanide Analysis
The choice of a GC method for cyanide analysis is often dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance of several validated methods, highlighting key validation parameters.
| Method | Derivatization Reagent | Detector | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Reference |
| Method 1 | Pentafluorobenzyl bromide (PFB-Br) | GC-MS | Blood, Urine, Lung, Skin | 10 - 200 µM | 10 µM | - | 2.7 - 18.3% | [1] |
| Method 2 | S-phenyl benzenethiosulfonate | GC-MS | Aqueous | 0.25 - 50 µg/mL | 0.075 µg/mL | 0.25 µg/mL | 2.22 - 12.85% (interday) | [2][3] |
| Method 3 | Headspace (no derivatization) | GC-FID | Blood, Urine, Liver, Gastric Contents, Water | 8.0 - 60.0 µg/mL | 1.0 µg/mL | - | 1.3 - 3.8% (interday) | |
| Method 4 | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | GC-MS | Blood, Aqueous | 0.1 - 5 µg/mL (Blood) | 0.05 µg/mL (Blood) | 0.1 µg/mL (Blood) | < 15% | [4][5][6] |
| Method 5 | Pentafluorobenzyl bromide (PFB-Br) | GC-MS/MS (NCI) | Blood | 0.1 - 10 µg/mL | 24 ng/mL | 80 ng/mL | - | [7] |
| Method 6 | Chloramine T | HS-GC/MS | Biological Material | 0.4 - 4 mg/L | 0.1 mg/L | - | - | [8] |
| Method 7 | Pentafluorobenzyl bromide (PFB-Br) | GC-MS | Saliva | 1 - 100 µmol/L (CN), 5 - 200 µmol/L (SCN) | - | - | - | [9] |
| Method 8 | Pentafluorobenzyl bromide (PFB-Br) | CI-GC-MS | Plasma | 10 µM - 20 mM (CN), 500 nM - 200 µM (SCN) | 1 µM (CN), 50 nM (SCN) | - | < 9% | [10][11] |
| Method 9 | Chloramine T | HS-GC-ECD | Blood | - | 5 µg/L | - | - | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are summaries of the experimental protocols for the key methods cited in this guide.
Method 1: GC-MS with PFB-Br Derivatization[1]
-
Sample Preparation: Cyanide in biological matrices (blood, urine, lung, and skin tissues) is derivatized to Pentafluorobenzyl cyanide (PFB-CN) using pentafluorobenzyl bromide (PFB-Br).
-
GC-MS Analysis: The derivatized sample is analyzed using a gas chromatograph coupled with a mass spectrometer (GC/MS) operating in selected ion monitoring (SIM) mode.
-
Validation Parameters: The method is validated for selectivity, system suitability, linearity, accuracy, and precision.
Method 2: GC-MS with S-phenyl benzenethiosulfonate Derivatization[2][3]
-
Derivatization: Cyanide in aqueous samples undergoes a single-step nucleophilic substitution reaction with S-phenyl benzenethiosulfonate to form phenyl thiocyanate (B1210189).
-
Extraction: The derivative is extracted from the aqueous medium using a suitable organic solvent.
-
GC-MS Analysis: The extract containing phenyl thiothis compound is then analyzed by GC-MS.
Method 3: Headspace GC-FID[4]
-
Sample Preparation: Cyanide in various matrices is converted to volatile hydrogen cyanide (HCN) by the addition of sulfuric acid in a sealed headspace vial.
-
Headspace Analysis: The vial is heated, allowing HCN to diffuse into the headspace. An aliquot of the headspace gas is then automatically injected into the GC.
-
GC-FID Analysis: Separation and detection are performed using a gas chromatograph equipped with a Flame Ionization Detector (FID).
Method 4: GC-MS with DMTMM Derivatization[5][6]
-
Derivatization: Cyanide in blood or aqueous solutions is derivatized with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) to form 2-cyano-4,6-dimethoxy-1,3,5-triazine.
-
Sample Pre-treatment (for blood): Whole blood samples are treated with trichloroacetic acid prior to derivatization.
-
GC-MS Analysis: The resulting derivative is analyzed by GC-MS.
Logical Workflow for GC Method Validation
The validation of a gas chromatography method for cyanide analysis follows a structured workflow to ensure the reliability and accuracy of the results. The following diagram illustrates the key stages of this process.
Caption: Workflow for the validation of a GC method for cyanide analysis.
This guide provides a comparative overview of several validated GC methods for the determination of cyanide and related compounds. The selection of the most suitable method will depend on the specific analytical requirements, including the nature of the sample, the required sensitivity, and the available resources. The detailed protocols and the logical workflow for method validation serve as a valuable resource for researchers and scientists in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A Screening Method for Cyanide in Blood by Dimethoxytriazinyl Derivatization-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Cyanide in Blood for Forensic Toxicology Purposes—A Novel Nci Gc-Ms/Ms Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gtfch.org [gtfch.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajpp.in [ajpp.in]
- 12. researchgate.net [researchgate.net]
comparing the effects of cyanate and isocyanate on protein modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of cyanate (B1221674) and isothis compound on protein modification, supported by experimental data and detailed methodologies. Understanding the distinct reactivity and downstream consequences of these two electrophilic species is crucial for researchers in fields ranging from fundamental biology to therapeutic development.
Chemical Reactivity and Protein Targets
This compound (NCO⁻) and isothis compound (R-N=C=O) are both reactive electrophiles that readily modify nucleophilic residues on proteins. However, their origins, reactivity, and the stability of the resulting adducts differ significantly.
This compound-Induced Carbamylation: In biological systems, this compound is primarily derived from the spontaneous, non-enzymatic dissociation of urea (B33335) or from the myeloperoxidase (MPO)-catalyzed oxidation of thiothis compound, a process often associated with inflammation.[1][2] this compound reacts with primary amines, most notably the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, in a process called carbamylation.[3] This reaction results in the formation of a stable carbamoyl-lysine (homocitrulline) adduct, which neutralizes the positive charge of the lysine side chain. The reaction is irreversible under physiological conditions.[2]
Isothis compound-Induced Modification: Isocyanates are highly reactive compounds characterized by the functional group -N=C=O. They are not typically generated endogenously in the same manner as this compound but are encountered as industrial chemicals, environmental pollutants, and are used as chemical probes and crosslinkers in research.[4][5] Isocyanates react with a broader range of nucleophiles compared to this compound, including the primary amines of lysine and N-termini, but also the sulfhydryl group of cysteine, the hydroxyl groups of serine and tyrosine, and the imidazole (B134444) group of histidine.[6][7] The reactivity of isocyanates is influenced by the nature of the "R" group, with aryl isocyanates generally being more reactive than alkyl isocyanates.[8] The resulting adducts vary in stability, with reactions at amines forming stable urea linkages.
The fundamental difference in their reaction mechanisms is visualized below:
Caption: Reaction pathways for this compound and isothis compound protein modification.
Quantitative Comparison of Reactivity
While both this compound and isocyanates react with lysine residues, their reaction kinetics differ. Direct comparative studies are limited, but data from individual studies allow for a qualitative and semi-quantitative assessment.
The reaction of this compound with the unprotonated form of an amine is a second-order reaction.[9] The rate of carbamylation is therefore dependent on the pKa of the target amine and the pH of the environment. Lysine residues with lower pKa values are more susceptible to carbamylation under physiological conditions.[9]
Isocyanates are generally considered more reactive than this compound. Their high electrophilicity allows them to react rapidly with a wider range of nucleophiles. For instance, studies on the reaction of isocyanates with peptides show preferential and rapid modification of the N-terminal amine.[8] The reactivity of isocyanates can be so high that they can be limited by their hydrolytic decomposition in aqueous environments.[10]
| Parameter | This compound | Isothis compound |
| Primary Source | Endogenous (from urea, MPO activity)[1][2] | Exogenous (industrial chemicals, reagents)[4][5] |
| Primary Target | Lysine, N-terminal amines[3] | Lysine, N-terminal amines, Cysteine, Serine, Tyrosine, Histidine[6][7] |
| Reaction Product | Carbamoyl adduct (e.g., Homocitrulline) | Urea, thiocarbamate, carbamate (B1207046) adducts |
| Reactivity | Moderately reactive, pKa and pH-dependent[9] | Highly reactive, generally faster than this compound[8][10] |
| Reversibility | Irreversible[2] | Generally irreversible at amine groups |
Impact on Protein Structure and Function
The modification of key amino acid residues by this compound or isothis compound can lead to significant alterations in protein structure and function.
Effects of Carbamylation (this compound):
-
Charge Alteration: The conversion of a positively charged lysine to a neutral homocitrulline can disrupt electrostatic interactions, leading to conformational changes.[11]
-
Enzyme Activity: Carbamylation can inhibit or activate enzymes depending on whether the modified lysine is in a critical region like the active site or an allosteric site.[3]
-
Protein-Protein Interactions: Alterations in surface charge and conformation can disrupt or create new protein-protein interaction interfaces.[9]
-
Biological Consequences: In vivo, protein carbamylation is associated with the pathogenesis of several diseases, including atherosclerosis, chronic kidney disease, and autoimmune disorders.[12][13] For example, carbamylation of low-density lipoprotein (LDL) contributes to its atherogenic properties.[12]
Effects of Isothis compound Modification:
-
Cross-linking: Diisocyanates can cross-link different protein molecules or different domains within the same protein, leading to aggregation and loss of function.
-
Toxicity and Immune Response: Isothis compound-protein adducts can act as neoantigens, triggering an immune response that can lead to sensitization and allergic reactions, such as occupational asthma.[4]
-
Cellular Stress and Apoptosis: Exposure to isocyanates has been shown to induce oxidative stress, DNA damage, and apoptosis in various cell types.[14][15][16][17]
Effects on Cellular Signaling Pathways
Both this compound and isothis compound-mediated protein modifications can dysregulate critical cellular signaling pathways.
This compound and Signaling:
Protein carbamylation has been implicated in the modulation of several signaling pathways, often in the context of chronic diseases. For example, carbamylation can suppress the mTOR signaling pathway , which is crucial for cell growth and proliferation.[3] In the context of inflammation and atherosclerosis, carbamylated proteins can interact with scavenger receptors on macrophages, contributing to foam cell formation and inflammatory signaling.[12] There is also evidence suggesting that carbamylated proteins can activate Toll-like receptor 5 (TLR5) , leading to pro-inflammatory signaling.[3]
Caption: Overview of signaling pathways impacted by protein carbamylation.
Isothis compound and Signaling:
Isocyanates are known to induce cellular stress responses, leading to the activation of pathways involved in inflammation and apoptosis. Exposure to isocyanates can trigger the NF-κB signaling pathway , a key regulator of the immune and inflammatory responses.[4][18] This can lead to the production of pro-inflammatory cytokines. Furthermore, isocyanates can induce the apoptotic pathway through the activation of caspases and the mitochondrial-mediated pathway.[14][16][17][19] Studies have also implicated isocyanates in the activation of MAPK signaling pathways (Erk, JNK, p38) , which are involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of isothis compound induced oncogenic transformation in ovarian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural elucidation of isothis compound-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-specific detection and characterization of ubiquitin carbamylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 11. Carbamylation of insulin and its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Avenues for post-translational protein modification prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isothis compound induces cytotoxicity via activation of phosphorylated alpha synuclein protein, nitrosative stress, and apoptotic pathway in Parkinson's Disease model-SHSY-5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of isothis compound-induced apoptosis, oxidative stress, and inflammation in cultured human neutrophils: isothis compound-induced neutrophils apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel effect of NF-kappaB activation: carbonylation and nitration injury to cytoskeleton and disruption of monolayer barrier in intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cyanate Compounds
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical waste are paramount. This guide provides essential, step-by-step procedures for the proper disposal of cyanate (B1221674) compounds, ensuring the safety of laboratory personnel and compliance with environmental regulations. While cyanates are generally less toxic than cyanides, they still require careful management to prevent potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (nitrile gloves are commonly recommended).[1][2]
-
Ventilation: All work with this compound solutions and waste should be conducted in a certified chemical fume hood to prevent inhalation of any potentially harmful vapors.[1][3][4]
-
Avoid Incompatible Materials: Keep cyanates and this compound waste separate from acids and strong oxidizing agents.[1][3] Contact with acids can cause the release of toxic gases. Waste containers should be explicitly labeled "No Acids."[1][5]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[5][6] All personnel handling cyanates should be familiar with the location and content of the Safety Data Sheet (SDS).[3]
Step-by-Step Disposal Protocol for this compound Waste
The following procedure outlines the recommended steps for the collection and disposal of aqueous this compound waste. For solid this compound waste, the general principles of segregation and labeling apply.
1. Waste Collection and Segregation:
-
Dedicated Waste Container: Use a designated, properly labeled, and chemically compatible waste container solely for this compound waste.[2][5]
-
Separate Waste Streams: Do not mix this compound waste with other chemical waste streams, especially acidic waste.[1][6] Solid and liquid this compound wastes should also be stored separately.[5][6]
-
Container Integrity: Ensure the waste container is in good condition, has a secure, tight-fitting lid, and is stored in a secondary containment tray within a designated and properly ventilated area, such as a chemical fume hood or a satellite accumulation area.[3][4]
2. Chemical Inactivation (Optional, based on institutional policy):
In some instances, chemical treatment to convert this compound to less hazardous compounds may be undertaken by trained personnel. A common method involves oxidation.
-
Alkaline Conditions: It is critical to ensure the this compound waste solution is alkaline (pH ≥ 10) before any treatment.[7] This can be achieved by adding a dilute solution of sodium hydroxide (B78521).[7]
-
Oxidation: Slowly add a freshly prepared 10% bleach solution (sodium hypochlorite) to the alkaline this compound waste with stirring.[5][6] The bleach will oxidize the this compound to nitrogen gas and carbonate.
3. Labeling and Storage:
-
Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste," and the contents should be identified as "this compound Waste."[5] The label should also include the accumulation start date and the hazard characteristics (e.g., "Toxic").[5]
-
Secure Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic and incompatible materials.
4. Disposal Request:
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a waste pickup request form to your Environmental Health and Safety (EHS) department.[3]
-
Provide Information: Be prepared to provide details about the waste, including its composition and volume.
Quantitative Data for this compound Waste Management
| Parameter | Guideline/Value | Source |
| Working Solution pH | Maintain pH ≥ 10 for handling and treatment | [1][7] |
| Bleach Solution for Decontamination | 10% freshly prepared solution | [5][6] |
| Waste Container Size Limit (Example) | 1 quart (0.94 liters) or less | [1] |
| EPA Drinking Water Standard for Cyanide | 0.2 ppm | [8] |
Note: The EPA drinking water standard for cyanide is provided for context regarding the toxicity of related compounds.
Experimental Protocol: Decontamination of Glassware
This protocol details the steps for decontaminating glassware that has come into contact with this compound solutions.
-
Initial Rinse: In a certified chemical fume hood, rinse the glassware three times with a dilute sodium hydroxide solution (e.g., 0.1 M) to ensure alkaline conditions.[1] Collect these rinses as this compound waste.
-
Decontamination Step: Prepare a fresh 10% bleach solution. Rinse the glassware thoroughly with this solution to oxidize any residual this compound.
-
Final Rinse: Rinse the glassware several times with deionized water.
-
Waste Collection: The initial alkaline rinses and the bleach solution rinse should be collected as hazardous waste.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and responsible chemical handling. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanates
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of cyanates, ensuring the protection of personnel and the integrity of your research.
Personal Protective Equipment (PPE) for Cyanate (B1221674) Handling
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound compounds.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side-Shields or Chemical Splash Goggles | Must conform to EN166, ANSI Z87.1, or equivalent standards.[1][2] A face shield may be necessary for procedures with a high risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling cyanates.[2] For prolonged contact or handling larger quantities, consider double-gloving.[2] Always inspect gloves for tears or leaks before use and wash hands immediately after removal.[2][3] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat should be worn to protect against accidental skin contact.[2] For larger-scale operations, a chemical-resistant apron or coveralls may be appropriate.[4] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation. | If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a government-approved respirator may be necessary.[2][5] |
| Foot Protection | Closed-Toe Shoes | Street shoes that fully cover the feet are required in the laboratory.[4] |
Operational Plan for Handling Cyanates
A systematic approach to handling cyanates from procurement to disposal is crucial for maintaining a safe laboratory environment.
Procurement and Storage
-
Purchasing : Order the smallest quantity of this compound necessary for your experimental needs.
-
Receiving : Upon receipt, inspect the container for any damage or leaks.
-
Storage : Store this compound compounds in a cool, dry, and well-ventilated area.[2][6] Keep containers tightly closed and clearly labeled.[2][6] Store cyanates separately from incompatible materials, especially acids and strong oxidizing agents.[2][4]
Handling and Use
-
Designated Area : All work with cyanates should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2][4]
-
Ventilation : Ensure adequate ventilation to prevent the accumulation of dust or vapors.[1][6]
-
Hygiene : Avoid eating, drinking, or smoking in areas where cyanates are handled.[7] Wash hands thoroughly after handling cyanates, even if gloves were worn.[1][7]
-
Avoid Dust Formation : Handle solid cyanates carefully to avoid creating dust.[1][6]
Disposal of this compound Waste
-
Waste Collection : All this compound waste, including empty containers and contaminated materials (e.g., gloves, wipes), must be collected as hazardous waste.[8]
-
Labeling : Waste containers must be clearly labeled as "Hazardous Waste - this compound".
-
Segregation : Do not mix this compound waste with other waste streams.
-
Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed waste disposal company.[7][8] Some this compound solutions may be treated to reduce their hazard before disposal; consult your EHS office for approved procedures.[6]
Emergency Procedures
Rapid and correct response to emergencies can significantly mitigate harm.
Exposure Response
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing.[9] Seek medical attention.[1]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.[4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[9] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1][6] Seek immediate medical attention.[1][7]
Spill Response Workflow
A clear and practiced spill response plan is essential. The following diagram outlines the steps for managing a this compound spill.
Caption: Workflow for responding to a this compound spill in the laboratory.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. purdue.edu [purdue.edu]
- 3. kb.astate.edu [kb.astate.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Safety Guideline [chemtrack.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 9. monash.edu [monash.edu]
- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
